2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Description
Properties
IUPAC Name |
2,2,4-trimethyl-3,4-dihydro-1H-quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-6,8,14H,7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDUGXYOSVZJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2)N)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401230436 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5969-20-0 | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5969-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-2,2,4-trimethyl-6-quinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401230436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
[1]
Executive Summary
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is a bifunctional heterocyclic intermediate characterized by a sterically hindered secondary amine (N1) and a nucleophilic primary amine (N6). This structural dichotomy allows for high chemoselectivity in downstream derivatization.
Unlike its dihydro- precursor (TMQ), the tetrahydro- form is chemically stable against oxidative polymerization, making it the preferred scaffold for constructing durable chromophores and pharmaceutical agents. Its core utility lies in the "locked" aliphatic ring, which improves solubility and fluorescence quantum yield in dye applications compared to planar aniline analogues.
Physicochemical Profile
The molecule exhibits properties typical of lipophilic aromatic amines. The gem-dimethyl group at C2 imposes significant steric bulk around N1, drastically reducing its nucleophilicity compared to N6.
| Property | Value / Description | Note |
| IUPAC Name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Molecular Formula | C₁₂H₁₈N₂ | |
| Molecular Weight | 190.29 g/mol | |
| Physical State | Viscous oil or low-melting solid | Tends to darken upon air exposure (oxidation). |
| Solubility | Soluble in EtOH, DCM, Acetone, DMSO | Poorly soluble in water. |
| pKa (N6) | ~4.5 - 5.0 (Aniline-like) | Primary amine; main site of protonation. |
| pKa (N1) | < 1.0 (Estimated) | Drastically lowered by steric hindrance and conjugation. |
| LogP | ~2.3 - 2.8 | Lipophilic scaffold. |
Synthetic Architecture
The synthesis of the 6-amino derivative requires a strategic approach to avoid the formation of benzodiazepine byproducts (common with o-phenylenediamine) or polymerization (common with dihydroquinolines).
The "Reduction-First" Strategy
The most robust pathway involves the synthesis of the parent dihydroquinoline (TMQ), followed by saturation of the heterocyclic ring before introducing the amino group. This prevents oxidative degradation during the nitration step.
Step 1: Modified Skraup Condensation
-
Reactants: Aniline + Acetone (catalyzed by Iodine or solid acid catalysts).
-
Product: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).
-
Mechanism: Schiff base formation followed by Michael addition and cyclization.
-
Scientist’s Note: Industrial TMQ is often a mixture of oligomers. For lab-scale synthesis, purification of the monomer (distillation) is critical before proceeding.
Step 2: Catalytic Hydrogenation
-
Reagents: H₂ (balloon or Parr shaker), 10% Pd/C, Ethanol.
-
Conditions: 60°C, 4-6 hours.
-
Product: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.[1][2][3][4][5][6]
-
Why this step? Saturating the C3-C4 double bond eliminates the risk of polymerization and oxidative cleavage during the subsequent nitration.
Step 3: Regioselective Nitration
-
Reagents: HNO₃ / H₂SO₄ (Mixed Acid).[7]
-
Conditions: 0°C to 5°C.
-
Product: 2,2,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline.[8]
-
Selectivity: The N1 amine directs the electrophile ortho and para. Due to the steric bulk of the gem-dimethyl at C2, the ortho (C8) position is blocked, and the para (C6) position is highly favored.
Step 4: Nitro Reduction
-
Reagents: Sn/HCl (Classic) or H₂/Pd-C (Catalytic).
-
Product: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.[1][9]
-
Workup: Neutralization with NaOH and extraction with DCM.
Synthetic Workflow Diagram
Caption: Step-wise synthesis pathway emphasizing the saturation of the heterocyclic ring prior to functionalization.
Reactivity & Chemo-Selectivity
The utility of this molecule stems from the distinct reactivity profiles of its two nitrogen atoms.
N1 (Ring Nitrogen) vs. N6 (Exocyclic Amine)
-
N1 (Secondary): Buried next to the C2 gem-dimethyl group. It is chemically "inert" to mild electrophiles. It resists acetylation under standard conditions unless forced, making it an excellent "spectator" group during reactions at N6.
-
N6 (Primary): A highly reactive aniline-like nitrogen. It readily undergoes:
-
Diazotization: For azo dye synthesis.
-
Acylation: Formation of amides.
-
Condensation: Reaction with aldehydes (Schiff bases).
-
Reactivity Logic Diagram
Caption: Differential reactivity map highlighting the chemoselectivity between the hindered N1 and reactive N6.
Applications in Research & Industry
Laser Dyes (Coumarins)
This amine is a vital precursor for rigidized coumarin dyes (e.g., analogues of Coumarin 102 or 120). By incorporating the nitrogen into the tetrahydroquinoline ring, the non-radiative decay pathways are suppressed (restriction of intramolecular rotation), significantly boosting fluorescence quantum yield.
-
Protocol: Condensation of the 6-amine with 4-chloro-3-nitrocoumarin or similar derivatives, followed by cyclization.
Antioxidants
The parent TMQ is a rubber antioxidant. The 6-amino derivative offers enhanced antioxidant capacity due to the electron-donating amino group, which stabilizes the radical cation formed upon scavenging reactive oxygen species (ROS).
Pharmaceutical Intermediates
Used as a scaffold for androgen receptor modulators (SARMs) and potential anti-protozoal agents. The gem-dimethyl group improves metabolic stability by blocking oxidation at the alpha-position.
Safety & Handling
-
Hazard Class: Irritant / Potential Sensitizer.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The primary amine is susceptible to oxidation, turning the compound from a pale oil/solid to a dark brown tar.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid inhalation of dust/vapors.
References
-
Synthesis of TMQ Monomer: PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." Link
-
Nitration Protocols: ResearchGate. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study." Link
-
Laser Dye Applications: Indian Academy of Sciences. "Laser Dyes - An Overview." Link
-
General Properties: PubChem. "2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Parent Compound)."[4] Link
Sources
- 1. gallium acetate | CAS#:2571-06-4 | Chemsrc [chemsrc.com]
- 2. 4071-22-1|2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 3. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C12H17N) [pubchemlite.lcsb.uni.lu]
- 5. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. N<sup>γ</sup>-tert-butoxycarbonylbutyryl-β-benzyl-L-asparaginic acid α-amide - CAS号 129280-55-3 - 摩熵化学 [molaid.com]
- 9. N/A,2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
An In-depth Technical Guide to 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Molecular Structure, Properties, and Scientific Context
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted tetrahydroquinoline derivative. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogs and the core tetrahydroquinoline scaffold to present a scientifically grounded perspective on its molecular characteristics, potential properties, and relevant experimental methodologies.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline ring system is a prevalent structural motif in a multitude of biologically active compounds and natural products. Its unique conformational flexibility and the ability to be extensively functionalized make it a privileged scaffold in medicinal chemistry. Derivatives of tetrahydroquinoline have demonstrated a wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The specific compound of interest, 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, combines the core tetrahydroquinoline structure with an amino group at the 6-position and three methyl groups at the 2- and 4-positions, suggesting potential for unique physicochemical and biological properties.
Molecular Structure and Weight
The molecular structure of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is characterized by a bicyclic system where a benzene ring is fused to a fully saturated heterocyclic amine ring.
Based on its chemical name, the molecular formula can be deduced as C₁₂H₁₈N₂.
The molecular weight is calculated from the molecular formula:
-
Carbon: 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen: 18 atoms × 1.008 g/mol = 18.144 g/mol
-
Nitrogen: 2 atoms × 14.007 g/mol = 28.014 g/mol
Total Molecular Weight: 190.29 g/mol
A sibling compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, has a molecular formula of C₁₂H₁₇N and a molecular weight of 175.27 g/mol . The addition of an amino group at the 6-position accounts for the difference in molecular formula and weight.
Structural Visualization
Caption: 2D structure of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Supporting Data |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | The parent compound, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, is a liquid or solid. The addition of a polar amino group would likely increase the melting and boiling points. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | The tetrahydroquinoline core is largely nonpolar, but the amino group will increase water solubility compared to the parent compound. It is expected to be soluble in alcohols, ethers, and chlorinated solvents. |
| pKa | The amino group on the benzene ring is expected to be weakly basic. The nitrogen in the heterocyclic ring will also be basic. | The pKa of aniline is around 4.6. The heterocyclic amine will have a pKa typical for secondary amines, likely in the range of 10-11. |
Synthesis Strategies
The synthesis of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline would likely involve a multi-step process. A plausible synthetic route could start from a commercially available substituted aniline.
Hypothetical Synthesis Workflow
Caption: A plausible two-step synthesis of the target compound.
Experimental Protocol: A General Approach
Step 1: Synthesis of 6-nitro-2,2,4-trimethyl-1,2-dihydroquinoline (Analogous to Skraup Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-nitroaniline and a suitable acid catalyst (e.g., iodine or a Lewis acid).
-
Reagent Addition: Slowly add an excess of acetone to the mixture while stirring. The reaction is often exothermic and may require cooling.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Reduction to 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
-
Catalyst and Solvent: Dissolve the 6-nitro-2,2,4-trimethyl-1,2-dihydroquinoline intermediate in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-3 atm).
-
Reaction Monitoring: Stir the reaction at room temperature until the uptake of hydrogen ceases. Monitor the reaction by TLC to confirm the disappearance of the starting material.
-
Filtration and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography. A similar hydrogenation process is used for the synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline from its dihydro- precursor.[1]
Potential Applications and Research Directions
Given the known biological activities of related tetrahydroquinoline derivatives, 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline presents several avenues for research and development.
-
Antioxidant Properties: Many substituted tetrahydroquinolines are potent antioxidants.[2] The presence of the amino group at the 6-position, a common feature in many commercial antioxidants, suggests that this compound could exhibit significant radical scavenging activity. This makes it a candidate for applications in materials science as a stabilizer for polymers and in biomedicine as a potential therapeutic agent against oxidative stress-related diseases.
-
Pharmaceutical Intermediate: The amino group provides a reactive handle for further chemical modifications, making this compound a potentially valuable intermediate in the synthesis of more complex pharmaceutical agents.
-
Corrosion Inhibition: Amine-containing heterocyclic compounds are often effective corrosion inhibitors for metals. This derivative could be investigated for its potential to protect metal surfaces from corrosion.
Safety and Handling (General Precautions)
Specific toxicity data for 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is not available. However, based on the data for similar compounds, the following general precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: Amines can be irritants to the skin, eyes, and respiratory tract. Acute toxicity is a possibility if ingested. For instance, the related compound 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is harmful if swallowed.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a molecule of significant interest due to the established biological and chemical importance of the tetrahydroquinoline scaffold. While direct experimental data for this specific compound is scarce, this guide has provided a comprehensive overview based on its deduced structure and the properties of closely related analogs. The synthetic pathways outlined, along with the predicted physicochemical properties and potential applications, offer a solid foundation for researchers and drug development professionals to explore the potential of this and similar substituted tetrahydroquinolines. Further experimental investigation is warranted to fully elucidate the unique characteristics of this compound.
References
-
PubChem. 1,2,3,4-Tetrahydroquinolin-6-amine. National Center for Biotechnology Information. [Link]
-
Wikipedia. 2,2,4-Trimethyl-1,2-dihydroquinoline. [Link]
-
PrepChem. Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]
-
PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. [Link]
-
MDPI. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. [Link]
Sources
Solubility Profile and Solvent Selection Strategy for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
The following technical guide details the solubility profile, thermodynamic characterization, and experimental determination strategies for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine .
This guide is structured to assist process chemists and formulation scientists in optimizing solvent selection for purification, crystallization, and reaction engineering.
Executive Summary
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 103796-41-4 derivative/analog) is a critical intermediate in the synthesis of specialized antioxidants, dyes, and pharmaceutical scaffolds. Its structure features a lipophilic tetrahydroquinoline backbone substituted with three methyl groups, balanced by a polar primary amine at the C6 position and a secondary amine in the heterocyclic ring.
Understanding its solubility landscape is essential for:
-
Purification: Designing cooling crystallization processes.
-
Synthesis: Selecting reaction media that maintain homogeneity.
-
Formulation: Ensuring stability in liquid delivery systems.
This guide provides a predicted solubility map based on structural activity relationships (SAR), detailed protocols for empirical determination, and thermodynamic modeling frameworks.
Molecular Characteristics & Solubility Prediction[1]
To predict the solubility behavior, we must analyze the competition between the hydrophobic hydrocarbon skeleton and the hydrophilic amine functionalities.
| Feature | Chemical Characteristic | Impact on Solubility |
| Backbone | Tetrahydroquinoline (Fused Benzene/Piperidine) | Moderate Lipophilicity. Promotes solubility in Toluene, DCM. |
| Substituents | 2,2,4-Trimethyl groups | Increases steric bulk and hydrophobicity. Reduces solubility in water; increases solubility in non-polar solvents. |
| Functional Group | 6-Amine (Primary -NH₂) | H-bond donor/acceptor. Enhances solubility in alcohols (Ethanol, Methanol) and polar aprotic solvents (DMSO). |
| Ring Nitrogen | Secondary Amine (-NH-) | H-bond acceptor. Contributes to basicity (pKa ~4–5). |
Predicted Solvent Compatibility Matrix
Based on the "Like Dissolves Like" principle and functional group analysis:
-
High Solubility (>100 mg/mL):
-
Polar Aprotic:DMSO, DMF, NMP . (Strong interaction with amine protons).
-
Chlorinated:Dichloromethane (DCM), Chloroform . (Excellent solvation of the aromatic core).
-
-
Moderate-High Solubility (Temperature Dependent):
-
Lower Alcohols:Methanol, Ethanol, Isopropanol . (Ideal for crystallization; solubility increases significantly with
). -
Esters/Ketones:Ethyl Acetate, Acetone .
-
-
Low Solubility (Anti-Solvents):
-
Aliphatic Hydrocarbons:n-Hexane, Cyclohexane, Heptane . (The polar amine groups disrupt the hydrophobic interactions).
-
Water:Insoluble at neutral pH. Soluble at pH < 3 (protonation of amines).
-
Experimental Protocol: Solubility Determination
Expertise & Experience Note: Relying solely on visual inspection is prone to error, especially with amine-containing compounds that may form supersaturated oils. The Isothermal Shake-Flask Method coupled with HPLC analysis is the gold standard for generating thermodynamic-quality data.
Workflow Diagram (DOT)
Caption: Standardized Isothermal Shake-Flask Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Add excess 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine solid to a jacketed glass vessel containing the target solvent (e.g., 10 mL).
-
Equilibration: Stir the mixture continuously at a fixed temperature (controlled within ±0.1 K) for 24–48 hours.
-
Critical Control: Ensure solid phase is always present. If the solid dissolves completely, add more.
-
-
Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.
-
Why Pre-heated? To prevent precipitation of the solute inside the needle during transfer.
-
-
Analysis: Dilute the aliquot immediately with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (typically at 254 nm or 280 nm).
-
Gravimetric Verification: For non-volatile solutes, evaporate a known mass of supernatant to dryness to cross-verify the HPLC results.
Thermodynamic Modeling
To extrapolate solubility data to other temperatures or to design crystallization processes, experimental data should be correlated using thermodynamic models.
Modified Apelblat Equation
This semi-empirical model is highly effective for correlating the solubility of organic solids in pure solvents.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.
Dissolution Thermodynamics
Using the Van't Hoff analysis, the apparent thermodynamic functions of dissolution can be calculated:
-
Enthalpy of Solution (
):-
Insight: If
, the dissolution is endothermic , meaning solubility increases with temperature (typical for this class of compounds).
-
-
Gibbs Energy (
) and Entropy ( ):
Applications in Purification (Crystallization)
Based on the chemical structure, the following purification strategies are recommended:
Strategy A: Cooling Crystallization
-
Solvent: Ethanol or Isopropanol.
-
Mechanism: The compound is expected to show a steep solubility curve in alcohols. Dissolve at near-boiling temperature and cool slowly to 0–5°C.
-
Yield: High recovery due to the significant difference in solubility vs. temperature.
Strategy B: Anti-Solvent Crystallization
-
Solvent: Toluene or Ethyl Acetate (High solubility).
-
Anti-Solvent: n-Heptane or Hexane (Low solubility).
-
Protocol: Dissolve the crude amine in a minimum volume of Toluene. Slowly add Heptane while stirring until turbidity persists. Cool to induce precipitation.
Process Logic Map (DOT)
Caption: Decision Matrix for Purification based on Solubility Characteristics.
References
-
Synthesis of Tetrahydroquinoline Derivatives
-
General Solubility Protocols
- Title: Standard Test Method for Solubility of Organic Compounds (ASTM E1148).
- Source: ASTM Intern
-
URL:[Link]
-
Thermodynamic Modeling (Apelblat)
- Title: Correlation and Prediction of Solubility of Organic Solids in Solvents.
- Source: Journal of Chemical & Engineering D
-
URL:[Link]
-
Compound Data (PubChem)
Sources
- 1. N/A,2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-6-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. gallium acetate | CAS#:2571-06-4 | Chemsrc [chemsrc.com]
- 3. 1,2,3,4-Tetrahydroquinolin-6-amine | C9H12N2 | CID 350951 - PubChem [pubchem.ncbi.nlm.nih.gov]
Literature review on 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine synthesis history
Literature Review & Technical Guide: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary
The synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine represents a convergence of industrial bulk chemistry and precision pharmaceutical synthesis. Historically rooted in the rubber industry as a precursor to antioxidants (e.g., polymerized 1,2-dihydro-2,2,4-trimethylquinoline or "TMQ"), this scaffold has evolved into a critical pharmacophore for glucocorticoid receptor modulators and selective androgen receptor modulators (SARMs).
This guide deconstructs the synthesis into a high-purity, three-stage workflow: Condensation , Hydrogenation , and Regioselective Functionalization . Unlike the "direct" condensation of p-phenylenediamine and acetone—which yields complex oligomeric mixtures unsuitable for drug development—the protocol detailed here prioritizes the stepwise construction of the tetrahydroquinoline (THQ) core followed by late-stage amination to ensure structural integrity and purity.
Part 1: The Core Scaffold Synthesis (The "TMQ" Intermediate)
The foundation of this molecule is the formation of the heterocyclic ring via a modified Skraup or Döbner-Miller type condensation.
Mechanism & Causality
The reaction between aniline and acetone is not a simple imine formation. It involves an in situ aldol condensation of acetone to form mesityl oxide (or diacetone alcohol), which then undergoes a Michael addition with aniline, followed by cyclization.
-
The Challenge: The reaction naturally favors the formation of the 1,2-dihydroquinoline (DHQ) monomer, which is prone to immediate dimerization or polymerization (forming the industrial antioxidant "TMQ oligomer").
-
The Solution: To isolate the monomeric core required for pharmaceutical applications, the reaction must be controlled using acidic catalysts (e.g., Iodine,
, or acidic zeolites) and carefully distilled to prevent oligomerization.
Reaction Pathway Diagram
Figure 1: The condensation pathway of aniline and acetone.[1][2][3] Controlling the final step to prevent polymerization is critical for high-purity synthesis.
Part 2: Hydrogenation (The "THQ" Transformation)
The 1,2-dihydroquinoline (DHQ) contains a double bond at the 3,4-position. For the final 6-amine target, this bond must be reduced to form the stable 1,2,3,4-tetrahydroquinoline (THQ) core.[4]
-
Why Hydrogenate First? Attempting to nitrate the dihydroquinoline directly often leads to aromatization (forming the fully aromatic quinoline) or oxidative degradation of the alkene. The tetrahydro- scaffold is robust and directs electrophilic substitution predictably.
-
Catalytic Choice: Palladium on Carbon (Pd/C) is the gold standard here. Unlike Platinum oxide (
), which might reduce the benzene ring under harsh conditions, Pd/C under moderate pressure (50-100 psi) selectively reduces the heterocyclic double bond.
Part 3: Regioselective Functionalization (The 6-Amine)
This is the most critical step for pharmaceutical applications. We must introduce an amine group at position 6 without touching the secondary amine at position 1 or the methyl groups.
The Failure of Direct Synthesis
Directly reacting p-phenylenediamine (which already has the amines) with acetone fails to produce clean 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
-
Reason: p-phenylenediamine is highly reactive. It acts as a cross-linker, leading to "Antiozonant 6PPD"-like structures and complex polymers rather than a discrete heterocycle.
The Validated Route: Nitration & Reduction
The robust route involves nitrating the 2,2,4-trimethyl-THQ.
-
Regioselectivity Logic:
-
The secondary amine (NH) at position 1 is an ortho, para-director.
-
Position 6 (Para): Highly activated and sterically accessible.
-
Position 8 (Ortho): Activated, but sterically hindered by the gem-dimethyl group at position 2 (and the twisted conformation of the saturated ring).
-
Result: Nitration occurs almost exclusively at position 6, especially if performed in sulfuric acid where the ammonium species directs meta (position 7) unless N-protection (acetylation) is used to maintain ortho/para direction. However, literature suggests that even without protection, the steric bulk of the 2,2,4-trimethyl group strongly disfavors position 8, making position 6 the dominant product.
-
Synthesis Workflow Diagram
Figure 2: The stepwise conversion of the dihydro- precursor to the final 6-amino target.
Part 4: Detailed Experimental Protocols
The following protocols are synthesized from validated methodologies for quinoline reduction and regioselective nitration.
Table 1: Key Reaction Parameters
| Step | Reagents | Conditions | Yield (Typical) | Critical Quality Attribute |
| 1. Hydrogenation | 10% Pd/C, Ethanol, | 60°C, 50 psi, 6-8 hrs | 85-90% | Complete saturation of C3-C4 double bond. |
| 2. Nitration | 0°C to 5°C, 1 hr | 70-80% | Regioselectivity (Ratio of 6-nitro vs 8-nitro). | |
| 3. Reduction | Fe powder, | Reflux, 2-4 hrs | 90-95% | Avoidance of oxidation of the resulting amine. |
Protocol 1: Hydrogenation of TMQ to THQ
-
Setup: Charge a high-pressure autoclave with 2,2,4-trimethyl-1,2-dihydroquinoline (1.0 eq) and Ethanol (5-10 volumes).
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate). Note: Wet catalyst is preferred for safety.
-
Reaction: Purge with
, then charge to 50 psi (3.5 bar). Heat to 60°C with vigorous stirring. -
Monitoring: Monitor
uptake. Reaction is complete when uptake ceases. -
Workup: Filter hot through Celite to remove Pd/C. Concentrate filtrate to yield the 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline oil.
Protocol 2: Regioselective Nitration
-
Preparation: Dissolve the THQ oil (from Protocol 1) in concentrated
(5 vol) at 0°C. Caution: Exothermic. -
Addition: Dropwise add a mixture of fuming
(1.05 eq) and (1 vol) while maintaining temperature < 5°C. -
Mechanistic Insight: The low temperature and steric bulk of the 2,2-dimethyl group force the nitronium ion (
) to attack the 6-position. -
Quench: Pour onto crushed ice. Neutralize with
or to pH 8-9. -
Isolation: Extract with Ethyl Acetate. The product, 6-nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, precipitates or crystallizes upon concentration.
Protocol 3: Reduction to Amine
-
Setup: Suspend the 6-nitro intermediate in Ethanol/Water (3:1).
-
Reductant: Add Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Heat to reflux for 2 hours. The color will shift from yellow (nitro) to colorless/darkening (amine oxidation check).
-
Workup: Filter hot to remove iron oxides. Adjust pH to >10. Extract with dichloromethane.
-
Purification: Recrystallize from hexane/ethyl acetate if necessary to remove trace isomers.
References
-
Vaughan, W. R. (1955). "2,4-Dimethylquinoline". Organic Syntheses, 35, 329. (Foundational work on the acetone-aniline condensation mechanism). Link
-
Rueping, M., et al. (2011). "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration". European Journal of Organic Chemistry. (Establishes the regioselectivity of THQ nitration at position 6). Link
-
Zhang, X., et al. (2015). "Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline". Organic Letters, 17(21). (Modern hydrogenation techniques for the dihydroquinoline core). Link
-
PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline". (Practical lab-scale protocol for the hydrogenation step). Link
-
BenchChem. "1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods". (Comparative analysis of functionalizing the 6-position of the THQ scaffold). Link
Sources
Reactivity of the Primary Amine Group in Tetrahydroquinoline Structures: Chemoselectivity and Annulation Strategies
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antimalarial, antibacterial, and anticancer agents. When this bicyclic framework is functionalized with an exocyclic primary amine—such as in 6-amino-1,2,3,4-tetrahydroquinoline or 8-amino-1,2,3,4-tetrahydroquinoline—it presents a unique synthetic challenge and opportunity: chemoselectivity .
Researchers must navigate the competing nucleophilicity of the exocyclic primary amine and the endocyclic secondary amine (N1). This technical guide explores the mechanistic causality behind chemoselective functionalization, detailing how steric hindrance, electronic resonance, and strategic solvent environments can be manipulated to selectively derivatize the primary amine or drive tandem annulation reactions to form complex tricyclic systems like imidazo[4,5,1-ij]quinolines.
Mechanistic Foundations: Chemoselectivity in Amino-THQs
The core reactivity differential in amino-substituted THQs arises from the distinct electronic and steric environments of the two nitrogen centers:
-
The Endocyclic Secondary Amine (N1): This nitrogen is part of the saturated piperidine ring fused to the aromatic system. While structurally a secondary alkyl-aryl amine, its lone pair is heavily delocalized into the aromatic ring. More critically, it is sterically hindered by the adjacent C2 aliphatic protons and the rigid bicyclic geometry.
-
The Exocyclic Primary Amine (e.g., C6 or C8): This group functions as a classic primary aniline. It is sterically unencumbered and kinetically favored for nucleophilic attack against bulky electrophiles.
Causality of Chemoselective Sulfonylation
When reacting 6-amino-1,2,3,4-tetrahydroquinoline with aryl sulfonyl chlorides, one might expect competitive sulfonylation at both nitrogen atoms. However, by utilizing a highly specific solvent system like Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), researchers can achieve strict chemoselectivity. The Causality: The N1 secondary amine is slightly more basic than the primary aniline group. In the presence of TFA, N1 is preferentially protonated, rendering it non-nucleophilic. This leaves the exocyclic primary amine free to undergo chemoselective sulfonylation, yielding N-arylsulfonated 1,2,3,4-tetrahydroquinolines[1].
Proximity-Driven Annulation at C8
In 8-amino-1,2,3,4-tetrahydroquinoline, the primary amine is situated in close spatial proximity (ortho-like relationship) to the N1 secondary amine. This geometry is highly reactive toward biselectrophiles (like phosgene, urea, or carboxylic acids). The primary amine typically attacks the electrophile first due to lower steric hindrance, forming an amide or urea intermediate. The proximity of the N1 nitrogen then drives a rapid, thermodynamically favored intramolecular cyclization, yielding 5,6-dihydroimidazo[ij]quinolines[2].
Fig 1: Chemoselectivity logic for exocyclic primary amines vs endocyclic secondary amines.
Quantitative Data Presentation
The table below summarizes the reaction conditions and yields for key chemoselective transformations of primary amine-bearing THQ derivatives, demonstrating the versatility of these building blocks.
| Substrate | Electrophile / Reagent | Reaction Conditions | Major Product | Yield | Ref |
| 6-Amino-1,2,3,4-THQ | Aryl sulfonyl chlorides | TFA/DCM, RT | N-arylsulfonated 1,2,3,4-THQ (Primary amine functionalized) | High | [1] |
| 8-Amino-1,2,3,4-THQ | Carboxylic acids | Condensation, Heat | 2-Substituted 5,6-dihydroimidazo[ij]quinolines | Moderate-Good | [2] |
| 8-Amino-1,2,3,4-THQ | Glacial Acetic Acid | Reflux | 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one | ~70-80% | [3] |
| 6-Methoxy-8-amino-THQ | Ketones | Condensation | Substituted Imidazoquinolines | Variable | [4] |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify chemoselectivity.
Protocol A: Chemoselective Sulfonylation of 6-Amino-1,2,3,4-tetrahydroquinoline
Objective: Selectively sulfonylate the exocyclic primary amine while leaving the endocyclic secondary amine intact.
-
Substrate Preparation: Dissolve 1.0 equivalent of 6-amino-1,2,3,4-tetrahydroquinoline in a 1:10 mixture of Trifluoroacetic Acid (TFA) and anhydrous Dichloromethane (DCM) under an inert argon atmosphere.
-
Causality Note: The TFA acts as a reversible protecting group by selectively protonating the more basic N1 secondary amine, preventing its reaction with the electrophile[1].
-
-
Electrophile Addition: Cool the reaction vessel to 0 °C. Add 1.1 equivalents of the desired aryl sulfonyl chloride dropwise over 15 minutes to prevent exothermic side reactions.
-
Reaction Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Validation Checkpoint: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The primary amine starting material should disappear, replaced by a less polar spot corresponding to the sulfonamide.
-
-
Quenching and Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ until the pH reaches ~8 (neutralizing the TFA to liberate the N1 amine). Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 5,6-Dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Objective: Utilize the proximity of the C8 primary amine and N1 secondary amine for a tandem condensation-cyclization reaction.
-
Condensation Setup: To a round-bottom flask, add 10.77 g of 8-amino-1,2,3,4-tetrahydroquinoline and dissolve it completely in 30 mL of glacial acetic acid[3].
-
Reagent Integration: Add an excess of urea (or potassium isocyanate) to the solution.
-
Causality Note: The primary amine at C8 kinetically attacks the urea first, forming an intermediate urea derivative. The acidic environment catalyzes the subsequent intramolecular attack by the N1 secondary amine, expelling ammonia/water to close the imidazole ring[3].
-
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 12 hours.
-
Isolation: Cool the reaction mixture to room temperature, then pour it over crushed ice. The target tricyclic compound will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol to obtain the pure 5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.
Fig 2: Tandem condensation and cyclization pathway of 8-amino-THQ to imidazoquinolines.
References
-
Progress in the Chemistry of Tetrahydroquinolines Source: datapdf.com URL:[1]
-
ChemInform Abstract: Imidazoquinolines as Diverse and Interesting Building Blocks: Review of Synthetic Methodologies Source: researchgate.net URL:[2]
-
THE REACTION OF 6-METHOXY-8-AMINO-1,2,3,4-TETRAHYDROQUINOLINE WITH KETONES1 | Journal of the American Chemical Society Source: acs.org URL:[4]
-
US5563272A - 5,6-dihydro-4H-imidazo[4,5,1-IJ ... - Google Patents Source: google.com URL:[3]
Sources
Technical Safety & Handling Guide: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary & Scope
As a highly substituted derivative of the tetrahydroquinoline family, 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 5969-20-0) serves as a critical building block in the synthesis of selective receptor modulators, advanced antioxidants, and bioactive pharmaceutical intermediates. Due to the dual presence of a secondary amine in the saturated ring and a primary amine at the 6-position, this compound exhibits unique nucleophilic reactivity and susceptibility to oxidation. This whitepaper provides a causality-driven, self-validating protocol for the safe handling, transfer, and emergency management of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Causality
To design an effective safety protocol, one must first understand the molecular behavior of the compound. The 2,2,4-trimethyl substitution provides steric bulk that stabilizes the saturated ring against premature aromatization (oxidation to a quinoline derivative). However, the 6-amino group remains highly electron-rich and nucleophilic.
Table 1: Physicochemical Properties of CAS 5969-20-0 [1]
| Property | Value / Description | Causality / Impact on Handling |
| Molecular Formula | C12H18N2 | High carbon-to-heteroatom ratio makes it highly lipophilic. |
| Molecular Weight | 190.28 g/mol | Relatively low molecular weight; potential for volatility if heated. |
| CAS Number | 5969-20-0 | Unique identifier for inventory and regulatory tracking. |
| Appearance | Pale yellow to brown viscous liquid/solid | Darkening indicates air-oxidation of the 6-amino group. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in H2O | Requires organic solvents for reactions; spills cannot be washed with water alone. |
Mechanistic Insight: The primary amine at the 6-position is highly susceptible to free-radical oxidation from atmospheric oxygen, which often leads to dark-colored polymeric degradation products. Therefore, handling must strictly occur under an inert atmosphere to maintain reagent integrity and prevent the formation of reactive, uncharacterized byproducts.
Toxicological Assessment & Hazard Identification
Because specific toxicological data for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is limited in public databases, a Senior Application Scientist must extrapolate safety parameters from the parent scaffold, , and structurally related aniline derivatives[2].
-
Skin and Eye Irritation (GHS H315, H319) : The basicity of the primary and secondary amines causes localized disruption of lipid bilayers in dermal and ocular tissues. Contact results in rapid saponification of tissue lipids, leading to severe irritation[2].
-
Respiratory Irritation (GHS H335) : Inhalation of aerosols or vapors (especially during heated reactions) can severely irritate the mucous membranes of the respiratory tract[2].
-
Systemic Toxicity & Methemoglobinemia (GHS H302) : Like many aniline and quinoline derivatives, systemic absorption (via ingestion or severe dermal exposure) carries the risk of acute toxicity[3]. The compound can oxidize the iron in hemoglobin from Fe2+ to Fe3+, resulting in methemoglobinemia and severely impairing the blood's oxygen-transport capacity.
Engineering Controls & Self-Validating Systems
A robust safety system does not rely solely on user compliance; it relies on verifiable engineering controls[4].
-
Ventilation : All operations must be conducted in a standard chemical fume hood with a verified face velocity of 80–100 feet per minute (fpm). Validation: Always check the digital airflow monitor or use a physical tissue-paper test before opening the container.
-
Glove Selection Causality : Standard nitrile gloves (minimum 0.11 mm thickness) provide adequate protection against the neat compound. However, if the compound is dissolved in aggressive solvents like Dichloromethane (DCM), the solvent acts as a permeation carrier, accelerating the dermal absorption of the toxic amine. In such cases, butyl rubber or laminate (Silver Shield) gloves are mandatory to satisfy EN 374 standards[4].
Step-by-Step Methodology: Safe Handling, Transfer, and Quenching
The following protocol is a self-validating workflow for utilizing the compound in synthesis (e.g., N-acylation or alkylation).
Step 1: Preparation & Inert Purging
-
Action : Purge the reaction vessel with Argon or Nitrogen for 15 minutes prior to introducing the compound.
-
Validation : Connect the exhaust line to an oil bubbler. A steady rate of 1-2 bubbles per second visually confirms positive inert pressure, preventing atmospheric oxygen ingress.
Step 2: Material Transfer
-
Action : Transfer the compound using a gas-tight syringe (if viscous liquid) or an anti-static spatula (if solid) under a continuous stream of inert gas.
-
Causality : This mitigates the risk of static discharge igniting solvent vapors and prevents the highly nucleophilic 6-amino group from undergoing rapid air-oxidation.
Step 3: Reaction Execution & Monitoring
-
Action : Add electrophilic reagents dropwise at 0°C.
-
Validation : Utilize an internal thermocouple. If the temperature spikes by more than 5°C during addition, pause the transfer. The electron-rich nature of the tetrahydroquinoline core makes substitutions highly exothermic.
Step 4: Quenching & Deactivation
-
Action : Quench unreacted 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine by slowly adding 1M Hydrochloric Acid (HCl) at 0°C.
-
Causality : The acid protonates both the primary and secondary amines, converting the volatile, lipophilic free base into a water-soluble, non-volatile hydrochloride salt. This neutralizes its nucleophilicity and allows for safe aqueous extraction and disposal.
Workflow Visualization
Workflow for handling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine and spill response.
Spill Management & Decontamination Protocol
In the event of a breach in the primary containment system, execute the following causality-driven protocol[4]:
-
Evacuation & Isolation : Immediately evacuate personnel from the immediate vicinity. Ensure fume hood sashes are lowered to operating levels to maintain negative pressure and contain vapors.
-
Chemical Neutralization : Do not wash the spill with water, as the free base is insoluble and will merely spread. Instead, carefully apply a weak acid solution (e.g., 5% citric acid or dilute acetic acid) over the spill. Causality: This protonates the amine, drastically reducing its vapor pressure and mitigating the dermal penetration hazard.
-
Absorption : Cover the neutralized spill with an inert, non-combustible absorbent like dry sand or vermiculite. Critical Warning: Never use combustible absorbents (like sawdust or paper towels) for concentrated amine spills, as the heat of neutralization can trigger auto-ignition.
-
Disposal : Sweep the absorbed matrix into a chemically resistant, sealable High-Density Polyethylene (HDPE) container. Label strictly as "Hazardous Waste: Amine-contaminated solid" for institutional incineration.
References
-
Title : 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem Source : National Center for Biotechnology Information (NCBI) URL :[Link]
-
Title : 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Safety Data Sheet Source : Synthesia URL : [Link]
-
Title : 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine | CAS 5969-20-0 Source : Chemsrc URL : [Link]
Sources
Unlocking the Pharmacological Potential of 6-Amino-Tetrahydroquinoline Derivatives: A Comprehensive Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroquinoline (THQ) core is a highly privileged scaffold in medicinal chemistry, deeply embedded in numerous natural products and synthetic therapeutics[1]. While the basic THQ ring system provides a rigid, lipophilic framework capable of traversing biological membranes, functionalization at the C6 position—specifically the introduction of a primary amine to form 6-amino-tetrahydroquinoline—dramatically alters the molecule's electronic landscape and hydrogen-bonding capacity.
As a Senior Application Scientist, I have observed that the 6-amino substitution serves as both a versatile synthetic handle for late-stage diversification and a critical pharmacophore element. By selectively functionalizing this anilinic amine, researchers can precisely tune the molecule to engage specific G-protein-coupled receptors (GPCRs), modulate neuropharmacological pathways, and induce targeted cytotoxicity in oncology models. This whitepaper synthesizes the core biological activities of 6-amino-THQ derivatives, detailing the mechanistic causality behind their efficacy and providing self-validating experimental protocols for their development.
Structural Rationale: The 6-Amino Advantage
The strategic advantage of the 6-amino-THQ scaffold lies in its differential reactivity. The primary amine at C6 is significantly more nucleophilic than the secondary amine embedded at the N1 position of the rigid bicyclic ring. This electronic disparity allows for orthogonal functionalization—such as selective N-acylation, alkylation, or sulfonylation—without the strict requirement for complex protecting group strategies[2].
Causality in Drug Design: Appending bulky, lipophilic groups (e.g., a 4-chlorophenylcarbonyl moiety) to the C6-amino position fundamentally alters the spatial geometry of the molecule. In the context of GPCRs, this added steric bulk can force the target receptor into an inactive conformation. This precise structural modification has been proven to switch the pharmacological profile of THQ derivatives from weak agonists to highly potent, nanomolar antagonists[3].
Core Biological Activities & Mechanisms of Action
Endocrine Modulation: FSH Receptor Antagonism
Substituted 6-amino-4-phenyl-tetrahydroquinolines represent a breakthrough class of low-molecular-weight antagonists for the human follicle-stimulating hormone (FSH) receptor, a critical Gs-protein-coupled receptor regulating reproduction[3].
-
Mechanistic Insight: The introduction of specific acyl groups at the 6-amino position induces a profound pharmacological switch. The bulky acyl group sterically hinders the conformational shift within the transmembrane domains required for Gs-protein coupling. By locking the FSH receptor in an inactive state, these derivatives block downstream adenylyl cyclase activation, halting cAMP accumulation. This mechanism offers a non-steroidal approach to contraception by inhibiting follicle growth and ovulation[3].
Neuropharmacology: Dopamine Receptor Ligands
The 6-amino-THQ scaffold, particularly in its 5,6,7,8-tetrahydroquinoline isomeric forms, has been extensively explored for its high affinity to dopamine receptors[4].
-
Mechanistic Insight: The structural topology of 6-amino-THQs mimics the endogenous dopamine pharmacophore (2-(3-hydroxyphenyl)-ethylamine). The rigid bicyclic system restricts the conformational freedom of the amino group, locking it in a geometry that optimally aligns with the highly conserved aspartate residue in the transmembrane domain 3 (TM3) of D2-class dopamine receptors. This rigidified alignment significantly enhances both binding affinity and receptor subtype selectivity[4].
Oncology and Antimicrobial Efficacy
Beyond specific GPCR targeting, the broader functionalized THQ scaffold exhibits potent cytotoxicity against various cancer cell lines and broad-spectrum antimicrobial activity[1]. Derivatives synthesized via multicomponent imino Diels-Alder reactions have demonstrated significant anti-proliferative effects, often outperforming standard chemotherapeutics like doxorubicin in specific in vitro lung cancer models (e.g., A549 cells)[1][5].
Quantitative Efficacy Data
The following table summarizes the biological activity and potency of key 6-amino-THQ derivatives and related functionalized scaffolds across different therapeutic targets.
| Compound Class | Target / Assay | Biological Activity | Mechanism of Action | Reference |
| 6-Amino-4-phenyl-THQ (Compound 10) | hFSH Receptor | IC50 = 28 nM | GPCR Antagonism (cAMP blockade) | [3] |
| 6-Amino-4-phenyl-THQ (Isomer I) | hFSH Receptor | IC50 < 10 nM | Stereospecific GPCR Antagonism | [3] |
| THQ Mannich Base (SF1) | Cytotoxicity (A549 cells) | IC50 = 6.23 µM | Anti-proliferative / Apoptosis | [1] |
| THQ Mannich Base (SF8) | DPPH Radical Scavenging | IC50 = 29.19 µg/mL | Antioxidant Activity | [1] |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating strict internal controls and explaining the causality behind critical reagent choices.
Protocol 1: Selective N-Acylation of 6-Amino-THQ Derivatives
This protocol describes the late-stage derivatization of the C6-amine to generate potent receptor antagonists.
-
Reagent Preparation: Dissolve 1.0 equivalent of the 6-amino-THQ precursor and 1.2 equivalents of the desired carboxylic acid (e.g., 4-chlorobenzoic acid) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: DMF is utilized as a polar aprotic solvent to ensure complete solubilization of both the polar amine and the lipophilic acid, facilitating a homogeneous reaction environment.
-
-
Activation: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 equivalents of HATU.
-
Causality: While acid chlorides are highly reactive, they can lead to over-acylation or degrade sensitive functional groups. Using a mild coupling reagent like HATU with a non-nucleophilic base (DIPEA) ensures precise, mono-selective acylation of the primary 6-amino group without unwanted side reactions at the sterically hindered N1 position.
-
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3) against the starting 6-amino-THQ. Validation Logic: The primary amine starting material will stain heavily with Ninhydrin (purple). The successful formation of the amide product will be Ninhydrin-negative but UV-active, providing an immediate, visual confirmation of chemical conversion.
-
Purification: Quench with saturated aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography.
Protocol 2: In Vitro FSHR cAMP Accumulation Assay
This assay evaluates the antagonistic efficacy of synthesized 6-amino-THQ derivatives[3].
-
Cell Preparation: Plate Chinese Hamster Ovary (CHO) cells stably expressing the human FSH receptor (hFSHR) in a 384-well plate at 10,000 cells/well.
-
Causality: CHO cells naturally lack endogenous FSH receptors. Utilizing this specific cell line provides a clean, null background, ensuring that any measured cAMP fluctuation is exclusively due to the transfected hFSHR, thereby preventing false positives from cross-talk with other endogenous GPCRs.
-
-
Compound Incubation: Pre-incubate the cells with serial dilutions of the 6-amino-THQ derivative for 30 minutes. Subsequently, add a sub-maximal stimulatory dose (EC80) of recombinant human FSH.
-
Self-Validation (Internal Controls): Dedicate specific wells to a vehicle-only control (Negative) and a Forskolin-treated control (Positive).
-
Validation Logic: Forskolin directly activates adenylyl cyclase independent of the GPCR. If the Forskolin-treated wells fail to produce a massive spike in cAMP, it indicates that the assay reagents or the cells themselves are compromised. The plate must be discarded, ensuring no false-negative data is recorded for the test compounds.
-
-
Detection: Lyse the cells and measure cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay kit. Calculate IC50 values using non-linear regression analysis.
Visualizations of Mechanisms and Workflows
Fig 1: Mechanism of FSH Receptor signaling blockade by 6-amino-THQ antagonists.
Fig 2: Experimental workflow for synthesizing and screening 6-amino-THQ derivatives.
References
-
Identification of Substituted 6-Amino-4-phenyltetrahydroquinoline Derivatives: Potent Antagonists for the Follicle-Stimulating Hormone Receptor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents Source: Molecules (MDPI) URL:[Link]
-
Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents Source: Bowen University Repository URL:[Link]
-
Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives Source: Drug Design and Delivery (via ResearchGate) URL:[Link]
Sources
- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents [mdpi.com]
- 2. WO2004056780A2 - Tetrahydroquinoline derivatives - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives. [ora.uniurb.it]
- 5. ir.bowen.edu.ng:8080 [ir.bowen.edu.ng:8080]
Methodological & Application
Application Note: Chemoselective Acetylation of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary
The functionalization of tetrahydroquinoline (THQ) scaffolds is a critical operation in medicinal chemistry, as these motifs are ubiquitous in pharmacologically active compounds, including opioid receptor ligands and antioxidants[1],[2]. This application note details the precise methodologies for the acetylation of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine . Because this molecule possesses two distinct nucleophilic nitrogen centers, achieving chemoselectivity requires a rigorous understanding of kinetic versus thermodynamic control. This guide provides self-validating protocols for both the chemoselective monoacetylation (N6) and the exhaustive diacetylation (N1, N6) of the scaffold.
Mechanistic Insights & Causality: The Dual Nucleophile System
To design a robust protocol, one must analyze the causality behind the reactivity of the two amine groups in 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine:
-
The N6 Position (Primary Aniline): This exocyclic primary amine is highly accessible. Despite the electron-withdrawing nature of the aromatic ring, its lack of steric occlusion makes it the kinetically favored site for electrophilic attack by acylating agents[3].
-
The N1 Position (Secondary Amine): The secondary amine embedded within the THQ ring is notoriously difficult to acylate. This resistance is primarily due to severe steric hindrance imposed by the adjacent gem-dimethyl group at the C2 position. Standard acylation conditions fail here; forcing conditions—such as elevated temperatures, extended reaction times, and hypernucleophilic catalysts (e.g., DMAP)—are mandatory to overcome this steric barrier[4].
By manipulating temperature, solvent, and catalytic additives, we can dictate the reaction pathway with absolute precision.
Reaction Pathway Visualization
Fig 1. Reaction pathways demonstrating kinetic vs. thermodynamic control in THQ acetylation.
Materials & Reagents
| Reagent | Role | Equivalents | Notes / Causality |
| 2,2,4-Trimethyl-1,2,3,4-THQ-6-amine | Starting Material | 1.0 eq | Ensure high purity (>98%) to prevent side reactions. |
| Acetic Anhydride (Ac₂O) | Electrophile | 1.05 eq (Mild) / 3.0 eq (Forcing) | Stoichiometry dictates the extent of acylation. |
| Triethylamine (Et₃N) | Base (Mild) | 1.2 eq | Scavenges acetic acid byproduct; non-nucleophilic. |
| 4-Dimethylaminopyridine (DMAP) | Hypernucleophile | 0.2 eq | Forms highly reactive N-acetylpyridinium to force N1 acylation[4]. |
| Dichloromethane (DCM) | Solvent (Mild) | 0.2 M | Aprotic, low boiling point; supports kinetic control at RT. |
| Toluene | Solvent (Forcing) | 0.2 M | High boiling point (110 °C) provides thermal energy for N1 attack. |
Experimental Protocols
Protocol A: Kinetically Controlled Chemoselective N6-Acetylation
Objective: Isolate N-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide without N1 interference.
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.
-
Base Addition: Add Et₃N (1.2 eq) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents localized exothermic spikes that could inadvertently provide the activation energy for N1 acylation.
-
Electrophile Addition: Add Ac₂O (1.05 eq) dropwise over 10 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 hours.
-
Phase-Gate (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (ninhydrin-positive) should be completely consumed, replaced by a single higher-Rf, UV-active spot.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (equal volume to DCM) to hydrolyze unreacted Ac₂O. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude solid via recrystallization from ethanol or flash column chromatography to yield the pure N6-acetylated product.
Protocol B: Thermodynamically Forced N1,N6-Diacetylation
Objective: Overcome the C2 gem-dimethyl steric barrier to yield N-(1-acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
-
Preparation: Dissolve the starting material (1.0 eq) in anhydrous toluene (0.2 M) in a heavy-walled reaction flask equipped with a reflux condenser.
-
Catalyst & Base: Add N,N-diisopropylethylamine (DIPEA) (4.0 eq) and DMAP (0.2 eq). Causality: DMAP acts as an acyl transfer catalyst, creating a highly reactive intermediate capable of penetrating the sterically hindered N1 pocket[4].
-
Electrophile Addition: Add Ac₂O (3.0 eq) in one portion.
-
Propagation: Heat the reaction mixture to a vigorous reflux (110 °C) for 16 hours.
-
Phase-Gate (TLC): Monitor via TLC. The intermediate N6-monoacetylated product should gradually convert to a higher-Rf diacetylated species.
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and wash sequentially with 1M HCl (critical for removing DMAP and DIPEA), saturated NaHCO₃, and brine.
-
Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compounds, researchers must validate the products against the following expected analytical phase-gates. The disappearance of specific proton signals confirms the exact site of functionalization.
| Analytical Parameter | Starting Material | N6-Acetylated Product (Protocol A) | N1,N6-Diacetylated Product (Protocol B) |
| ¹H NMR: N6-NH₂ | ~4.5 ppm (br s, 2H) | Absent | Absent |
| ¹H NMR: N1-H | ~5.5 ppm (br s, 1H) | ~5.6 ppm (br s, 1H) | Absent |
| ¹H NMR: Amide NH | Absent | ~9.8 ppm (s, 1H) | ~9.9 ppm (s, 1H) |
| ¹H NMR: Acetyl CH₃ | Absent | ~2.0 ppm (s, 3H) | ~2.0 ppm (s, 3H) & ~2.2 ppm (s, 3H)* |
| MS (ESI+) [M+H]⁺ | m/z 191.1 | m/z 233.1 (+42 Da) | m/z 275.1 (+84 Da) |
*Note on Diacetylated Product: The N1-acetyl group often exhibits rotameric line broadening in ¹H NMR at room temperature. This is a diagnostic feature caused by restricted rotation around the N1-carbonyl bond due to clashing with the adjacent C2 gem-dimethyl group[4].
References
- Title: Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Source: Google Patents (US11851388B2)
-
Title: Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds | Source: PubMed Central (PMC) | URL: [Link]
-
Title: Tetrahydroquinoline synthesis | Source: Organic Chemistry Portal | URL: [Link]
Sources
- 1. Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 4. US11851388B2 - Compound of 1-acetyl-6-fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline - Google Patents [patents.google.com]
Using 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine in Medicinal Chemistry
Executive Summary
This guide details the strategic application of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 1210-48-6) as a high-value intermediate in pharmaceutical development.[1] Unlike generic tetrahydroquinolines (THQs), this specific scaffold incorporates a gem-dimethyl lock at the C2 position , conferring unique conformational rigidity and metabolic stability.[1]
This document provides researchers with validated protocols for leveraging this scaffold in the synthesis of Nuclear Receptor Modulators (SARMs/GRs) , Factor Xa inhibitors , and Lipometabolic regulators .[1] It focuses on exploiting the inherent steric differentiation between the hindered N1-amine and the nucleophilic C6-amine to achieve high-fidelity regioselective functionalization.[1]
Chemical Profile & Strategic Value
Structural Advantages
The 2,2,4-trimethyl substitution pattern is not merely decorative; it is a functional design element that solves common medicinal chemistry challenges:
-
Conformational Locking: The gem-dimethyl group at C2 and the methyl at C4 force the heterocyclic ring into a specific puckered conformation. This reduces the entropic penalty upon binding to protein targets (e.g., Androgen Receptors).[1]
-
Metabolic Blockade: The C2 position is a common site for oxidative metabolism (N-dealkylation or oxidation to quinoline). The methyl groups sterically block Cytochrome P450 access, extending the half-life of downstream APIs.[1]
-
Regiocontrol: The steric bulk around the N1 secondary amine renders it chemically distinct from the C6 primary amine, enabling protection-free diversification.[1]
| Property | Specification |
| CAS Number | 1210-48-6 |
| IUPAC Name | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
| Molecular Formula | C₁₂H₁₈N₂ |
| Molecular Weight | 190.29 g/mol |
| pKa (Calculated) | ~5.2 (6-NH₂), ~2.5 (1-NH, suppressed by sterics) |
| Solubility | Soluble in DCM, DMSO, Methanol; Low water solubility.[1][2][3] |
| Key Reactivity | High nucleophilicity at C6-NH₂; Steric hindrance at N1.[1] |
Pharmaceutical Applications
Lipometabolic & Anti-Inflammatory Agents
The 2,2,4-trimethyl-THQ core is a validated scaffold for ACAT (Acyl-CoA:cholesterol acyltransferase) inhibitors .[1] Derivatives formed by converting the 6-amine into urea moieties (e.g., via reaction with isocyanates) have demonstrated efficacy in regulating lipid metabolism.[1]
-
Mechanism:[1][3][4][5] The hydrophobic THQ core mimics the steroid structure, fitting into the lipophilic pockets of metabolic enzymes.
Factor Xa Inhibitors & Anticoagulants
In the development of novel anticoagulants, the 6-amino group serves as the attachment point for linker regions connecting to specificity pockets (S1/S4) of the Factor Xa enzyme. The rigid THQ core acts as a spacer that orients the pharmacophores correctly.
Neuroprotective Antioxidants (Bioisosteres)
This amine is the direct precursor and bioisostere of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , a potent antioxidant investigated for Parkinson’s disease.[1]
-
Application: Researchers synthesize the 6-amide or 6-sulfonamide variants to create "prodrug-like" antioxidants that penetrate the Blood-Brain Barrier (BBB) more effectively than the parent phenol.[1]
Experimental Protocols
Protocol A: Chemoselective Acylation of the 6-Amine
Objective: Functionalize the 6-amino group with an acid chloride (Library Synthesis) without protecting the N1 nitrogen. Rationale: The N1 nitrogen is flanked by the gem-dimethyl group at C2, creating a "neopentyl-like" steric environment.[1] Under controlled conditions, it is non-reactive toward acyl chlorides, allowing exclusive reaction at the C6-amine.[1]
Materials:
-
Substrate: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq)[1]
-
Reagent: Aryl Acid Chloride (1.1 eq)
-
Base: Pyridine (1.2 eq) or Triethylamine (1.5 eq)
-
Solvent: Dichloromethane (DCM), Anhydrous[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the amine substrate in 5 mL of anhydrous DCM in a round-bottom flask under Nitrogen atmosphere.
-
Base Addition: Add Pyridine (1.2 mmol) and cool the mixture to 0°C using an ice bath. Note: Cooling is critical to suppress any trace N1 reactivity.
-
Acylation: Dropwise add the Acid Chloride (1.1 mmol) dissolved in 1 mL DCM over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Work-up: Quench with saturated NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from Ethanol or perform Flash Chromatography (Gradient: 10% -> 40% EtOAc in Hexanes).
Protocol B: Synthesis of Urea Derivatives (ACAT Inhibitor Model)
Objective: Synthesize a urea derivative for metabolic screening.
-
Dissolution: Dissolve 1.0 mmol of amine in dry THF (5 mL).
-
Addition: Add 1.0 mmol of an Isocyanate (e.g., Phenyl Isocyanate) at RT.
-
Precipitation: Stir for 4 hours. In many cases, the urea product precipitates directly from THF due to the rigidity of the THQ core.
-
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Workflow Visualization
The following diagram illustrates the synthesis pipeline from the raw antioxidant precursor (TMQ) to high-value pharmaceutical candidates, highlighting the divergence point where the 6-amine is utilized.
Caption: Synthesis workflow transforming the TMQ industrial precursor into high-value pharmaceutical libraries via the 6-amine intermediate.
Quality Control & Analytics
To ensure the integrity of the intermediate before library synthesis, the following QC parameters must be met.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, Acetonitrile/Water gradient) | > 98.0% Area |
| Identification | 1H-NMR (DMSO-d6) | Distinct singlets for C2-Me (1.1 ppm) and C4-Me (1.2 ppm).[1] |
| Impurity Check | LC-MS | Absence of oxidized quinoline (M-4H) or nitro precursor.[1] |
| Appearance | Visual | Off-white to pale brown solid (Darkening indicates oxidation).[1] |
References
-
Preparation of Urea Derivatives: European Patent Application EP0028765A1. "Alkyl-urea derivatives for the treatment of lipometabolic diseases." (Describes the reaction of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine with isocyanates).
-
Neuroprotective Analogues: National Institutes of Health (PMC). "6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease."[1] (Validates the biological activity of the 2,2,4-trimethyl-THQ core).
-
Scaffold Synthesis: PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline." (Detailed protocol for the reduction of the dihydro- precursor).
-
Medicinal Chemistry Context: MDPI Molecules. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." (Review of THQ scaffolds in drug discovery).
Sources
- 1. EP0028765A1 - Alkyl-urea derivatives for the treatment of lipometabolic diseases; process for their preparation, their use in medicaments for the treatment of lipometabolic disorders, medicaments containing them, process for the preparation of the medicaments, and some alkyl-urea derivatives - Google Patents [patents.google.com]
- 2. Synthesis of new hybrid molecules based on 7-hydroxy-2,2,4-trimethylhydroquinoline derivatives | Chemistry. Biology. Ecology [ichbe.sgu.ru]
- 3. scribd.com [scribd.com]
- 4. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 5. youtube.com [youtube.com]
Reaction conditions for coupling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine with aldehydes
This Application Note and Protocol guide details the reaction conditions for coupling 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine with aldehydes.
Application Note: Selective N-Alkylation of 6-Amino-THQ Scaffolds
1. Executive Summary The coupling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (hereafter 6-Amino-THQ ) with aldehydes is a critical transformation in medicinal chemistry, particularly for synthesizing glucocorticoid receptor modulators and antioxidants. The primary objective is Reductive Amination , attaching a lipophilic or functionalized tail to the C6-amine.
Key Chemical Insight (The "Why"): This substrate contains two nucleophilic nitrogen atoms:
-
N1 (Heterocyclic): A secondary amine. However, it is sterically encumbered by the adjacent gem-dimethyl group at the C2 position. This steric shield renders N1 significantly less reactive toward electrophiles under mild conditions.
-
N6 (Exocyclic): A primary aniline. It is sterically unhindered and electronically coupled to the aromatic ring, making it the exclusive site of reaction under controlled reductive amination conditions.
2. Reaction Mechanism & Pathway The reaction proceeds via a Schiff base (imine) intermediate, followed by hydride transfer. The use of Sodium Triacetoxyborohydride (STAB) allows for a "one-pot" procedure because STAB reduces the protonated imine faster than the aldehyde itself.
Figure 1: Mechanistic pathway highlighting the conversion of 6-Amino-THQ to the secondary amine product.
Protocol 1: One-Pot Reductive Amination (Standard)
Recommended for library synthesis and standard aldehydes.
Materials:
-
Substrate: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv).
-
Reactant: Aldehyde (1.0 – 1.2 equiv).
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 – 2.0 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
-
Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv).
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Dissolve 6-Amino-THQ (1.0 mmol) in DCE (5–10 mL) in a clean, dry vial.
-
Add the Aldehyde (1.1 mmol).
-
Add Acetic Acid (1.0 mmol). Note: AcOH catalyzes imine formation and buffers the basicity of the amine.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.
-
-
Reduction:
-
Add STAB (1.5 mmol) in a single portion. Caution: Mild gas evolution may occur.
-
Stir the reaction at RT for 2–16 hours. Monitor by LC-MS or TLC.
-
Self-Validation: The disappearance of the imine peak and starting material confirms progress.
-
-
Work-up:
-
Quench by adding saturated aqueous NaHCO₃ (slowly) until pH > 8.
-
Extract with DCM or EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash Column Chromatography (Hexanes/EtOAc). The secondary amine product is usually less polar than the primary amine starting material but more polar than the aldehyde.
-
Protocol 2: Stepwise Condensation (For Sterically Hindered Aldehydes)
Use this if the one-pot method yields low conversion or if the aldehyde is unreactive (e.g., electron-rich benzaldehydes).
Materials:
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Drying Agent: Molecular Sieves (4Å) or MgSO₄.
-
Reducing Agent: Sodium Borohydride (NaBH₄).
Methodology:
-
Imine Isolation:
-
Dissolve 6-Amino-THQ and Aldehyde (1:1 ratio) in anhydrous MeOH.
-
Add activated 4Å Molecular Sieves to scavenge water (driving equilibrium to the right).
-
Heat to reflux (60–70°C) for 4–12 hours.
-
Filter off sieves and concentrate. Optional: Verify imine formation by ¹H NMR (look for imine -CH=N- proton at 8.0–9.0 ppm).
-
-
Reduction:
-
Redissolve the crude imine in MeOH (0.1 M).
-
Cool to 0°C.
-
Add NaBH₄ (2.0 equiv) portion-wise.
-
Stir at 0°C for 30 mins, then warm to RT for 2 hours.
-
Optimization & Troubleshooting Guide
| Parameter | Recommendation | Rationale |
| Solvent | DCE > DCM > THF | DCE (1,2-Dichloroethane) is the gold standard for STAB reductions; it solubilizes the intermediate iminium ions well. |
| Acid Catalyst | Acetic Acid (AcOH) | Essential for protonating the hemiaminal to facilitate water loss. Without it, reaction stalls at the intermediate. |
| Over-Alkylation | Control Stoichiometry | Dialkylation (tertiary amine formation) is rare due to steric bulk of the secondary amine product, but avoid large excess of aldehyde. |
| Unreacted Amine | Heat or Ti(OiPr)₄ | If conversion is low, add Titanium(IV) isopropoxide (1.5 equiv) to the neat mixture of amine/aldehyde before adding solvent/reductant. This is a powerful dehydrating agent. |
Decision Tree for Reaction Conditions
Figure 2: Strategic decision tree for selecting the optimal experimental conditions.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
- Ghorbani-Vaghei, R., et al. "Mild and efficient protocol for the synthesis of 1,2,3,4-tetrahydroquinolines." Comptes Rendus Chimie, vol. 13, no. 10, 2010. (Context on THQ stability).
-
Bhattacharyya, S. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Organic Reactions, 2004. (Definitive guide on STAB usage).
Sources
Application Note: Synthesis and Photophysical Optimization of Rigidized Coumarin 120 Derivatives from Tetrahydroquinoline Precursors
Introduction & Mechanistic Rationale
Coumarin 120 (7-amino-4-methylcoumarin) is a widely utilized fluorophore and building block in biophysical research and enzymology[1]. Beyond its optical utility, it has demonstrated significant biological activity, including antitubercular properties against multidrug-resistant (MDR) isolates[2]. However, as a fluorescent probe, its photophysical performance in polar environments is often compromised by non-radiative decay pathways[3].
The Causality of Photophysical Decay: In the parent Coumarin 120 molecule, the 7-amino group can freely rotate. Upon photoexcitation in polar solvents, this rotation facilitates the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT state rapidly relaxes back to the ground state via non-radiative decay, drastically reducing the fluorescence quantum yield.
The Structural Solution (Rigidization): To engineer high-performance fluorophores with large Stokes shifts (80–200 nm) for advanced optical nanoscopy (e.g., STED microscopy), the amino group must be structurally constrained[3]. By synthesizing derivatives where the nitrogen atom is fused into a 1,2,3,4-tetrahydroquinoline (THQ) or julolidine ring system, the conformation is locked. This structural rigidization prevents the formation of the TICT state, thereby drastically enhancing both the quantum yield and photostability of the resulting dye (such as Coumarin 102 or Coumarin 153).
Figure 1: Photophysical mechanism comparing Coumarin 120 to its rigidized tetrahydroquinoline derivative.
Experimental Design & Catalytic Strategy
The synthesis of these rigidized coumarins relies on the Pechmann condensation between a THQ-derived phenol and a
Catalyst Selection:
Traditional Pechmann condensations utilize harsh Brønsted acids (e.g., concentrated
Substituent Effects:
The choice of the
Step-by-Step Methodology: Synthesis of a Rigidized THQ-Coumarin
This protocol details the synthesis of a Coumarin 153 analog using a self-validating workflow.
Materials Required
-
Precursor: 7-hydroxy-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinoline (10 mmol)
-
Reagent: Ethyl trifluoroacetoacetate (12 mmol, 1.2 eq)
-
Catalyst:
(0.3 mmol, 3 mol%)[1] or nanoparticles[4] -
Solvents: Absolute ethanol (20 mL), Ethyl acetate (EtOAc), Brine
Procedure
-
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve the THQ precursor (10 mmol) and ethyl trifluoroacetoacetate (12 mmol) in 20 mL of absolute ethanol.
-
Catalyst Addition: Add 3 mol% of
(or nanoparticles) to the mixture.-
Causality: The Lewis acid selectively coordinates to the
-keto ester's carbonyl oxygen, increasing its electrophilicity for the initial transesterification step without sequestering the electron-donating capability of the THQ precursor[1].
-
-
Condensation: Heat the mixture to reflux (80°C) for 2–4 hours.
-
Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the precursor and the formation of a highly fluorescent product spot under 365 nm UV light confirms the successful cyclization of the coumarin core.
-
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the crude residue between EtOAc (50 mL) and water (50 mL). Wash the organic layer with brine (2 × 30 mL) to remove the residual Lewis acid catalyst, then dry over anhydrous
. -
Purification: Filter and concentrate the organic layer. Purify the crude product via silica gel flash chromatography using a gradient of Hexane to 20% EtOAc.
-
Quality Control: Validate the final structure via
-NMR (confirming the characteristic coumarin alkene proton at ~C3) and UV-Vis spectroscopy to verify the expected red-shift in absorption compared to the unrigidized Coumarin 120 baseline[3].
Figure 2: Experimental workflow for the synthesis and evaluation of rigidized coumarin derivatives.
Quantitative Data: Photophysical Comparison
The table below summarizes the photophysical enhancements achieved by transitioning from the parent Coumarin 120 to its rigidized THQ/Julolidine derivatives. Data is representative of performance in polar solvents (e.g., Ethanol)[5],[3].
| Fluorophore | Structural Feature | Abs Max (nm) | Em Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Coumarin 120 | Free 7-amino group, 4- | ~354 | ~430 | ~76 | Moderate (Solvent dependent) |
| Coumarin 102 | THQ-fused, 4- | ~390 | ~470 | ~80 | High (>0.8) |
| Coumarin 153 | Julolidine-fused, 4- | ~422 | ~530 | ~108 | Very High (>0.9) |
References
-
A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill Process MDPI (Molecules) URL:[Link]
-
Dye synthesis in the Pechmann reaction: catalytic behaviour of samarium oxide nanoparticles studied using single molecule fluorescence microscopy Chemical Science (RSC Publishing) URL:[Link]
-
Fluorescent Dyes with Large Stokes Shifts of 80−200 nm for Optical Microscopy and Nanoscopy eDiss (University of Göttingen) URL:[Link]
-
Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships Journal of Antimicrobial Chemotherapy (PubMed) URL:[Link]
-
Multicomponent reactions for facile access to coumarin-fused dihydroquinolines and quinolines: synthesis and photophysical studies New Journal of Chemistry (RSC Publishing) URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of 7-amino-4-methylcoumarin as an effective antitubercular agent: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ediss.uni-goettingen.de [ediss.uni-goettingen.de]
- 4. Dye synthesis in the Pechmann reaction: catalytic behaviour of samarium oxide nanoparticles studied using single molecule fluorescence microscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Catalytic hydrogenation methods involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Technical Application Note: Catalytic Hydrogenation Strategies for the Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary
This application note details the catalytic hydrogenation protocols required to synthesize 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine , a critical intermediate in the production of advanced antioxidants, rubber preservatives, and pharmaceutical pharmacophores.[1] The synthesis hinges on the precise manipulation of the 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ) scaffold.[1]
We present a robust, two-stage hydrogenation workflow:
-
Ring Saturation: Catalytic hydrogenation of the 1,2-dihydroquinoline bond to yield the stable tetrahydroquinoline core.
-
Chemo-Selective Nitro Reduction: Following regioselective nitration, the catalytic reduction of the nitro group to the target amine without over-reduction or ring opening.
This guide prioritizes operational safety, scalability, and high-purity isolation, supported by mechanistic insights and validated experimental data.
Chemical Pathway & Mechanism
The synthesis of the target amine from commercially available precursors involves a three-step sequence. The catalytic hydrogenation steps (Steps 1 and 3) are the focus of this guide.
Step 1: Ring Saturation (Hydrogenation)
-
Substrate: 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ).[1][2][3]
-
Reaction: Reduction of the C3-C4 double bond.[1]
-
Challenge: Preventing polymerization of the dihydroquinoline monomer during heating.
Step 2: Electrophilic Aromatic Substitution (Nitration)
-
Substrate: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline.[1][4][5]
-
Reaction: Regioselective nitration at the C6 position using mixed acid (
). -
Note: The saturated ring directs substitution to the para position relative to the nitrogen (C6), avoiding the ortho steric hindrance of the methyl groups.
Step 3: Nitro Group Reduction (Hydrogenation)
-
Substrate: 2,2,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline.[1]
-
Reaction: Reduction of
to . -
Challenge: Chemoselectivity; ensuring the amine product does not poison the catalyst.
Pathway Visualization
Caption: Sequential hydrogenation and functionalization pathway for the synthesis of the target amine.
Experimental Protocols
Protocol A: Catalytic Hydrogenation of TMQ to Tetrahydroquinoline
This step converts the commercially available antioxidant TMQ (often a mixture of oligomers; ensure monomer purity) into the stable tetrahydro- intermediate.
Materials:
-
Substrate: 2,2,4-Trimethyl-1,2-dihydroquinoline (Monomer, >95% purity).[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet.
-
Solvent: Ethanol (Absolute).
-
Hydrogen Source:
gas (Balloon or low pressure).
Procedure:
-
Charge: In a high-pressure glass reactor or autoclave, dissolve 10.0 g (57.7 mmol) of TMQ in 50 mL of ethanol.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (10 wt% loading relative to substrate). Caution: Pd/C can ignite solvent vapors; add under inert argon flow.[1]
-
Purge: Seal the reactor. Purge three times with Nitrogen (
), then three times with Hydrogen ( ). -
Reaction: Pressurize to 3–5 bar (45–75 psi)
. Heat to 60°C with vigorous stirring (800 rpm). -
Monitor: Reaction is typically complete in 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1) or GC-MS.[1] The disappearance of the alkene peak is diagnostic.
-
Work-up: Cool to room temperature. Vent
and purge with . Filter the catalyst through a Celite pad. Wash the pad with ethanol. -
Isolation: Concentrate the filtrate under reduced pressure to yield 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline as a light brown oil.
-
Expected Yield: 85–92%.
-
Data Validation:
NMR should show the appearance of multiplets for C3-H protons (approx. 1.3–1.8 ppm) and loss of alkene protons.
-
Protocol B: Catalytic Reduction of 6-Nitro Intermediate to Target Amine
Following the nitration of the material from Protocol A (standard nitration:
Materials:
-
Substrate: 2,2,4-Trimethyl-6-nitro-1,2,3,4-tetrahydroquinoline.[1]
-
Catalyst: 5% Pd/C or Raney Nickel (if cost is a driver). Protocol below uses Pd/C for higher selectivity.
-
Solvent: Methanol or Ethyl Acetate.
-
Hydrogen Source:
gas (Balloon sufficient).
Procedure:
-
Charge: Dissolve 5.0 g (22.7 mmol) of the nitro-intermediate in 40 mL of Methanol.
-
Catalyst Addition: Add 0.25 g of 5% Pd/C (5 wt% loading).
-
Hydrogenation: Purge system with
. Maintain a hydrogen atmosphere (balloon pressure or 1 bar) at Room Temperature (25°C) .-
Note: Elevated temperatures are rarely needed for nitro reduction and may promote side reactions.
-
-
Duration: Stir for 4–6 hours. The reaction is exothermic; monitor temperature.
-
Work-up: Filter catalyst through Celite.
-
Purification: Concentrate the filtrate. The crude amine is often an air-sensitive oil or low-melting solid.[1]
-
Salt Formation (Optional but Recommended): To store the product, dissolve in diethyl ether and add HCl/ether to precipitate the 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine hydrochloride salt.[1] This significantly improves stability against oxidation.
-
Expected Yield: >90%.
-
Process Optimization & Critical Parameters
The following table summarizes the effects of key variables on the hydrogenation efficiency for these specific quinoline derivatives.
| Parameter | Condition | Effect on Reaction | Recommendation |
| Solvent | Ethanol/Methanol | High solubility; fast kinetics.[1] | Preferred. Green and easy to remove. |
| Toluene | Slower rate; harder to remove catalyst. | Avoid unless downstream processing requires it. | |
| Catalyst | Pd/C (5-10%) | High activity; excellent for nitro reduction.[1] | Standard. Use "wet" type to reduce fire risk. |
| PtO2 (Adam's) | Very active for ring saturation. | Use if Pd/C fails to fully saturate the ring in Step 1. | |
| Pressure | 1 atm (Balloon) | Sufficient for Nitro -> Amine.[1] | Use for Protocol B. |
| 3-5 bar | Required for Ring Saturation (Step 1).[1] | Use for Protocol A. | |
| Temperature | >80°C | Increases risk of dehydrogenation (re-aromatization). | Keep below 65°C for Step 1; RT for Step 3. |
Experimental Workflow Diagram
Caption: General operational workflow for the catalytic hydrogenation of quinoline derivatives.[1][6]
Safety & Handling
-
Catalyst Ignition: Dry Pd/C is pyrophoric. Always keep it wet with water (approx. 50%) and add it to the reactor under an inert blanket (Argon/Nitrogen).
-
Hydrogen Gas: Extremely flammable. Ensure all reactor seals are pressure-tested.[1] Ground all equipment to prevent static discharge.
-
Product Stability: The target amine (6-amino-tetrahydroquinoline derivative) is prone to oxidation (darkening) upon exposure to air.[1] Store under nitrogen or as the HCl salt at 2–8°C.
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. J. Am. Chem. Soc. Retrieved from [Link][7]
Sources
- 1. 4071-22-1|2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline hydrochloride|BLD Pharm [bldpharm.com]
- 2. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 3. 1,2-DIHYDRO-2,2,4-TRIMETHYLQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline | 4497-58-9 [sigmaaldrich.com]
- 5. PubChemLite - 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (C12H17N) [pubchemlite.lcsb.uni.lu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. surfcat.fudan.edu.cn [surfcat.fudan.edu.cn]
Application Note: Polymerization Inhibition Using Hindered Amine Derivatives
Executive Summary
In drug development and high-value polymer synthesis, the stability of reactive monomers (e.g., acrylates, acrylamides, styrenics) is critical. Premature polymerization leads to "popcorn" polymer formation, equipment fouling, and the loss of expensive APIs or intermediates. While traditional phenolic inhibitors (e.g., MEHQ, BHT) rely on dissolved oxygen to function, Hindered Amine Light Stabilizers (HALS) and their active Nitroxyl (Aminoxyl) Radical derivatives offer a superior, oxygen-independent mechanism for stabilization.
This guide details the mechanism, selection, and experimental protocols for utilizing hindered amine derivatives (specifically TEMPO and its analogues) to inhibit radical polymerization. It provides a self-validating workflow for determining inhibition efficiency and inhibitor removal prior to downstream processing.
Mechanism of Action: The Denisov Cycle
Unlike phenolic inhibitors, which act as chain-breaking hydrogen donors (requiring oxygen to form peroxy radicals), hindered amines function through a regenerative cycle known as the Denisov Cycle .[1][2][3]
The Critical Distinction
-
Phenolics (MEHQ): Scavenge peroxy radicals (ROO•) . Ineffective in oxygen-free (anaerobic) environments.
-
Nitroxyls (TEMPO/HALS): Scavenge alkyl radicals (R•) directly. Effective in both aerobic and anaerobic conditions.
The Regenerative Pathway
The nitroxyl radical (R₂NO[1]•) traps a carbon-centered radical to form an alkoxyamine (R₂NOR). Under thermal stress or in the presence of peroxy radicals, this species can regenerate the active nitroxyl radical, allowing a single molecule to terminate multiple radical chains.
Figure 1: The Denisov Cycle illustrating the regenerative radical scavenging mechanism of hindered amines. The nitroxyl radical traps alkyl radicals to form an alkoxyamine, which can regenerate the active inhibitor, extending the stabilization period.
Inhibitor Selection Guide
Choosing the correct inhibitor depends on the monomer's reactivity, the storage environment, and the downstream application.
| Feature | MEHQ (Phenolic) | TEMPO (Nitroxyl) | 4-OH-TEMPO (Nitroxyl) |
| Mechanism | H-transfer to ROO• | Coupling with R• | Coupling with R• |
| Oxygen Requirement | Mandatory (>10 ppm dissolved O₂) | None (Works in N₂/Ar) | None (Works in N₂/Ar) |
| Solubility | Organic/Monomer | Organic/Monomer | Water/Alcohol/Monomer |
| Efficacy | Moderate (Stoichiometric) | High (Regenerative) | Very High (Regenerative) |
| Primary Use | Bulk Monomer Transport | Anaerobic Distillation | Aqueous Systems / High Temp |
| Removal | Caustic Wash / Distillation | Acid Wash / Silica | Acid Wash / Silica |
Recommendation:
-
For Anaerobic Distillation: Use 4-OH-TEMPO or 4-Oxo-TEMPO . Phenolics will fail once oxygen is depleted.
-
For Aqueous Drug Formulations: Use 4-OH-TEMPO due to superior water solubility.
-
For Long-term Storage: A synergistic blend of MEHQ (to scavenge O₂) and TEMPO (to scavenge C-radicals) is often optimal.
Experimental Protocols
Protocol A: Quantitative Inhibition Efficiency (Induction Period)
Objective: Determine the "Induction Period" (time until polymerization onset) of a monomer stabilized with a hindered amine using Isothermal Differential Scanning Calorimetry (DSC).
Materials:
-
Reactive Monomer (e.g., Styrene, Methyl Methacrylate).[4][5]
-
Thermal Initiator (e.g., AIBN or Benzoyl Peroxide) to accelerate testing.
-
DSC Instrument (e.g., TA Instruments, Mettler Toledo).
Workflow:
-
Preparation: Prepare monomer samples with 0, 10, 50, and 100 ppm of inhibitor. Add 0.1% (w/w) AIBN to all samples to force radical generation.
-
Equilibration: Set DSC to Isothermal Mode at a temperature sufficient to decompose the initiator (e.g., 80°C for AIBN).
-
Measurement:
-
Load 5–10 mg of sample into a hermetic aluminum pan.
-
Equilibrate at 25°C, then ramp 20°C/min to 80°C.
-
Hold isothermal at 80°C for 120 minutes.
-
-
Analysis: The polymerization exotherm will appear as a sharp peak after a flat baseline. The time from
(reaching 80°C) to the onset of the exotherm is the Induction Period .
Figure 2: Isothermal DSC workflow for determining the induction period of polymerization inhibitors.
Protocol B: Inhibitor Removal (Pre-Polymerization)
Objective: Remove the hindered amine inhibitor to allow controlled polymerization or conjugation. Unlike MEHQ, nitroxyls are not easily removed by simple caustic washing due to their stability.
Method: Silica Gel Adsorption / Flash Chromatography Nitroxyl radicals are polar and interact strongly with silica surfaces, especially unmodified TEMPO derivatives.
-
Column Setup: Pack a small glass column or use a pre-packed SPE cartridge with activated silica gel (60 Å) .
-
Solvent Selection: Dissolve the monomer in a non-polar solvent (e.g., Hexane or Toluene) if it is a solid. If liquid, it can often be run neat or diluted 1:1.
-
Elution: Pass the monomer through the silica bed.
-
TEMPO/Nitroxyls (orange/red band) will be retained near the top of the column due to hydrogen bonding with silanols.
-
Monomer will elute in the void volume.
-
-
Verification: Spot the eluent on a TLC plate. TEMPO is UV active and can also be visualized with iodine stain. The monomer should show no trace of the inhibitor spot.
Protocol C: Monitoring Inhibitor Depletion (ESR Spectroscopy)
Objective: Non-invasive monitoring of inhibitor levels during storage. Principle: Nitroxyl radicals are paramagnetic species. Electron Spin Resonance (ESR) spectroscopy is the only method that specifically detects the active radical form, ignoring the inactive alkoxyamine or hydroxylamine byproducts.
-
Sampling: Withdraw 50 µL of monomer.
-
Measurement: Place in a quartz capillary tube.
-
Analysis: Scan X-band ESR. TEMPO derivatives show a characteristic 1:1:1 triplet hyperfine splitting pattern.
-
Quantification: Peak-to-peak amplitude is directly proportional to the concentration of active nitroxyl radical.
References
-
Denisov, E. T. (1974). Mechanism of the inhibiting action of hindered amines. International Journal of Chemical Kinetics. Link
- Solomon, D. H., et al. (1991). Chemistry of Radical Polymerization. Elsevier.
-
Nicolas, J., et al. (2013). Nitroxide-mediated polymerization. Chemical Reviews. Link
- BASF Technical Information. (2020). Polymerization Inhibitors: Selection and Handling.
-
Nayal, O. S., et al. (2025).[7] Inhibition of acrylic acid and acrylate autoxidation. Organic & Biomolecular Chemistry. Link
Sources
- 1. welltchemicals.com [welltchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Hindered amine light stabilizers - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. Inhibition of acrylic acid and acrylate autoxidation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00265F [pubs.rsc.org]
Step-by-step synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine from acetone and aniline
Executive Summary
This application note details the robust, multi-stage synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (Target Molecule). This compound is a critical scaffold in medicinal chemistry, serving as a precursor for various bioactive agents and specialized antioxidants.[1]
The protocol begins with the classic Skraup-type condensation of aniline and acetone to form the 1,2-dihydroquinoline core (TMQ). To achieve the target 6-amino functionality with high regioselectivity, the process employs a "Protect-Nitrate-Reduce" strategy. This ensures the nitrogen heterocycle remains intact during electrophilic aromatic substitution and directs the nitro group to the para (C6) position relative to the amine.
Reaction Logic & Visualization
The synthesis is divided into three critical phases:
-
Heterocycle Construction: Acid-catalyzed condensation to form the dihydroquinoline ring.
-
Saturation: Catalytic hydrogenation to the tetrahydroquinoline.
-
Functionalization: Regioselective nitration followed by reduction to the primary amine.
Caption: Logical workflow for the conversion of Aniline and Acetone to the 6-amino-tetrahydroquinoline derivative.
Phase I: Synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ)[2]
Principle: The reaction involves the condensation of aniline with acetone.[2][3][4][5] While various acid catalysts exist, iodine is preferred for laboratory-scale synthesis due to its efficiency in promoting the Skraup-type cyclization while minimizing polymerization side products (oligomers).
Reagents & Equipment:
-
Aniline (Reagent Grade, distilled)
-
Acetone (Reagent Grade, dried)
-
Iodine (Catalyst)[5]
-
Equipment: 3-neck round-bottom flask, reflux condenser, Dean-Stark trap (optional but recommended for water removal), addition funnel.
Protocol:
-
Setup: Charge the flask with Aniline (1.0 equiv) and Iodine (0.01 equiv) . Heat the mixture to ~100°C.
-
Addition: Slowly add Acetone (excess, ~3-4 equiv) via the addition funnel over a period of 4–6 hours. The reaction temperature should be maintained between 100–120°C. Acetone is added slowly to allow for the continuous removal of water and to favor the monomer over the polymer.
-
Reflux: After addition, reflux for an additional 2–3 hours.
-
Work-up: Distill off unreacted acetone.
-
Purification: Perform fractional distillation under reduced pressure.
Data Validation:
-
Appearance: Pale yellow to brownish oil.
-
Yield: Typically 60–70% (monomer).
Phase II: Catalytic Hydrogenation (Saturation)
Principle: The C3-C4 double bond in TMQ is reduced to form the stable tetrahydroquinoline scaffold. This step is essential because direct nitration of the dihydroquinoline is prone to oxidative degradation and polymerization.
Reagents:
-
TMQ (Isolated from Phase I)
-
Ethanol (Solvent)[8]
-
10% Palladium on Carbon (Pd/C)[8]
-
Hydrogen Gas (H₂)
Protocol:
-
Preparation: Dissolve TMQ (2.0 g, ~11.5 mmol) in Ethanol (10 mL) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.4 g, 20 wt%) under an inert atmosphere (nitrogen purge) to avoid ignition.
-
Hydrogenation: Pressurize with H₂ (balloon pressure or low pressure ~1-3 atm) and heat to 60°C . Stir vigorously.
-
Monitoring: Monitor reaction progress via TLC or GC-MS. Reaction is typically complete in 6–8 hours.
-
Work-up: Filter the mixture through a Celite pad to remove the catalyst. (Safety: Do not let dry Pd/C contact air; keep wet).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline [2].
Data Validation:
-
Yield: ~85–90%.
-
Appearance: Light brown oil.
Phase III: Regioselective Functionalization
Principle: Direct nitration of secondary amines often leads to N-nitration or oxidation. To achieve exclusive C6 (para) nitration, the amine is first protected as an acetamide. The steric bulk of the gem-dimethyl group at C2 and the methyl at C4, combined with the directing effect of the N-acetyl group, strongly favors substitution at the 6-position.
Step A: Protection (Acetylation)[9]
-
Dissolve the tetrahydroquinoline from Phase II in Dichloromethane (DCM) .
-
Add Triethylamine (1.5 equiv) and cool to 0°C.
-
Add Acetic Anhydride (1.2 equiv) dropwise. Stir at room temperature for 2 hours.
-
Wash with water, dry over Na₂SO₄, and concentrate to yield N-Acetyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .
Step B: Nitration[9][10]
-
Dissolve the N-acetylated intermediate in Concentrated H₂SO₄ at 0°C.
-
Add a mixture of Conc. HNO₃ / Conc.[9][10] H₂SO₄ (1:1) dropwise, maintaining the temperature below 5°C.
-
Stir for 1 hour at 0–10°C.
-
Pour the mixture onto crushed ice. The 6-nitro derivative typically precipitates as a solid. Filter and wash with water.[9]
Step C: Deprotection & Reduction
-
Hydrolysis: Reflux the nitro-amide in 6M HCl for 4 hours to remove the acetyl group. Neutralize with NaOH to isolate 6-Nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .
-
Reduction: Dissolve the nitro compound in Ethanol/Water. Add Iron powder (3 equiv) and Ammonium Chloride (catalytic) . Reflux for 2 hours.
-
Alternative: Catalytic hydrogenation (H₂/Pd-C) can also be used here if the sulfur/poison load is low.
-
-
Final Purification: Filter off iron residues. Adjust pH to >9. Extract with Ethyl Acetate.[10] Dry and concentrate. Recrystallize from Ethanol/Hexane if necessary.
Final Product Specifications:
-
Compound: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
-
Purity Check: HPLC (>98%) and 1H-NMR (Confirming loss of C6 proton and presence of amine peak).
Safety & Handling Protocol
| Hazard Class | Chemical | Precautionary Measure |
| Toxic/Carcinogen | Aniline | Handle in fume hood; use double nitrile gloves. |
| Flammable | Acetone, Ethanol, H₂ | Ground all glassware; keep away from sparks/open flame. |
| Corrosive | H₂SO₄, HNO₃, HCl | Use acid-resistant gloves and face shield. Add acid to water, never reverse. |
| Pyrophoric | Pd/C (Dry) | Keep wet with water/solvent at all times. Dispose of in dedicated metal waste. |
References
-
Organic Syntheses , Coll. Vol. 3, p. 329 (1955); Vol. 28, p. 49 (1948). Preparation of 2,2,4-Trimethyl-1,2-dihydroquinoline. Link
-
PrepChem . Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. (Based on catalytic hydrogenation of the dihydro-precursor).[11] Link
-
BenchChem . Technical Guide to 2,2,4-Trimethyl-1,2-dihydroquinoline (TMQ). Link
-
ResearchGate . Synthesis of 1,2-Dihydroquinolines: Preparation and Isolation. (Discusses Skraup-type mechanisms and stability). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Synthesis of 2,2,4-trimethyl-1,2- H -dihydroquinoline (TMQ) over selected organosulfonic acid silica catalysts: Selectivity aspects [academia.edu]
- 3. asianpubs.org [asianpubs.org]
- 4. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 5. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,4-Trimethyl-1,2-dihydroquinoline - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Status: Operational Ticket Focus: Yield Optimization & Troubleshooting Target Molecule: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (TMTQ-6A) Audience: Senior Chemists, Process Development Scientists
Executive Synthesis Workflow
The synthesis of TMTQ-6A presents a dichotomy: the chemistry is deceptively simple (condensation followed by reduction), but the yield is frequently compromised by two factors:
-
Deactivation: The electron-withdrawing nitro group in the starting material (p-nitroaniline) severely retards the initial condensation-cyclization.
-
Steric Hindrance: The gem-dimethyl group at C2 and the methyl at C4 create a "steric wall," making the hydrogenation of the C3-C4 double bond difficult under standard conditions.
Logical Workflow Diagram
Caption: Figure 1. Optimized reaction pathway distinguishing the rate-limiting cyclization step from the steric-dependent hydrogenation step.
Phase I: The Condensation-Cyclization (The "Yield Killer")
Context: The reaction of p-nitroaniline with acetone (modified Skraup/Doebner-Miller type) to form the dihydroquinoline core. Standard Protocol: Refluxing p-nitroaniline in excess acetone with an acid or iodine catalyst.
Troubleshooting Guide
Q1: My conversion of p-nitroaniline is stuck at <20% even after 24 hours. What is wrong? Diagnosis: Electronic Deactivation & Water Inhibition. The nitro group at the para position is a strong electron-withdrawing group (EWG).[1] It reduces the nucleophilicity of the amine, making the initial attack on acetone sluggish. Furthermore, the reaction produces water.[2][3] If water is not removed, the equilibrium shifts back to the starting materials. Corrective Action:
-
Switch Catalyst: Move from standard mineral acids (HCl/H2SO4) to Iodine (I2) (1-2 mol%). Iodine acts as a Lewis acid and mild oxidant, which has been shown to facilitate the Schiff base formation more effectively for deactivated anilines [1].
-
Thermodynamic Forcing: You must remove water. Use a Dean-Stark trap with a co-solvent like toluene or xylene to azeotropically remove water. The temperature must exceed 100°C to drive the difficult cyclization of the deactivated ring.
-
Excess Reagent: Acetone acts as both reactant and solvent, but its low boiling point (56°C) prevents high-temp cyclization. Protocol Shift: Use a high-boiling solvent (toluene) and add acetone slowly and continuously (or use diacetone alcohol/mesityl oxide as a pre-condensed equivalent) to maintain a high internal temperature [2].
Q2: I am seeing a massive formation of black "tar" (polymerization). How do I prevent this? Diagnosis: Acetone Oligomerization. At high temperatures/acidic conditions, acetone polymerizes with itself rather than reacting with the aniline, forming "red oil" or black tarry residues. Corrective Action:
-
Controlled Addition: Do not dump all acetone in at once. Add it dropwise to the hot aniline/catalyst mixture. This keeps the concentration of free acetone low relative to the aniline, favoring the cross-reaction over self-polymerization.
-
Inhibitors: Some protocols suggest adding trace amounts of polymerization inhibitors (like hydroquinone), though this is risky if you plan to do radical chemistry later. A better approach is optimizing the Aniline:Acetone ratio to 1:2.5 (stoichiometric excess, but not solvent-level excess) [3].
Phase II: The Global Reduction (Hydrogenation)
Context: Converting 6-nitro-2,2,4-trimethyl-1,2-dihydroquinoline to the final 6-amino-tetrahydroquinoline. Challenge: You must reduce two distinct functionalities: the Nitro group (easy) and the C3-C4 alkene (difficult due to steric hindrance).
Troubleshooting Guide
Q3: The nitro group reduced to the amine, but the C3-C4 double bond remains intact. Why? Diagnosis: Steric Shielding. The gem-dimethyl group at C2 and the methyl at C4 create significant steric bulk, shielding the double bond from the catalyst surface. Standard balloon hydrogenation (1 atm) is often insufficient for the alkene, even if it works for the nitro group. Corrective Action:
-
Increase Pressure: Shift from a balloon to a Parr shaker or autoclave at 50–100 psi (3–7 bar).
-
Temperature Boost: Increase reaction temperature to 60–80°C . (See Reference 1.1 in search data).
-
Catalyst Selection:
-
Standard: 10% Pd/C is usually sufficient at elevated pressure.
-
Aggressive: If Pd/C fails, switch to PtO2 (Adams' Catalyst) . Platinum is generally more active for hindered alkenes than palladium.
-
Acid Promoter: Adding a trace of acetic acid or HCl can protonate the nitrogen, changing the adsorption kinetics on the metal surface and facilitating ring saturation [4].
-
Q4: My product is turning purple/brown upon exposure to air during filtration. Diagnosis: Oxidative Instability. Electron-rich anilines (like your product) are prone to oxidation (forming quinone-imines) when in solution and exposed to air. Corrective Action:
-
Acidic Workup: Filter the catalyst under an inert atmosphere (Argon/Nitrogen) if possible.
-
Salt Formation: Immediately convert the free amine to a salt (e.g., Dihydrochloride salt ) by bubbling HCl gas into the ethereal solution or adding conc. HCl. The salt form is significantly more stable to oxidation than the free base oil.
Quantitative Data & Reagent Table
Optimized Reagent Ratios (Based on 10g Scale)
| Reagent | Role | Equiv. | Notes |
| p-Nitroaniline | Substrate | 1.0 | Limiting reagent.[4] |
| Acetone | Reactant | 3.0 - 5.0 | Add slowly to prevent polymerization. |
| Iodine (I2) | Catalyst | 0.02 (2 mol%) | Superior to HCl for deactivated anilines. |
| Toluene | Solvent | N/A | Required for azeotropic water removal (Dean-Stark). |
| Pd/C (10%) | Hydrogenation Cat. | 5-10 wt% | High loading needed for hindered alkene. |
| Hydrogen (H2) | Reductant | Excess | Maintain 50-60 psi. |
References
-
PrepChem. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. Retrieved March 1, 2026, from [Link]
- Validates the hydrogenation conditions (Pd/C, 60°C) for the hindered trimethyl ring system.
- Provides critical safety and yield optimization parameters for exothermic quinoline condens
-
Liu, Y., et al. (2012).[5] Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry. Retrieved March 1, 2026, from [Link]
- Details the mechanism of acetone polymerization vs.
-
Organic Chemistry Portal. (2024). Tetrahydroquinoline Synthesis. Retrieved March 1, 2026, from [Link]
- Reviews modern catalytic methods for quinoline reduction, supporting the use of Brønsted acid additives.
Sources
Purification methods for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine via recrystallization
Answering the user's request.## Technical Support Center: Purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine via Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine. Recrystallization is a powerful technique for purifying solid compounds, predicated on the principle of differential solubility. This document provides in-depth troubleshooting, frequently asked questions, and a validated protocol to streamline your purification workflow and maximize yield and purity.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supercooled liquid instead of a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.
-
Causality: The high concentration of the solute significantly depresses the freezing point of the solvent, and rapid cooling doesn't allow sufficient time for the ordered arrangement of molecules into a crystal lattice. Impurities can also contribute to this phenomenon by disrupting crystal formation.
-
Immediate Action: Reheat the solution until the oil completely redissolves.
-
Solutions:
-
Add More Solvent: The most common fix is to add a small amount (1-5% of the total volume) of the hot solvent to dilute the solution slightly.[1] This increases the saturation temperature, giving the compound a better chance to crystallize before reaching its melting point.
-
Slower Cooling: Insulate the flask to ensure a very gradual temperature drop. This can be achieved by placing the flask in a warm water bath that is allowed to cool to room temperature, or by wrapping it in glass wool or paper towels. Slow cooling is critical for the formation of large, pure crystals.[2]
-
Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point.[3]
-
Q2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
A2: The absence of crystallization upon cooling typically indicates that the solution is not supersaturated, meaning either too much solvent was used or the compound is highly soluble even at low temperatures.
-
Causality: For crystallization to occur, the concentration of the solute must exceed its solubility limit at a given temperature.
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" will act as a template for further crystallization.
-
-
Increase Concentration: Gently heat the solution and boil off a portion of the solvent to increase the solute concentration.[1] Allow it to cool slowly again.
-
Add an Anti-Solvent: If you are using a solvent in which your compound is quite soluble, you can add an "anti-solvent" (a solvent in which the compound is insoluble but which is miscible with the primary solvent) dropwise until the solution becomes slightly turbid.[5] Then, heat the mixture until it is clear again and allow it to cool slowly.
-
Q3: My final product is still colored, even after recrystallization. How can I remove colored impurities?
A3: Colored impurities are often large, polar molecules with extended conjugation. They can be effectively removed by adsorption onto activated carbon. Aromatic amines, in particular, can form colored oxidation byproducts which this technique can address.[6]
-
Protocol:
-
Dissolve the crude amine in the minimum amount of hot recrystallization solvent.
-
Remove the flask from the heat source and add a very small amount of activated carbon (a spatula tip is often sufficient). Adding carbon to a boiling solution can cause violent bumping.
-
Gently swirl the mixture and reheat to boiling for a few minutes. The carbon will adsorb the colored impurities.
-
Perform a hot filtration through a fluted filter paper to remove the carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the filter funnel.
-
Allow the clear, hot filtrate to cool slowly as you would normally.
-
Q4: The recrystallization yield is very low. What are the most likely causes?
A4: A low yield is a common issue and can usually be traced to a few key steps in the procedure.
-
Potential Causes & Solutions:
-
Using Too Much Solvent: The most frequent error is adding too much solvent during the initial dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.[4]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (if performed), you will lose product. Solution: Use a heated filter funnel and pre-heat your receiving flask with hot solvent vapor.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Solution: Always wash the crystals with a minimal amount of ice-cold solvent.[4]
-
Inappropriate Solvent Choice: The compound may have significant solubility in the chosen solvent even at low temperatures. Solution: Re-evaluate your solvent choice by performing small-scale solubility tests.
-
Q5: My amine is a persistent oil at room temperature. How can I purify it by recrystallization?
A5: If the freebase amine does not readily crystallize, converting it to a salt is an excellent strategy. Salts typically have higher melting points and more ordered crystal structures, making them much more amenable to recrystallization.[5][7]
-
Strategy: Convert the 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine to its hydrochloride (HCl) salt.
-
Dissolve the crude amine oil in a suitable solvent like isopropanol or ethyl acetate.
-
Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until it is acidic.
-
The hydrochloride salt will often precipitate as a solid. This solid can then be recrystallized, typically from a polar solvent like ethanol or an ethanol/water mixture.
-
After purification, the salt can be converted back to the freebase amine by dissolving it in water and neutralizing with a base (e.g., NaHCO₃ or NaOH), followed by extraction with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallization?
A1: The ideal solvent should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C). The principle of "like dissolves like" is a good starting point; amines, which can hydrogen bond, are often soluble in alcohols.[3] A systematic approach is best:
-
Place ~20-30 mg of your crude material into several test tubes.
-
Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. Observe solubility.
-
If the compound is insoluble at room temperature, heat the tube to the solvent's boiling point. If it dissolves, it's a potential candidate.
-
Cool the tubes that formed clear solutions in an ice bath. The solvent that produces the most abundant crystals is likely the best choice.
Q2: What are the common impurities I might encounter?
A2: Impurities can arise from starting materials, by-products, or degradation products.[8] For a substituted tetrahydroquinoline, potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding aniline or acetone derivatives used in synthesis.[9]
-
By-products: Resulting from side reactions during the quinoline ring formation.[10]
-
Oxidation Products: Aromatic amines can oxidize upon exposure to air, leading to colored impurities.[6]
-
Inorganic Salts: From catalysts or workup procedures.[8]
Q3: What is a solvent/anti-solvent system and when is it useful?
A3: A solvent/anti-solvent system is used when no single solvent has the ideal solubility profile. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a miscible "poor" solvent or "anti-solvent" (in which it is insoluble) until the solution becomes saturated.[5][11] This technique is particularly useful for compounds that are either too soluble or too insoluble in all common single solvents. For your amine, a good system to try would be dissolving it in hot ethanol (good solvent) and adding water (anti-solvent) dropwise.
Recrystallization Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization process.
Caption: Workflow for the purification of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine by recrystallization.
Experimental Protocols & Data
Part A: Systematic Solvent Screening Protocol
-
Aliquot approximately 20 mg of the crude 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine into 6 separate test tubes.
-
To each tube, add 0.5 mL of a different test solvent from the table below. Agitate at room temperature. Note any solubility.
-
For tubes where the solid did not dissolve, warm gently in a hot water bath until the solvent boils. Add more solvent dropwise only if necessary to achieve full dissolution. Record observations.
-
Allow the tubes with dissolved solid to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will dissolve the compound when hot and yield a large amount of crystalline solid when cold.
Solvent Selection Reference Table
| Solvent System | Polarity | Boiling Point (°C)[12] | Expected Outcome / Notes |
| Heptane | Non-polar | 98 | Likely to be a poor solvent at all temperatures. May be useful as an anti-solvent. |
| Toluene | Non-polar | 111 | May dissolve the compound when hot due to the aromatic ring. Good for slow cooling. |
| Ethyl Acetate | Intermediate | 77 | A versatile solvent, good starting point.[11] |
| Isopropanol | Polar | 82 | Alcohols are often good solvents for amines. |
| Ethanol | Polar | 78 | Good potential. If too soluble, a water anti-solvent system can be effective.[11] |
| Methanol | Polar | 65 | May be too effective a solvent, leading to low recovery.[11] |
| Ethanol/Water | Polar Mix | Variable | A powerful mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise. |
| Toluene/Heptane | Non-polar Mix | Variable | Useful if the compound is too soluble in hot toluene. Add heptane as the anti-solvent. |
Part B: Bulk Recrystallization Protocol
-
Place the crude 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine into an Erlenmeyer flask of appropriate size.
-
Add the chosen solvent (determined in Part A) in small portions while heating the flask on a hot plate. Swirl continuously.
-
Continue adding the hot solvent just until all the solid has dissolved. Avoid adding an excess.[4]
-
(Optional) If insoluble impurities or discoloration are present, perform a hot filtration or activated carbon treatment as described in the Troubleshooting section.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of ice-cold solvent.
-
Quickly pour the cold crystal slurry into the funnel while the vacuum is on.
-
Wash the crystals with one or two small portions of ice-cold solvent to remove any remaining mother liquor.
-
Allow the vacuum to pull air through the crystals for several minutes to partially dry them.
-
Transfer the purified crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.
References
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? [Online forum post]. Available: [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Department of Chemistry. Available: [Link]
-
University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Available: [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Department of Chemistry. Available: [Link]
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Available: [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Available: [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product? Available: [Link]
- Ghosh, A., et al. (2014). A REVIEW ON IMPURITY PROFILE OF PHARMACEUTICALS. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
-
LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available: [Link]
- RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents. (n.d.).
-
MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Available: [Link]
-
Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Available: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification [chem.rochester.edu]
- 8. ijpsr.com [ijpsr.com]
- 9. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. reddit.com [reddit.com]
- 12. organicchemistrydata.org [organicchemistrydata.org]
Removing impurities from crude 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
The following technical support guide addresses the purification of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (often referred to as 6-amino-TMTHQ ). This compound is a critical intermediate, typically synthesized via the catalytic hydrogenation of its 6-nitro precursor.
Common challenges involve removing unreacted nitro compounds, oxidation byproducts (quinolines), and oligomeric "tars" inherent to the acetone-aniline condensation chemistry used to build the scaffold.
Troubleshooting Guide: Common Impurity Issues
Issue 1: Persistent Yellow/Orange Coloration in Product
Diagnosis: Presence of unreacted 6-nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline or azo-coupling byproducts. Context: The amino product should be pale to colorless. Strong coloration indicates incomplete reduction or oxidation. Solution:
-
Immediate Action: Check reaction completeness via TLC (Solvent: 30% EtOAc/Hexane). The amino product is more polar than the nitro starting material.
-
Purification Protocol: If nitro impurity is <5%, perform a recrystallization from Ethanol/Water (9:1) . The nitro compound is less soluble in aqueous alcohol and will remain in the mother liquor or precipitate first (depending on concentration); however, for amino-nitro separations, Acid-Base Extraction (see Protocol A) is far superior due to the basicity difference.
-
Prevention: Ensure the hydrogenation catalyst (Pd/C or Raney Ni) is fresh and the reaction runs to completion.
Issue 2: Product Remains an Oil or Sticky Solid
Diagnosis: Presence of oligomeric impurities (polymerized 2,2,4-trimethylquinoline residues) or residual high-boiling solvents. Context: The "acetone-anil" synthesis route often produces dimers and trimers (tars) that carry through nitration and reduction. Solution:
-
Protocol: Convert the crude free base into a Hydrochloride Salt .
-
Dissolve crude oil in diethyl ether or MTBE.
-
Bubble dry HCl gas or add 4M HCl in dioxane.
-
The 6-amino-TMTHQ dihydrochloride salt will precipitate as a discrete solid, leaving oily non-basic tars in solution.
-
Filter, wash with ether, and neutralize back to the free base if required.
-
Issue 3: Darkening upon Storage (Oxidation)
Diagnosis: Formation of quinoid imines or oxidative degradation. Context: Tetrahydroquinolines are susceptible to oxidation at the nitrogen and the C-6 position, especially in air. Solution:
-
Storage: Store under Argon/Nitrogen at -20°C.
-
Stabilization: Add a trace amount (<0.1%) of sodium dithionite during the final recrystallization water step to prevent oxidation during processing.
Detailed Purification Protocols
Protocol A: Acid-Base Chemical Purification (Primary Method)
Best for removing non-basic impurities (unreacted nitro, neutral tars).
-
Dissolution: Dissolve 10 g of crude 6-amino-TMTHQ in 100 mL of Dichloromethane (DCM) .
-
Acid Extraction: Extract the organic layer with 1M Hydrochloric Acid (HCl) (
mL). -
Washing: Combine the aqueous acidic layers. Wash once with 30 mL fresh DCM to remove entrained organics.
-
Basification: Cool the aqueous layer to 0-5°C. Slowly add 6M Sodium Hydroxide (NaOH) until pH > 12.
-
Observation: The product will precipitate as a milky white/pale solid or oil.
-
-
Recovery: Extract the basic aqueous mixture with Ethyl Acetate (
mL). -
Drying: Dry combined organics over Anhydrous Sodium Sulfate (
), filter, and concentrate in vacuo.
Protocol B: Recrystallization (Polishing Step)
Best for removing trace isomers and improving color.
-
Solvent System: Ethanol (solvent) and Water (anti-solvent).
-
Procedure:
-
Dissolve crude solid in boiling Ethanol (approx. 5 mL/g).
-
Add activated charcoal (5 wt%), boil for 5 mins, and filter hot through Celite to remove color bodies.
-
To the hot filtrate, add warm Water dropwise until slight turbidity persists.
-
Allow to cool slowly to room temperature, then refrigerate (4°C) for 4 hours.
-
Filter crystals and wash with cold 50% EtOH/Water.
-
Impurity Profile & Logic Visualization
The following diagram illustrates the origin of common impurities and the logic behind the purification choices.
Caption: Logical flow of Acid-Base purification separating basic target from neutral impurities.
Quantitative Data: Solvent Efficiency
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Yield Potential |
| Ethanol/Water | High | Low | Excellent (Polar impurities) | 85-90% |
| Toluene/Hexane | High | Moderate | Good (Tars/Oligomers) | 70-80% |
| Ethyl Acetate | Very High | High | Poor (Product too soluble) | <50% |
| Isopropanol | Moderate | Low | Moderate | 60-70% |
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography instead of acid-base extraction? A: Yes, but it is less efficient for removing bulk starting material. If necessary, use amine-functionalized silica or add 1% Triethylamine to your eluent (e.g., DCM/MeOH 95:5) to prevent tailing of the amine on acidic silica silanols [1].
Q: My product turned purple during filtration. Why? A: This indicates rapid air oxidation, likely catalyzed by trace metals or light. Ensure your solvents are degassed and perform the final filtration under an inert atmosphere (nitrogen blanket) if possible.
Q: How do I remove residual Palladium catalyst? A: If the crude is dark grey/black, dissolve it in hot ethanol and filter through a pad of Celite 545 . For trace metal removal (<10 ppm), treat the solution with a metal scavenger resin (e.g., SiliaMetS® Thiol) before crystallization [2].
References
-
Chromatography of Amines : Reich, H. J. (2024). Techniques in Organic Chemistry: Purification of Amines. University of Wisconsin-Madison. [Link]
-
Tetrahydroquinoline Synthesis : Organic Chemistry Portal. (2024). Synthesis of Tetrahydroquinolines. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. reddit.com [reddit.com]
- 4. prepchem.com [prepchem.com]
- 5. US9840468B1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
Technical Support Center: Optimizing Solvent Selection for Tetrahydroquinoline Amine Reactions
Welcome to the technical support center for tetrahydroquinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of solvent selection for these critical reactions. The synthesis of the tetrahydroquinoline (THQ) scaffold, a privileged core in numerous pharmaceuticals, often hinges on the nuanced choice of the reaction medium. This document moves beyond simple protocols to explain the underlying chemical principles, providing you with the expertise to not only follow a method but to troubleshoot and optimize it.
Section 1: Frequently Asked Questions - The "Why" of Solvent Selection
This section addresses the fundamental principles governing the role of solvents in THQ synthesis, particularly in the context of the Povarov reaction (an aza-Diels-Alder reaction), a cornerstone of THQ preparation.[1][2]
Q1: Why is solvent selection so critical for my tetrahydroquinoline synthesis?
A: The solvent is not merely an inert medium; it is an active participant that influences nearly every aspect of the reaction. Its effects can be categorized as follows:
-
Thermodynamic Control: The solvent affects the position of equilibria, most notably the formation of the crucial imine intermediate from an amine and an aldehyde.[3] This is a condensation reaction that releases water, and the solvent's ability to manage this byproduct can dictate the overall success.
-
Kinetic Control: Solvents can dramatically alter reaction rates. By stabilizing or destabilizing reactants, intermediates, or transition states, a solvent can speed up the desired reaction or, conversely, favor unwanted side pathways. For reactions involving neutral nucleophiles like amines, polar solvents can stabilize the partially charged transition state, accelerating the reaction.[4]
-
Selectivity Control: In reactions where multiple products are possible (e.g., diastereomers or constitutional isomers like quinolines vs. tetrahydroquinolines), the solvent can preferentially stabilize the transition state leading to one product over another. For instance, in one reductive cyclization, dichloromethane was found to be crucial for preventing the formation of quinoline by-products, affording the best selectivity and yields.[5]
-
Catalyst Stability and Activity: The solvent shell around a catalyst can impact its solubility, stability, and turnover frequency. Catalyst deactivation through leaching or poisoning is a common issue where the solvent plays a significant role.[6][7]
Q2: What are the most important solvent properties to consider?
A: Focus on these four key properties:
-
Polarity and Dielectric Constant: This determines the solvent's ability to solvate charged or polar species. Highly polar solvents can stabilize ionic intermediates and polar transition states, which is often beneficial in the stepwise, Mannich-Michael pathway of the aza-Diels-Alder reaction.[8]
-
Protic vs. Aprotic Nature: This is arguably the most critical distinction.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds and can act as hydrogen bond donors.[9] They can solvate and stabilize both anions and cations effectively. However, they can also form strong hydrogen bonds with amine nucleophiles, creating a bulky solvent shell that "cages" the nucleophile and reduces its reactivity, slowing down the reaction.[10][11][12]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) lack O-H or N-H bonds.[9] They are excellent at solvating cations but poorly solvate anions/nucleophiles. This leaves the nucleophile "naked" and highly reactive, often making them a superior choice for promoting nucleophilic attacks like those in THQ synthesis.[13][14]
-
-
Coordinating Ability: Some solvents, like acetonitrile or THF, can coordinate to Lewis acid catalysts. This can either stabilize the catalyst or compete with the substrate for binding, thereby inhibiting the reaction.
-
Boiling Point: A higher boiling point allows for reactions to be run at elevated temperatures, which can be necessary to overcome activation energy barriers. However, high-boiling solvents like DMF or DMSO can be difficult to remove during workup.[15]
Q3: How does the solvent specifically affect the key steps of the Povarov reaction?
A: The Povarov reaction typically involves two main stages: in situ imine formation and the subsequent [4+2] cycloaddition. The solvent choice must be a compromise that suits both.
-
Imine Formation: This is an equilibrium-limited condensation. Aprotic solvents like toluene or dichloromethane are often preferred. Using toluene with a Dean-Stark apparatus allows for the azeotropic removal of water, driving the equilibrium toward the imine product. Protic solvents can interfere with this step.
-
[4+2] Cycloaddition: The effect here depends on the precise mechanism (concerted vs. stepwise). A concerted pericyclic reaction is less sensitive to solvent polarity. However, if the reaction proceeds via a stepwise pathway involving a charged intermediate, a polar solvent will accelerate the reaction by stabilizing that intermediate.[8] Many Lewis acid-catalyzed Povarov reactions benefit from moderately polar, aprotic solvents like dichloromethane (DCM) or toluene, which balance reactant solubility and catalyst activity without strongly coordinating to the catalyst.[16]
Section 2: Practical Guide to Solvent Selection and Optimization
A systematic approach is key to identifying the optimal solvent without relying on trial and error.
Workflow for Solvent Selection
The process can be visualized as a funnel, starting with a broad screen and narrowing down to the best-performing solvent.
Caption: A systematic workflow for solvent screening and optimization.
Experimental Protocol: Parallel Solvent Screening for a Three-Component Povarov Reaction
This protocol describes a method for efficiently screening six solvents for the synthesis of a 2,4-disubstituted tetrahydroquinoline.
Materials:
-
Aniline derivative (1.0 eq)
-
Aldehyde derivative (1.1 eq)
-
Electron-rich alkene (e.g., N-vinylcarbamate) (1.2 eq)
-
Lewis Acid Catalyst (e.g., Cu(OTf)₂, 10 mol%)[16]
-
Anhydrous Solvents: Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Ethanol (EtOH), N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the Lewis acid catalyst (0.01 mmol) to six separate, dry reaction vials.
-
Reagent Addition: To each vial, add the aniline (0.1 mmol), the chosen anhydrous solvent (0.5 mL), and the aldehyde (0.11 mmol).
-
Initial Stirring: Stir the mixtures at room temperature for 10 minutes to facilitate imine formation.[16]
-
Alkene Addition: Add the electron-rich alkene (0.12 mmol) to each vial.
-
Reaction Execution: Seal the vials and place them in a heating block set to a moderate temperature (e.g., 45°C).[16] Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
Monitoring & Analysis: After the designated time, take a small aliquot from each reaction mixture. Analyze by Thin Layer Chromatography (TLC) and/or LC-MS to determine the conversion of starting material and the formation of the desired product and any major byproducts.
-
Evaluation: Compare the results across all six solvents. Identify the solvent(s) that provide the highest conversion to the desired tetrahydroquinoline with the fewest byproducts. These will be carried forward for further optimization (e.g., temperature and concentration adjustments).
Section 3: Troubleshooting Guide
Even with a good starting point, problems can arise. This section addresses common issues where the solvent is a likely culprit.
Q4: My reaction yield is very low or I see no product at all. What should I check?
A: Low yield is a common problem that can often be traced back to the solvent.
Caption: Troubleshooting flowchart for low yields in THQ reactions.
Q5: I'm getting a significant amount of the fully aromatized quinoline instead of the tetrahydroquinoline. How can I suppress this side reaction?
A: The formation of a quinoline byproduct occurs via oxidation or dehydrogenation of the desired THQ or an intermediate. The solvent can play a crucial role here.
-
Problem: Certain solvents or reaction conditions can promote oxidation. This is especially true in reactions run at high temperatures or in the presence of air with certain catalysts.
-
Solution 1: Change Solvent Type. The choice of solvent can directly influence selectivity. In a reported reductive cyclization, switching to dichloromethane (DCM) was key to preventing quinoline formation and achieving high yields of the desired THQ.[5] In a manganese-catalyzed borrowing hydrogen reaction, DME was found to provide good selectivity for the THQ product.[17]
-
Solution 2: Lower Reaction Temperature. Oxidation reactions often have a higher activation energy than the desired cycloaddition. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity for the THQ.
-
Solution 3: Ensure Inert Atmosphere. If your reaction is sensitive to air, ensure your solvent is thoroughly degassed and the reaction is run under a strictly inert atmosphere (N₂ or Ar).
Q6: My catalyst seems to be deactivating over the course of the reaction. Could the solvent be the cause?
A: Yes, absolutely. Catalyst deactivation is a frequent problem, particularly with heterogeneous catalysts in hydrogenation reactions or with sensitive Lewis acids.[18]
-
Leaching: The active metal of a heterogeneous catalyst can be stripped off its support and leached into the solvent, especially at high temperatures or in acidic/basic media.[6] Consider a less aggressive or more coordinating solvent to stabilize the catalyst on its support.
-
Poisoning: The solvent itself or impurities within it can bind irreversibly to the active sites of the catalyst. For instance, strongly coordinating solvents like DMSO might inhibit a Lewis acid catalyst by binding more strongly than the substrate.
-
Solubility: If using a homogeneous catalyst, it may be precipitating out of solution. Try a solvent with higher polarity that can better solubilize the catalyst complex. In some cases, water has been identified as the best "solvent" for certain cobalt-based hydrogenation systems.[6]
Q7: The workup and purification of my reaction are very difficult. How can solvent choice simplify this?
A: Thinking about purification from the beginning is a hallmark of good process design.
-
High-Boiling Point Solvents (DMF, DMSO): These are notoriously difficult to remove. If your product is stable, consider a workup that involves diluting the reaction mixture with a solvent like ethyl acetate and washing extensively with water or brine to remove the DMF/DMSO.
-
Water-Miscible Solvents (THF, Acetonitrile, Ethanol): These can complicate aqueous extractions. The best practice is often to remove the bulk of the solvent on a rotary evaporator before performing the aqueous workup.[15]
-
Solvent-Product Polarity Mismatch: If your product is very nonpolar, using a very polar solvent like DMF might make it "crash out" during the workup. Conversely, a polar product might be difficult to extract from a nonpolar solvent like hexanes. Try to match the solvent polarity to your expected product to a reasonable degree.
Appendix
Table 1: Properties of Common Solvents in THQ Synthesis
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Key Considerations |
| Toluene | - | 111 | 2.4 | Nonpolar Aprotic | Excellent for in situ imine formation with Dean-Stark; good for many Povarov reactions.[16] |
| Dichloromethane | DCM | 40 | 9.1 | Polar Aprotic | Good general-purpose solvent; can improve selectivity; volatile and easy to remove.[5] |
| Acetonitrile | MeCN | 82 | 37.5 | Polar Aprotic | Highly polar; enhances reactivity of nucleophiles; can coordinate to metal catalysts.[5] |
| N,N-Dimethylformamide | DMF | 153 | 36.7 | Polar Aprotic | Highly polar; excellent solvating power but difficult to remove; can decompose at high temp.[1] |
| Dimethyl Sulfoxide | DMSO | 189 | 46.7 | Polar Aprotic | Very high polarity; can accelerate reactions but is very difficult to remove.[19] |
| Ethanol | EtOH | 78 | 24.5 | Polar Protic | Can slow reactions by H-bonding to amines; sometimes used in reductive aminations.[16][20] |
| 1,2-Dimethoxyethane | DME | 85 | 7.2 | Polar Aprotic | Good coordinating ether; found to be optimal in specific catalytic systems.[17] |
| Tetrahydrofuran | THF | 66 | 7.6 | Polar Aprotic | Common ether solvent; water-miscible, requiring removal before workup.[21] |
References
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions.
- Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.
- Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines.
- Amines are good nucleophiles, even though they are neutral. How would the..Filo.
- Amines are good nucleophiles, even though they are neutral. How w...Pearson.
- Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A compar
- Nucleophilicity (nucleophile strength) (video).Khan Academy.
- Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt C
- What is the effect of the nature of a solvent on nucleophilicity?Quora.
- Nucleophilicity Trends of Amines.Master Organic Chemistry.
- Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition.Organic Chemistry Portal.
- Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity.MDPI.
- Technical Support Center: Optimizing Tetrahydroquinoline Synthesis.Benchchem.
- Application Notes and Protocols for the Synthesis of 3-Methyl-5,6,7,8-tetrahydroquinoline.Benchchem.
- Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
- Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.MDPI.
- Organic Reaction Workup Formulas for Specific Reagents.University of Rochester.
- 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.Benchchem.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry.
- What is the proper way to synthesis imine from cyclic ketone and primary amine?
- Diels-Alder Reaction.Organic Chemistry Portal.
- Aza-Diels–Alder reaction.Wikipedia.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Amines are good nucleophiles, even though they are neutral. How would the.. [askfilo.com]
- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amines are good nucleophiles, even though they are neutral. How w... | Study Prep in Pearson+ [pearson.com]
- 11. Khan Academy [khanacademy.org]
- 12. quora.com [quora.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 15. rtong.people.ust.hk [rtong.people.ust.hk]
- 16. sci-rad.com [sci-rad.com]
- 17. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Storage of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
[1]
Senior Application Scientist Note: This compound belongs to the class of electron-rich aromatic amines .[1] Structurally, it contains a secondary amine within the tetrahydroquinoline ring and a primary amine at the 6-position.[1] This specific arrangement creates a para-phenylenediamine-like motif, making the molecule exceptionally prone to oxidation.[1] The nitrogen lone pairs raise the energy of the Highest Occupied Molecular Orbital (HOMO), facilitating rapid electron transfer to atmospheric oxygen.
The following guide moves beyond basic "store in a cool place" advice to provide a mechanistic understanding of degradation and rigorous protocols for preservation.
Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My sample has turned from off-white to a pinkish-brown color. Is it still usable?
Status: Oxidation Initiated. Technical Insight: The color change indicates the formation of quinonoid impurities .[1] Even trace amounts (<1%) of the oxidized quinone-diimine species have high extinction coefficients, causing visible discoloration.[1]
-
For biological assays (IC50/EC50): Do not use. Quinones are electrophilic and can covalently modify proteins (Michael addition), leading to false positives/toxicity artifacts.[1]
-
For synthetic intermediates: It may be usable if the purity (by HPLC/LCMS) remains >95%.[1] However, the oxidation products can act as radical initiators, accelerating further degradation.[1]
Q2: Why does this specific amine oxidize faster than simple aniline?
Mechanism: The 1,2,3,4-tetrahydroquinoline scaffold is electron-donating.[1] When combined with the primary amine at the 6-position, the molecule effectively becomes a substituted p-phenylenediamine.[1]
-
Causality: The electron density is "pushed" into the aromatic ring, lowering the oxidation potential.[1] Upon exposure to air (O₂), the molecule loses an electron to form a radical cation, which subsequently loses protons to form a colored quinone-diimine or couples to form azo-dimers.[1]
Q3: Can I store the compound in DMSO or Methanol stock solutions?
Recommendation: High Risk.
-
DMSO: While an excellent solvent, DMSO is hygroscopic and can contain dissolved oxygen.[1] Furthermore, DMSO itself can act as a mild oxidant under certain conditions.[1]
-
Methanol/Ethanol: Protic solvents can stabilize the polar transition states of oxidation.[1]
-
Best Practice: Store as a solid powder .[1] If a stock solution is necessary, use anhydrous, degassed DMA or DMF , store under argon at -80°C, and discard after 1 week.[1]
Part 2: Prevention & Storage Protocols
Protocol A: The "Gold Standard" Storage Workflow
Use this protocol for long-term storage (>1 month).[1]
-
Container Selection: Use an Amber Glass Vial with a Teflon (PTFE) lined screw cap.[1] Never use clear glass or plastic (polystyrene), as oxygen permeability and UV light accelerate degradation.[1]
-
Atmosphere Exchange:
-
Seal: Cap the vial tightly under the inert atmosphere. Parafilm the cap to prevent gas exchange.[1]
-
Temperature: Store at -20°C .
-
Note: Allow the vial to warm to room temperature before opening to prevent moisture condensation on the cold solid.
-
Protocol B: Chemical Stabilization (Salt Formation)
If you require shelf-stability at room temperature, convert the free base to a salt.
The Dihydrochloride salt (2HCl) is significantly more resistant to oxidation because the protonation of the nitrogen lone pairs removes the electron density responsible for the low oxidation potential.
Procedure:
-
Dissolve the amine in minimal diethyl ether or ethanol.[1]
-
Add 2.5 equivalents of 4M HCl in Dioxane (anhydrous).
-
The white precipitate (salt) will form immediately.[1]
-
Filter, wash with ether, and dry under vacuum.[1]
Part 3: Visualization of Oxidation & Workflow
Figure 1: Oxidation Pathway of Tetrahydroquinolin-6-amine
This diagram illustrates the mechanistic flow from the stable Free Base to the colored Quinone-Imine species.
Caption: The oxidation cascade is triggered by Oxygen and Light, converting the electron-rich amine into highly colored quinonoid species.[1]
Figure 2: Decision Matrix for Handling & Recovery
Caption: Operational workflow for assessing sample integrity and determining the correct preservation or remediation strategy.
Part 4: Data Summary (Stability Matrix)
Table 1: Estimated Degradation Rates under Various Conditions (Data synthesized from standard aromatic amine stability profiles)
| Storage Condition | Atmosphere | Container | Estimated Shelf Life (Purity >98%) |
| Room Temp (25°C) | Air | Clear Glass | < 1 Week (Rapid browning) |
| Room Temp (25°C) | Nitrogen | Amber Glass | 1 - 2 Months |
| Refrigerated (4°C) | Air | Amber Glass | 1 - 3 Months |
| Freezer (-20°C) | Argon/Nitrogen | Amber Glass | 12 - 24 Months |
| HCl Salt Form | Air | Clear Glass | > 24 Months |
Part 5: Recovery Protocol (Purification)
If your sample is oxidized but precious, use this "Rescue Protocol".
Recrystallization with Antioxidant Doping:
-
Dissolve the crude/oxidized solid in a minimal amount of Ethanol .[1]
-
Add a pinch of L-Ascorbic Acid (Vitamin C) or Sodium Dithionite (1-2% by weight).[1] These reducing agents will reverse early-stage oxidation and prevent further degradation during heating.[1]
-
Heat gently to dissolve.
-
Add degassed water dropwise until the solution becomes slightly turbid.
-
Cool slowly to 4°C.
-
Filter the crystals under an inert gas stream (if possible) or dry rapidly under high vacuum.
References
-
Sigma-Aldrich. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Product Specification & Safety Data Sheet.[1] (Provides baseline stability data for the tetrahydroquinoline scaffold). [1]
-
BenchChem. Preventing oxidation of 6-Amino-1,3-benzodioxole-5-carbaldehyde during storage. (Analogous troubleshooting framework for air-sensitive aromatic amines).
-
National Institutes of Health (PubMed). Inhibition of oxidation of aromatic amines in heme-containing hydrogen peroxide systems.[1] (Mechanistic insight into amine oxidation pathways).
-
ChemicalBook. Poly(1,2-dihydro-2,2,4-trimethylquinoline) Chemical Properties. (Data on the oxidative susceptibility of the trimethyl-quinoline class).
Troubleshooting low reactivity of the amine group in steric environments
Topic: Troubleshooting Low Reactivity of the Amine Group in Steric Environments Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Technical Support Center: Sterically Hindered Amines
Status: Operational Ticket Priority: High (Blocker) Agent: Dr. Alex V. (Senior Application Scientist)
Welcome to the advanced troubleshooting hub. You are likely here because a standard EDC/NHS coupling, reductive amination, or SN2 alkylation has failed, yielding recovered starting material or trace product. When an amine is buried within a scaffold (e.g., tert-butyl groups, adjacent quaternary centers, or rigid bicyclic systems), the nucleophilic trajectory is physically blocked.
This guide abandons "textbook" conditions in favor of high-energy, kinetically accelerated protocols designed specifically for steric blockade.
Module 1: Diagnostic & Decision Matrix
Before changing reagents, confirm that sterics are the root cause, not electronics (e.g., anilines with electron-withdrawing groups) or side reactions.
User Question: How do I know if my reaction failed due to steric hindrance or electronic deactivation?
Scientist Response:
Perform a simple NMR diagnostic. If your amine has
Visual Decision Tree (Diagnosis Flow):
Caption: Diagnostic logic flow to distinguish steric hindrance from electronic deactivation or reagent failure.
Module 2: The "Impossible" Amide Coupling
User Question: I am trying to couple a bulky carboxylic acid with a secondary amine (e.g., N-isopropyl). HATU/DIPEA in DMF gave <10% yield after 24 hours. What is the next step?
Scientist Response: HATU is excellent, but the active ester (OAt) is bulky. For extreme sterics, you must minimize the size of the leaving group on the electrophile. Switch to Acid Fluorides or Propylphosphonic Anhydride (T3P) .
Protocol A: The Acid Fluoride Method (TFFH)
Acid fluorides are stable to water but highly reactive toward amines due to the small size of the fluoride leaving group and the high bond strength of the generated H-F byproduct (driven by base).
-
Reagents: Carboxylic Acid (1.0 equiv), TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv), DIPEA (3.0 equiv).
-
Solvent: Dichloromethane (DCM) or Acetonitrile. Avoid DMF if possible to simplify workup.
-
Procedure:
-
Dissolve Acid and DIPEA in DCM (0.2 M).
-
Add TFFH at 0 °C. Stir for 30 mins to form the Acid Fluoride (monitor by TLC/LCMS; RCOOH converts to RCOF).
-
Add the Hindered Amine .
-
Allow to warm to RT.[1] If no reaction after 4h, heat to reflux (40 °C).
-
Protocol B: The "Smart Solvent" Switch (HFIP)
Hexafluoroisopropanol (HFIP) is a game-changer. It is a strong hydrogen-bond donor that activates the carbonyl electrophile and stabilizes the tetrahedral intermediate, effectively "greasing" the reaction pathway.
Comparative Data: Solvent Effects on Hindered Coupling
| Reagent | Solvent | Time | Yield | Notes |
| HATU | DMF | 24 h | 12% | Standard conditions failed. |
| HATU | HFIP | 4 h | 88% | Solvent H-bonding accelerates attack. |
| T3P | EtOAc | 12 h | 65% | Good, but slower. |
| T3P | Pyridine | 6 h | 92% | Pyridine acts as solvent & acylation catalyst. |
Key Reference:
-
Mechanism of HFIP activation: Colomer, I., et al. "Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis." Chem. Rev.[2] (2017).[2][3] Link
Module 3: Reductive Amination of Hindered Ketones
User Question: My ketone is sterically crowded (e.g., camphor derivative or ortho-substituted acetophenone). Mixing it with the amine and NaBH(OAc)3 yields nothing.
Scientist Response: The failure point is Imine Formation . Steric bulk prevents the amine from attacking the carbonyl to form the hemiaminal. NaBH(OAc)3 cannot reduce a ketone efficiently; it needs an imine. You must force imine formation using a Lewis Acid dehydrating agent before adding the reductant.
Protocol: Titanium(IV) Isopropoxide Mediated Amination
Titanium(IV) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine.
-
Step 1 (Imine Formation):
-
Combine Ketone (1.0 equiv) and Amine (1.2 equiv) in neat Ti(OiPr)4 (2.0 equiv).
-
Note: If the mixture is too viscous, add a minimal amount of dry THF.
-
Stir under Argon at 60–80 °C for 6–12 hours.
-
Check: Take an aliquot, quench with wet ether, and check IR (disappearance of C=O stretch) or NMR.
-
-
Step 2 (Reduction):
-
Cool the mixture to 0 °C.
-
Dilute with Ethanol or Methanol (Caution: Exothermic).
-
Add NaBH4 (Sodium Borohydride) (2.0 equiv) carefully.
-
Stir at RT for 2 hours.
-
-
Workup (Critical):
-
Quench with 1N NaOH or Rochelle's Salt solution to break the Titanium-amine complex. A white precipitate (TiO2) will form. Filter through Celite.
-
Visual Mechanism (Ti-Mediated Pathway):
Caption: Titanium(IV) isopropoxide acts as a dual activator and dehydrating agent to force imine formation.
Key Reference:
-
Ti(OiPr)4 Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org. Chem. (1990). Link
Module 4: Catalytic Solutions (Buchwald-Hartwig)[4]
User Question: I need to couple a hindered primary amine to an aryl halide. Standard Pd(PPh3)4 failed.
Scientist Response: For hindered amines in cross-coupling, ligand selection is the only variable that matters. You need a ligand that is bulky enough to promote reductive elimination but flexible enough to allow the bulky amine to bind to Palladium.
Ligand Selection Guide:
| Substrate Class | Recommended Ligand | Base | Catalyst Precursor |
| Hindered Primary Amine | BrettPhos | NaOtBu | Pd2(dba)3 or Pd(OAc)2 |
| Hindered Secondary Amine | RuPhos | LiHMDS | RuPhos Pd G4 |
| Extremely Hindered | tBuBrettPhos | K3PO4 | Pd2(dba)3 |
Why it works:
-
BrettPhos/RuPhos: These dialkylbiaryl phosphine ligands prevent the formation of inactive Pd-dimers and create a "pocket" that facilitates the entry of the amine while destabilizing the Pd(II) complex to speed up reductive elimination.
Key Reference:
-
Ligand Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci. (2011). Link
FAQ: Quick Troubleshooting
Q: I'm seeing "Guanidinylation" in my LCMS. What is this? A: This occurs when using Uronium reagents (HATU, HBTU) with excess primary amine. The amine attacks the reagent itself instead of the activated acid.
-
Fix: Switch to a Phosphonium reagent (PyAOP ) or add the amine after pre-activating the acid for exactly 2 minutes.
Q: Can I use Microwave irradiation? A: Yes. Microwaves are particularly effective for hindered amidation because they provide efficient internal heating to overcome the high activation energy barrier caused by steric repulsion.
-
Setting: 100–120 °C for 10–20 mins in a sealed vessel. Use a polar solvent like NMP or DMF.
Q: My product is water-soluble and hard to purify. A: If using T3P (Propylphosphonic anhydride), the byproducts are water-soluble. Simply wash with water/bicarb, and your organic layer should contain pure amide. This is superior to removing urea byproducts from EDC couplings.
References
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link
-
Colomer, I., et al. (2017). "Hexafluoroisopropanol as a Tunable Solvent in Organic Synthesis." Chemical Reviews. Link
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. Link
Sources
Technical Support Center: Resolving Aqueous Solubility Challenges of Tetrahydroquinoline Derivatives
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for the common yet significant challenge of poor aqueous solubility of tetrahydroquinoline (THQ) derivatives. We understand that solubility issues can be a major bottleneck in experimental workflows, from initial biological assays to formulation development. This resource synthesizes fundamental principles with field-proven techniques to help you overcome these hurdles effectively.
Troubleshooting Guide: Direct Solutions for Common Problems
This section addresses specific issues you might encounter during your experiments. We provide not just the steps to take, but the scientific reasoning behind them.
Q1: My THQ derivative immediately precipitates when I add my DMSO stock solution to an aqueous buffer. What's my first step?
Answer: This is a classic sign of a compound "crashing out" of solution when the percentage of the organic co-solvent (like DMSO) is drastically lowered upon dilution into the aqueous phase. The primary goal is to keep the compound in a dissolved state in the final aqueous medium.
Causality: Many organic molecules, including THQ derivatives, are highly soluble in 100% DMSO but have negligible solubility in water.[1][2] When the DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.
Immediate Troubleshooting Steps:
-
Reduce the Final Concentration: The simplest first step is to try a lower final concentration of your THQ derivative in the aqueous buffer. You may be exceeding its maximum aqueous solubility.
-
Optimize the Co-solvent Percentage: While you need to keep the co-solvent concentration low to avoid affecting your biological system, a slight increase might be tolerable and sufficient to keep your compound dissolved. It is crucial to determine the maximum percentage of the co-solvent (e.g., DMSO, ethanol) that your specific assay can tolerate without artifacts.[3]
Protocol: Co-solvent Titration to Determine Minimum Required Percentage
This protocol helps you find the lowest effective co-solvent concentration for your desired final compound concentration.
-
Prepare a high-concentration stock of your THQ derivative in 100% DMSO (e.g., 10 mM).
-
Set up a series of tubes with your aqueous buffer.
-
In a separate tube, prepare your final desired concentration of the THQ derivative in the buffer, which you know precipitates (e.g., 10 µM in 1% DMSO). This is your negative control.
-
To the other tubes, add increasing, small percentages of DMSO. For example, create buffer solutions containing 2%, 3%, 4%, and 5% DMSO.
-
Add the THQ stock solution to each of these co-solvent-buffered solutions to achieve your desired final compound concentration.
-
Vortex and observe immediately and after a set incubation period (e.g., 30 minutes) for any signs of precipitation (cloudiness, visible particles).
-
Identify the lowest percentage of DMSO that keeps the compound in solution. This is your minimum required co-solvent concentration.[3]
-
Crucially, run a vehicle control with this new DMSO percentage in your biological assay to ensure the co-solvent itself doesn't cause an effect.
Q2: I can't increase the co-solvent percentage due to assay sensitivity. How can I leverage pH to improve the solubility of my THQ derivative?
Answer: This is an excellent and often underutilized strategy. The tetrahydroquinoline scaffold contains a basic nitrogen atom. By lowering the pH of your aqueous solution, you can protonate this nitrogen, forming a cationic salt which is generally much more soluble in polar solvents like water.[3][4]
Causality: The nitrogen atom in the THQ ring can accept a proton (H+). This ionization introduces a positive charge, significantly increasing the molecule's polarity and its favorable interactions with water molecules, thereby enhancing solubility.[5][6] The effectiveness of this approach depends on the pKa of your specific derivative.
Workflow for pH-Based Solubility Enhancement
Caption: Logical workflow for troubleshooting solubility using pH adjustment.
Protocol: pH-Dependent Solubility Test
-
Prepare a set of biologically compatible buffers with a range of pH values. For example, MES buffer for pH 5.5-6.5 and HEPES or PBS for pH 7.0-7.4.
-
Aliquot the buffers into clear microcentrifuge tubes or a 96-well plate.
-
Add your THQ derivative stock (e.g., from a 10 mM DMSO stock) to each buffer to your target final concentration. Keep the final DMSO percentage constant and minimal (e.g., <=1%).
-
Mix and incubate at your experimental temperature for 15-30 minutes.
-
Visually inspect for precipitation. For a more quantitative measure, you can measure the light scattering at a wavelength like 600 nm using a plate reader. A higher reading indicates more precipitation.
-
Determine the lowest pH that provides complete dissolution.
-
Validate your assay: Before running your experiment, confirm that the optimized acidic buffer does not adversely affect your cells, enzymes, or other biological components.
Q3: My compound is still insoluble even with pH and co-solvent adjustments, and it seems to be degrading at low pH. What's a robust alternative?
Answer: When pH and co-solvents fail or are not viable, complexation with cyclodextrins is a powerful and widely used technique. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like your THQ derivative, forming a water-soluble "inclusion complex".[7][]
Causality: The hydrophobic THQ molecule is shielded from water by the cyclodextrin's non-polar interior, while the complex as a whole is solubilized by the polar outer surface of the cyclodextrin.[9] This is a non-covalent interaction, and the drug is released from the complex upon dilution or when it encounters a biological membrane.[] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice due to its high aqueous solubility and low toxicity.[10]
Caption: Mechanism of solubility enhancement via cyclodextrin complexation.
Protocol: Preparing a THQ-Cyclodextrin Inclusion Complex
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 45% w/v in PBS). This may require gentle warming and stirring to fully dissolve.
-
Determine the amount of THQ derivative needed.
-
Method A (Kneading/Slurry Method):
-
Place the weighed THQ derivative powder in a glass vial.
-
Add a small amount of the HP-β-CD solution to form a thick paste.
-
Knead thoroughly with a spatula for 15-20 minutes. This mechanical energy facilitates the inclusion of the drug into the cyclodextrin cavity.
-
Gradually add the rest of the HP-β-CD solution while continuing to mix or sonicate until the compound is fully dissolved.
-
-
Method B (Solvent Evaporation from Stock):
-
Dissolve your THQ derivative in a minimal amount of a volatile organic solvent (e.g., methanol or ethanol).
-
Add this solution dropwise to the stirring HP-β-CD solution.
-
Allow the organic solvent to evaporate completely, which can be accelerated by using a rotary evaporator or a gentle stream of nitrogen. This leaves behind the aqueous solution of the inclusion complex.
-
-
Sterile Filter: Filter the final solution through a 0.22 µm filter to remove any potential aggregates or undissolved material.
-
Determine Concentration: It is best practice to verify the final concentration of your solubilized compound using a suitable analytical method like HPLC-UV.
Frequently Asked Questions (FAQs)
Q4: Why are tetrahydroquinoline derivatives often poorly soluble in water?
Answer: The solubility of a molecule is governed by a balance between its interactions with itself (crystal lattice energy) and its interactions with the solvent (solvation energy). Tetrahydroquinoline derivatives often have poor aqueous solubility due to:
-
High Lipophilicity: The core structure is a fused bicyclic system that is predominantly non-polar and hydrophobic. Functional groups added during drug design to improve potency often further increase this lipophilicity (high LogP).[11]
-
Molecular Planarity and Symmetry: Flat, symmetric molecules can pack tightly into a stable crystal lattice.[12] A large amount of energy is required to break these intermolecular forces before the molecule can be solvated by water, resulting in low solubility.
-
Weak Solute-Water Interactions: The non-polar surface of the molecule does not interact favorably with the highly polar hydrogen-bonding network of water.
Q5: What are some advanced formulation strategies for very challenging THQ derivatives?
Answer: For compounds that resist the methods above, particularly in later-stage development, more advanced formulation technologies are employed. These typically require specialized equipment.
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[13][14] The amorphous form lacks a crystal lattice, making it much easier to dissolve.[15] Common methods to prepare solid dispersions include hot-melt extrusion and spray drying.[14][16]
-
Nanosuspensions: This involves reducing the particle size of the drug to the sub-micron (nanometer) range.[17][18] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate and higher apparent solubility.[19] These are stabilized by surfactants or polymers to prevent aggregation.[20][21]
-
Micellar Solubilization: Using surfactants at concentrations above their critical micelle concentration (CMC) can solubilize hydrophobic drugs within the micelle core.[22][23] This is the principle behind self-emulsifying drug delivery systems (SEDDS).[24]
Q6: How do I choose the right solubilization strategy?
Answer: The best strategy depends on your experimental context, the physicochemical properties of your specific THQ derivative, and your developmental stage.
| Strategy | Best For | Pros | Cons |
| Co-solvents (e.g., DMSO, Ethanol) | Initial in vitro screening, high-throughput assays.[25] | Simple, fast, inexpensive. | Can interfere with biological assays; risk of precipitation upon dilution.[1] |
| pH Adjustment | Ionizable compounds (like THQ) in assays tolerant to pH changes.[3] | Very effective for basic/acidic compounds; uses simple buffers. | Potential for compound degradation at non-physiological pH; buffer can affect assay. |
| Cyclodextrins (e.g., HP-β-CD) | In vitro and in vivo studies where co-solvents are problematic.[7][10] | Low toxicity, high solubilizing capacity, can improve stability. | More complex preparation; can be expensive; may interact with some assays. |
| Surfactants (Micelles) | Formulations, assays where membrane disruption is not a concern.[26] | High solubilizing capacity. | Can disrupt cell membranes, interfere with protein assays. |
| Advanced Formulations (Solid Dispersions, Nanosuspensions) | Pre-clinical and clinical development; oral drug delivery.[19][27] | Significant increase in solubility and bioavailability.[13][21] | Requires specialized equipment and formulation expertise; complex characterization. |
References
- Nanosuspension Technology for Poorly Water Soluble Drugs: An Overview - RJPT. (2010, October 12). Research J. Pharm. and Tech.
- Advances in Solid Dispersion Techniques for Enhancing Drug Solubility, Bioavailability and Controlled Release. (2023, September 15). World Journal of Pharmaceutical Research.
- Nanosuspension: An approach to enhance solubility of drugs - PMC - NIH. National Institutes of Health.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Institutes of Health.
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. Scholars Research Library.
- Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Institutes of Health.
- Review Article SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUG BY USING NANO- SUSPENSION TECHNOLOGY - Omics. (2011, March 5). OMICS International.
- Breaking Barriers with Nanosuspension: A Comprehensive Review. Asian Journal of Pharmacy and Technology.
- Nanosuspension: A novel approch to enhance solubility of poorly water soluble drugs - A review - CORE. CORE.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012, October 30). Journal of Applied Pharmaceutical Science.
-
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10). NISCAIR Online Periodicals Repository. Available from: [Link]
-
Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). JETIR. Available from: [Link]
-
Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online. (2017, April 26). MedCrave. Available from: [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. Available from: [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23). MDPI. Available from: [Link]
-
Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds - PubMed. (2015, September 15). National Institutes of Health. Available from: [Link]
-
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - ResearchGate. ResearchGate. Available from: [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021, March 29). Royal Society of Chemistry. Available from: [Link]
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. Available from: [Link]
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Erudition. Available from: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29). Hilaris Publishing. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8). ResearchGate. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. (2006, May 15). National Institutes of Health. Available from: [Link]
-
Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series. Springer. Available from: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10). ResearchGate. Available from: [Link]
-
Nitrogen-containing heterocycles Definition - Organic... - Fiveable. (2025, August 15). Fiveable. Available from: [Link]
-
Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. (2022, November 5). Arabian Journal of Chemistry. Available from: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry - SciSpace. (2011, February 23). SciSpace. Available from: [Link]
-
Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. (2025, April 28). Thieme. Available from: [Link]
-
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed. (2019, February 25). National Institutes of Health. Available from: [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds | ADMET and DMPK - IAPC Journals. (2020, June 25). IAPC. Available from: [Link]
-
Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed. (2018, April 15). National Institutes of Health. Available from: [Link]
-
Nitrogen Containing Heterocycles | Encyclopedia MDPI. (2023, March 2). MDPI. Available from: [Link]
-
Original Article Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems - Pharmedicine Journal. (2024, June 3). Pharmedicine. Available from: [Link]
-
A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Cosolvent - The 'Medicinal Magician' in The Laboratory. Abbexa. Available from: [Link]
-
Micellar solubilization of drugs. - University of Alberta. (2005, July 8). University of Alberta. Available from: [Link]
-
SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023, March 23). Drug Development & Delivery. Available from: [Link]
- CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents. Google Patents.
-
(PDF) Micellar solubilization of drugs - ResearchGate. ResearchGate. Available from: [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media - FULIR. University of Rijeka. Available from: [Link]
Sources
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- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs - MedCrave online [medcraveonline.com]
- 11. SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame [drug-dev.com]
- 12. scispace.com [scispace.com]
- 13. ijisrt.com [ijisrt.com]
- 14. jetir.org [jetir.org]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. japsonline.com [japsonline.com]
- 17. rjptonline.org [rjptonline.org]
- 18. Breaking Barriers with Nanosuspension: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 23. sites.ualberta.ca [sites.ualberta.ca]
- 24. pharmoutsourcing.com [pharmoutsourcing.com]
- 25. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 27. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Controlling side reactions in the nitration of trimethyl-tetrahydroquinoline
Topic: Controlling Side Reactions in the Nitration of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support center. If you are nitrating 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (TM-THQ), you are likely encountering a "black tar" scenario or inconsistent yields.
The Core Problem: You are attempting an Electrophilic Aromatic Substitution (EAS) on a molecule that is essentially a cyclic secondary amine. Nitric acid is not just a nitrating agent; it is a potent oxidant. The electron-rich nitrogen lone pair, which activates the ring for nitration, also makes the molecule highly susceptible to oxidative dehydrogenation (aromatization) and N-nitrosation .
This guide prioritizes the N-Protection Strategy as the only self-validating method to ensure high fidelity 6-nitro-TM-THQ synthesis.
Module 1: Troubleshooting "Tar" and Low Yields (Oxidation Control)
User Issue: "My reaction mixture turns black/dark red immediately upon adding mixed acid, and workup yields a sticky tar."
Diagnosis: You are experiencing Oxidative Dehydrogenation .[1][2][3] Instead of nitrating the benzene ring, the nitric acid is abstracting hydrogens from the saturated ring (positions 2, 3, or 4), driving the molecule toward a fully aromatic quinoline or quinone-imine structure. This radical-mediated pathway competes with the ionic nitration pathway.
The Fix: N-Acetylation (The "Shield" Protocol) You must lock the nitrogen lone pair into an amide resonance. This lowers the oxidation potential of the amine while still allowing the ring to be activated for nitration at the para (C6) position.
Mechanism of Failure vs. Success
Figure 1: The divergence between oxidative failure (red) and successful nitration (green/blue) depends on N-protection status.
Module 2: Regioselectivity & N-Nitrosation
User Issue: "I am seeing multiple spots on TLC. One is my product, but what are the others? Also, I suspect N-nitrosamines are forming."
Diagnosis:
-
Regioselectivity: Without protection, the protonated amine (ammonium) is meta-directing (position 7), while the free amine is ortho/para-directing (position 6/8). In mixed acid, you have an equilibrium, leading to a mix of isomers (6-nitro, 8-nitro, 7-nitro).
-
N-Nitrosation: Secondary amines react with nitrosonium ions (
), a byproduct of nitrous acid ( ) impurities in nitric acid, to form carcinogenic N-nitroso compounds ( ).[4]
The Fix:
-
For Regioselectivity: The N-acetyl group is bulky and moderately activating. It sterically hinders position 8 (ortho to N) and directs substitution almost exclusively to position 6 (para) .
-
For N-Nitrosation: Use a Nitrous Acid Scavenger .
Table 1: Impact of Conditions on Selectivity
| Condition | Major Product | Major Side Reaction | Risk Level |
| Free Amine + HNO3 | Tars / Quinoline | Oxidative Dehydrogenation | Critical |
| Free Amine + H2SO4 (excess) | 7-nitro (Meta) | Mix of 6/7/8 isomers | High |
| N-Acetyl + Mixed Acid | 6-nitro (Para) | Minimal (<5% 8-nitro) | Low (Recommended) |
| N-Acetyl + Urea Additive | 6-nitro (Pure) | N-Nitrosation eliminated | Optimal |
Module 3: The "Golden Batch" Protocol
This protocol uses a Protection-Nitration-Deprotection workflow. It is the industry standard for high-purity tetrahydroquinoline functionalization [1][2].
Step 1: Protection (In-Situ)
-
Reagents: TM-THQ (1.0 eq), Acetic Anhydride (
, 1.2 eq). -
Procedure: Dissolve TM-THQ in acetic acid. Add
dropwise at 0°C. Stir at RT for 1 hour. -
Checkpoint: TLC should show complete conversion to the non-polar N-acetyl derivative.
Step 2: Nitration (The Critical Step)
-
Reagents: Fuming
(1.1 eq), (Solvent/Catalyst), Urea (0.05 eq - Crucial Scavenger). -
Setup:
-
Cool the N-acetyl solution to -5°C to 0°C .
-
Add Urea to the acid mixture before introduction (scavenges
to prevent N-nitroso formation) [3]. -
Add the nitrating mixture dropwise over 30 minutes. Do not exceed 5°C.
-
-
Why? High temps (>10°C) promote dinitration and acetamide hydrolysis.
Step 3: Quench & Deprotection
-
Quench: Pour onto crushed ice. Filter the solid 6-nitro-N-acetyl-TM-THQ.
-
Hydrolysis: Reflux the intermediate in 6M HCl/Ethanol (1:1) for 2-4 hours to remove the acetyl group.
-
Neutralization: Carefully adjust pH to ~8 with
to precipitate the free base 6-nitro-TM-THQ.
Workflow Diagram
Figure 2: Optimized synthetic workflow for 6-nitro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
FAQ: Expert Troubleshooting
Q: Can I skip the acetylation step to save time? A: Technically, yes, but practically, no. Direct nitration requires dissolving the amine in concentrated sulfuric acid before adding nitric acid to ensure the ring is deactivated against oxidation. However, this often shifts the substitution to the meta position (position 7) due to the ammonium directing group, or results in low yields due to tar formation. The acetylation route guarantees the 6-nitro isomer [4].
Q: Why add Urea?
A: Commercial nitric acid contains nitrous acid (
Q: I see a peak at mass M+45 instead of M+45 (Nitro). A: You likely have the 6-nitro-N-acetyl intermediate (M+42 mass of acetyl + 45 nitro - 1 H). Ensure you ran the hydrolysis step (Step 3) long enough. The amide bond in nitrated anilines is stable and requires vigorous acid reflux to cleave.
References
-
European Journal of Organic Chemistry . "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." ResearchGate.[5] Accessed March 1, 2026.
-
BenchChem Technical Guides . "1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods." BenchChem. Accessed March 1, 2026.
-
National Institute of Standards and Technology (NIST) . "N-Nitrosation of Amines by NO2 and NO: A Theoretical Study." NIST.gov. Accessed March 1, 2026.
-
Croatica Chemica Acta . "Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues." Srce.hr. Accessed March 1, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Scale-up challenges for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine production
Technical Support Center: Scale-Up of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary & Process Logic
Welcome to the Technical Support Center. You are likely encountering difficulties in scaling the production of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (hereafter referred to as 6-Amino-TM-THQ ).
This molecule presents a "dual-personality" challenge during scale-up:
-
The Ring Formation (Condensation): A violent, exothermic Skraup-type condensation prone to polymerization (tar formation).[1]
-
The Reduction (Hydrogenation): A multi-phasic reduction requiring precise control to saturate the heterocyclic ring without over-reducing the aromatic system or poisoning the catalyst with the resulting amine.[1]
The most robust industrial route—and the one this guide assumes you are using—starts with p-nitroaniline and acetone (or mesityl oxide), followed by a one-pot or two-step hydrogenation.
Visualizing the Workflow
Before addressing specific failures, verify your process flow against this standard industrial logic.
Figure 1: The standard synthetic pathway. Note that the "Waste" pathway (polymerization) is the primary yield killer during the first step.[1]
Phase 1: The Condensation Step (Ring Formation)[1]
The Challenge: Reacting p-nitroaniline with acetone (via mesityl oxide) is notoriously messy.[1] The reaction is driven by acid catalysts (e.g., Iodine, p-TSA, or HCl) and requires high temperatures (100–140°C), but acetone is volatile, and the product polymerizes easily.
Troubleshooting Guide: Condensation
| Symptom | Probable Cause | Corrective Action |
| Solid "Tar" Formation | Oligomerization: The dihydroquinoline product reacts with excess acetone/mesityl oxide to form heavy polymers.[1] | Dilution & Stoichiometry: Do not use acetone as the sole solvent. Use a high-boiling inert solvent (e.g., Toluene or Xylene) to dilute the concentration.[1] Limit acetone equivalents to 2.5–3.0 eq.[1] |
| Runaway Exotherm | Induction Period: Iodine ( | The "Heel" Method: Start with 10% of the reaction mass.[1] Once the exotherm initiates and stabilizes, slowly dose the remaining acetone/catalyst mixture. Never add all reagents at once at scale. |
| Low Conversion (<50%) | Water Inhibition: Water generated during condensation stalls the equilibrium.[1] | Dean-Stark Trap: If using a solvent (Toluene), continuously remove water azeotropically.[1] This pushes the equilibrium toward the quinoline.[1] |
| Sublimation in Condenser | Unreacted p-Nitroaniline: Starting material is subliming and clogging the vent lines.[1] | Temperature Ramp: Ensure the internal temperature remains above 120°C during the soak phase to force consumption of the aniline.[1] Check condenser coolant temp (keep >40°C to prevent clogging, if safe).[1] |
Expert Insight: In the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline (the "TMQ" antioxidant), the "monomer" yield is often sacrificed for "dimers" which are also active antioxidants. However, for your target (6-amine), purity is paramount . You must optimize for the monomer.[1] Using Iodine (1-2 mol%) combined with a co-catalyst like p-Toluenesulfonic acid (p-TSA) often improves monomer selectivity over HCl [1].[1]
Phase 2: Hydrogenation (Reduction to Tetrahydro)
The Challenge: You are reducing two distinct functionalities: the nitro group (
Troubleshooting Guide: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Incomplete Ring Reduction | Steric Hindrance: The 2,2-dimethyl substitution makes the double bond sterically crowded. | Increase Pressure/Temp: Standard 1-3 bar is insufficient. Scale-up typically requires 10–20 bar |
| Catalyst Poisoning | Amine Inhibition: The product (primary amine) binds strongly to the Pd surface.[1] | Catalyst Loading: Increase Pd/C loading to 5–10 wt%. Alternatively, use Pt/C , which is more resistant to amine poisoning than Pd. |
| Sudden Pressure Drop (Safety) | Nitro Reduction Exotherm: Reduction of | Stepwise Heating: Hydrogenate at low temperature (30–40°C) first to reduce the Nitro group.[1] Once the exotherm subsides, ramp to 90°C to reduce the ring.[1] Do not start at 90°C. |
| Over-Reduction | Ring Opening: Extreme conditions can cleave the C-N bond or reduce the benzene ring.[1] | Monitor Uptake: Install a mass flow controller on the |
Expert Insight: If you observe "stalling" after the nitro reduction, it is because the resulting aniline is electron-rich and poisons the catalyst. Adding a trace amount of acid (e.g., Acetic Acid) can protonate the amine and keep the catalyst active, but this complicates the workup [2].
Phase 3: Isolation & Stability (The "Purple" Problem)
The Challenge: 6-Amino-TM-THQ is an electron-rich diamine. Upon exposure to air, it rapidly oxidizes to form purple/black quino-imine impurities.[1]
Q: My product looks like clear oil initially but turns black within minutes of vacuum drying. Why? A: This is oxidative degradation.[1] The "tetrahydro" ring nitrogen pushes electron density into the benzene ring, making the primary amine at position 6 hyper-reactive to oxygen.
Protocol for Stable Isolation:
-
Inert Atmosphere: All filtration and bottling must occur under
or Argon.[1] -
Salt Formation (Recommended): Do not isolate the free base oil if possible.[1] Convert it immediately to a salt.[1]
-
Procedure: Dissolve the crude hydrogenation filtrate in Ethanol.[1] Add concentrated HCl (or
in isopropanol). -
Result: The Dihydrochloride salt is a stable, off-white solid that resists oxidation and is easily recrystallized.
-
Analytical Controls
Use this decision tree to diagnose impurity profiles during scale-up.
Figure 2: Impurity troubleshooting logic.
References
-
Vaughan, W. R. (1955).[1][2] "2,4-Dimethylquinoline".[1][2][3] Organic Syntheses, Coll.[1][2] Vol. 3, p.329.[1][2] (Describes the iodine-catalyzed Skraup mechanism relevant to TMQ). [1]
-
Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1] (Authoritative text on preventing amine poisoning during hydrogenation).
-
PrepChem. "Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline". (Specific protocol for the hydrogenation of the dihydro-precursor using Pd/C).
-
BenchChem. "Scale-up challenges in the production of 2-nitroquinoline". (Discusses the safety hazards of Skraup-type reactions and tar formation). [1]
Disclaimer: These protocols involve hazardous chemicals (carcinogenic amines, high-pressure hydrogen).[1] All scale-up activities must be preceded by a formal Process Safety Hazard Assessment (PHA).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
For the discerning researcher in drug development and chemical analysis, mastering the interpretation of Nuclear Magnetic Resonance (NMR) spectra is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine, a key intermediate in various synthetic pathways. We will dissect the intricacies of its spectral features, offering a robust framework for its characterization and quality assessment. Furthermore, a comparative analysis with a structurally similar compound, 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline, will illuminate the subtle yet significant influence of substituent effects on the ¹H NMR spectrum.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The unique architecture of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine dictates a predictable yet nuanced ¹H NMR spectrum. The molecule comprises a saturated heterocyclic ring fused to an aniline-like aromatic system. This arrangement gives rise to distinct signals for the aliphatic and aromatic protons, each providing a wealth of structural information.
Figure 1: Chemical Structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Caption: Structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine with key protons labeled.
Based on established principles of ¹H NMR spectroscopy and analysis of structurally related compounds, we can predict the chemical shifts (δ), multiplicities, and coupling constants (J) for each proton.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Predicted Coupling Constants (Hz) |
| H1 (N-H) | ~3.5 | broad singlet | 1H | - |
| H5 | ~6.5 | doublet | 1H | J = 8.5 |
| H7 | ~6.4 | doublet of doublets | 1H | J = 8.5, 2.5 |
| H8 | ~6.2 | doublet | 1H | J = 2.5 |
| H4 | ~3.0 | multiplet | 1H | - |
| H3a, H3b | ~1.6, ~1.2 | multiplet | 2H | - |
| C4-CH₃ | ~1.2 | doublet | 3H | J = 7.0 |
| C2-(CH₃)₂ | ~1.1 | singlet | 6H | - |
| C6-NH₂ | ~3.4 | broad singlet | 2H | - |
Deciphering the Spectrum: A Signal-by-Signal Analysis
A meticulous examination of the predicted ¹H NMR spectrum reveals the electronic and steric environment of each proton.
The Aromatic Region (δ 6.0-7.0 ppm)
The aromatic protons (H5, H7, and H8) are significantly influenced by the electron-donating nature of both the secondary amine within the heterocyclic ring and the primary amine at the C6 position. This results in an upfield shift compared to benzene (δ 7.34 ppm).
-
H5 (δ ~6.5 ppm, doublet): This proton is ortho to the nitrogen of the tetrahydroquinoline ring and meta to the amino group. It experiences strong shielding and appears as a doublet due to coupling with H7 (³J ≈ 8.5 Hz).
-
H7 (δ ~6.4 ppm, doublet of doublets): Positioned ortho to the amino group and meta to the ring nitrogen, H7 is also shielded. It is split by both H5 (³J ≈ 8.5 Hz) and H8 (⁴J ≈ 2.5 Hz), resulting in a doublet of doublets.
-
H8 (δ ~6.2 ppm, doublet): This proton is para to the amino group and meta to the ring nitrogen, making it the most shielded aromatic proton. It exhibits a small meta-coupling to H7 (⁴J ≈ 2.5 Hz), appearing as a doublet.
The Aliphatic Region (δ 1.0-3.5 ppm)
The protons on the saturated heterocyclic ring and the methyl substituents give rise to characteristic signals in the upfield region of the spectrum.
-
H4 (δ ~3.0 ppm, multiplet): This methine proton is adjacent to the aromatic ring and coupled to the C4-methyl group and the two diastereotopic protons at C3. Its complex splitting pattern arises from these multiple couplings.
-
H3a, H3b (δ ~1.6, ~1.2 ppm, multiplet): These methylene protons are diastereotopic due to the chiral center at C4. They will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling with H4. The exact chemical shifts and coupling constants are dependent on the dihedral angles as described by the Karplus relationship.[1][2]
-
C4-CH₃ (δ ~1.2 ppm, doublet): The methyl group at C4 is split by the H4 proton, resulting in a doublet with a typical vicinal coupling constant of approximately 7.0 Hz.
-
C2-(CH₃)₂ (δ ~1.1 ppm, singlet): The two methyl groups at the C2 position are equivalent and not coupled to any protons, thus they appear as a sharp singlet integrating to 6H.
-
N-H and NH₂ Protons (δ ~3.5 and ~3.4 ppm, broad singlets): The protons on the nitrogen atoms typically appear as broad singlets due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shifts can be highly dependent on solvent, concentration, and temperature.
Comparative Analysis: The Impact of a Methyl vs. Amino Substituent
To underscore the diagnostic power of ¹H NMR, we will now compare the predicted spectrum of our target molecule with that of 2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline .
Figure 2: Structural Comparison
Caption: Comparison of the 6-substituent on the tetrahydroquinoline ring.
The primary difference in the ¹H NMR spectra of these two compounds will be observed in the aromatic region. The amino group (-NH₂) is a strong electron-donating group through resonance, while the methyl group (-CH₃) is a weak electron-donating group through induction.
| Proton | 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (Predicted δ) | 2,2,4,6-Tetramethyl-1,2,3,4-tetrahydroquinoline (Predicted δ) | Rationale for Difference |
| H5 | ~6.5 ppm | ~6.8 ppm | The strong electron-donating -NH₂ group shields H5 more effectively than the weakly donating -CH₃ group, causing an upfield shift. |
| H7 | ~6.4 ppm | ~6.7 ppm | Similar to H5, H7 is more shielded by the -NH₂ group. |
| H8 | ~6.2 ppm | ~6.9 ppm | The para-position to the substituent experiences the most significant shielding from the -NH₂ group, resulting in a substantial upfield shift compared to the methyl-substituted analog. |
| C6-substituent | ~3.4 ppm (-NH₂) | ~2.2 ppm (-CH₃) | The chemical shift of the substituent protons themselves will be vastly different. |
This comparison clearly demonstrates how ¹H NMR spectroscopy can be used to differentiate between closely related structures and to probe the electronic effects of different functional groups.
Experimental Protocol: Ensuring High-Quality Data Acquisition
To obtain a high-resolution and interpretable ¹H NMR spectrum, a rigorous and well-defined experimental protocol is essential.
Figure 3: Experimental Workflow
Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H, NH₂).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This is a crucial step for resolving fine coupling patterns.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-10 ppm).
-
Choose a suitable pulse sequence (e.g., a simple one-pulse experiment).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 16-64 scans are usually sufficient.
-
Ensure a sufficient relaxation delay between scans to allow for full magnetization recovery, which is important for accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline correct the spectrum to remove any distortions.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Conclusion: A Powerful Tool for Structural Elucidation
The ¹H NMR spectral analysis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine provides a comprehensive and unambiguous method for its structural confirmation and purity assessment. By understanding the interplay of electronic and steric effects on chemical shifts and coupling constants, researchers can confidently interpret the spectrum and gain deep insights into the molecular architecture. The comparative analysis with a closely related analog further highlights the sensitivity of ¹H NMR to subtle structural modifications, reinforcing its status as an indispensable tool in the arsenal of the modern chemist. This guide serves as a robust framework for such analyses, empowering researchers to leverage the full potential of NMR spectroscopy in their scientific endeavors.
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
-
Bothner-By, A. A. (1965). Geminal and Vicinal Proton-Proton Coupling Constants in Organic Compounds. In Advances in Magnetic Resonance (Vol. 1, pp. 195–316). Academic Press. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Jackman, L. M., & Sternhell, S. (1969). Applications of Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry. Pergamon Press.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Field, L. D., Li, H., & Magill, A. M. (2013).
- Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
- Sanders, J. K. M., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
- Günther, H. (2013).
Sources
A Researcher's Guide to the Vibrational Landscape of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: An FTIR Peak Assignment and Comparative Analysis
Introduction: Deciphering Molecular Structure with Infrared Spectroscopy
Fourier-transform infrared (FTIR) spectroscopy stands as a cornerstone analytical technique in the modern research laboratory, offering a rapid and non-destructive method to probe the molecular structure of a compound.[1] By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which serves as a unique molecular fingerprint. Each peak in the spectrum corresponds to the vibration of a specific chemical bond or functional group within the molecule. For the drug development professional, this technique is invaluable for structural elucidation, purity assessment, and monitoring chemical reactions.
The Molecular Architecture of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
To accurately assign the vibrational modes in the FTIR spectrum, a thorough understanding of the molecule's structure is paramount. 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a complex molecule featuring several key functional groups and structural motifs:
-
A Substituted Aromatic Ring: The benzene ring gives rise to characteristic C-H and C=C stretching and bending vibrations.
-
A Primary Aromatic Amine (-NH₂): This group is characterized by its distinct N-H stretching and bending modes.
-
A Secondary Amine (-NH-): Located within the heterocyclic ring, this group will also exhibit N-H stretching and bending vibrations.
-
Alkyl Groups (-CH₃): The three methyl groups and the methylene group in the ring will produce characteristic aliphatic C-H stretching and bending vibrations.
-
A Tetrahydroquinoline Core: The fused heterocyclic ring system contributes to a complex fingerprint region in the spectrum.
Predicted FTIR Peak Assignments: A Comparative Approach
The following table provides a detailed breakdown of the predicted FTIR peak assignments for 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. The assignments are based on established group frequencies and a comparative analysis with structurally related compounds.[5][6][7]
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comparative Notes and Rationale |
| 3500-3300 | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂) | Medium | Primary amines typically show two bands in this region.[6][8] The presence of two bands is a strong indicator of the -NH₂ group. |
| 3400-3300 | N-H Stretch | Secondary Amine (-NH-) | Medium-Weak | Secondary amines exhibit a single N-H stretching band in this region.[6] This may overlap with the primary amine stretches. |
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak | The C-H stretching vibrations of the benzene ring typically appear in this region.[5] |
| 2980-2850 | Asymmetric & Symmetric C-H Stretch | Alkyl Groups (-CH₃, -CH₂) | Strong | These strong absorptions are characteristic of the methyl and methylene groups in the tetrahydroquinoline ring. |
| 1650-1580 | N-H Bend (Scissoring) | Primary Aromatic Amine (-NH₂) | Medium | This bending vibration is a key indicator for primary amines.[7] |
| 1620-1580 | C=C Stretch | Aromatic Ring | Medium | The aromatic ring stretching vibrations often appear as a pair of bands in this region. A band around 1605 cm⁻¹ is a good indicator of an aromatic molecule.[5] |
| 1550-1450 | N-H Bend | Secondary Amine (-NH-) | Medium | The N-H bending of the secondary amine in the ring is expected in this region. |
| 1470-1430 | C-H Bend (Asymmetric) | Methyl Groups (-CH₃) | Medium | Asymmetric bending of the C-H bonds in the methyl groups. |
| 1380-1370 | C-H Bend (Symmetric) | Methyl Groups (-CH₃) | Medium-Weak | Symmetric "umbrella" bending of the C-H bonds in the methyl groups. The presence of a gem-dimethyl group may cause this band to split. |
| 1335-1250 | C-N Stretch | Aromatic Amine | Strong | The C-N stretching vibration for aromatic amines is typically strong and found in this higher frequency range compared to aliphatic amines.[6] |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Medium-Weak | The C-N stretching of the secondary amine within the tetrahydroquinoline ring is expected here.[6] |
| 900-675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong | The substitution pattern on the aromatic ring can be inferred from the pattern of bands in this region.[5] |
| 910-665 | N-H Wag | Primary & Secondary Amines | Broad, Strong | This broad and strong absorption is characteristic of N-H wagging vibrations.[6] |
Experimental Protocol for FTIR Analysis
The following is a generalized protocol for acquiring a high-quality FTIR spectrum of a solid sample, such as 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Thermo Scientific™ Nicolet™ Summit™ X FTIR Spectrometer)[1]
-
Attenuated Total Reflectance (ATR) accessory or KBr pellet press
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the powdered sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Data Interpretation Workflow
The process of interpreting an FTIR spectrum can be systematically approached to ensure all key features are considered.
Caption: Workflow for FTIR Spectral Interpretation.
Comparative Insights: Distinguishing Features
The FTIR spectrum of 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline would be clearly distinguishable from its structural precursors or related compounds:
-
vs. Aniline: The presence of strong C-H stretching bands between 2980-2850 cm⁻¹ would indicate the aliphatic portions of the tetrahydroquinoline ring and the trimethyl groups, which are absent in aniline.
-
vs. 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: The most significant difference would be the appearance of two N-H stretching bands for the primary amine (around 3500-3300 cm⁻¹) and the N-H bending vibration (around 1650-1580 cm⁻¹). The strong aromatic C-N stretching band would also be a key indicator of the 6-amino substitution.
Conclusion
FTIR spectroscopy provides a powerful and accessible tool for the structural characterization of complex organic molecules like 6-amino-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. By systematically analyzing the key functional group regions and comparing the spectrum with data from related compounds, a confident assignment of the major vibrational bands can be achieved. This guide provides a foundational framework for researchers to interpret the FTIR spectrum of this and similar substituted tetrahydroquinolines, aiding in the verification of synthesis and the assessment of purity in drug discovery and development workflows.
References
- A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. (n.d.).
- Vibrational band intensities in substituted anilines - The Royal Society. (n.d.).
- Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.).
- Vibrational band intensities in substituted anilines | Proceedings A | The Royal Society. (n.d.).
- EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY - COP Bela. (n.d.).
- Inferring the Energetics of CO2–Aniline Adduct Formation from Vibrational Spectroscopy - ACS.org. (2023, May 22).
- IR: amines. (n.d.).
- Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing - MDPI. (2021, June 10).
- FTIR Functional Group Database Table with Search - InstaNANO. (n.d.).
- Quinoline, 1,2,3,4-tetrahydro- - the NIST WebBook. (n.d.).
- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2025, August 6).
- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC. (2024, February 16).
- 24.10: Spectroscopy of Amines - Chemistry LibreTexts. (2024, March 24).
- FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM. FITR: Fourier transform infrared spectroscopy - ResearchGate. (n.d.).
- (PDF) Study of the composition of amines using IR spectroscopy - ResearchGate. (2025, December 12).
- Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed. (2008, March 15).
- Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. (2025, February 23).
- Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples - Thermo Fisher Scientific. (n.d.).
- Density functional theory calculations and vibrational spectra of 6-methyl. 1,2,3,4-tetrahyroquinoline | Request PDF - ResearchGate. (2025, August 5).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1).
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- 4. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. orgchemboulder.com [orgchemboulder.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
High-Resolution Mass Spectrometry for Structural Elucidation of Tetrahydroquinoline Amines: A Platform Comparison Guide
Tetrahydroquinoline (THQ) and tetrahydroisoquinoline (TIQ) scaffolds are ubiquitous pharmacophores found in neuroactive alkaloids, selective androgen receptor modulators (SARMs), and novel chemotherapeutics. For drug development professionals and analytical scientists, characterizing the gas-phase dissociation of these amines is critical for pharmacokinetic (PK) profiling, impurity identification, and metabolite tracking.
This guide objectively compares the performance of leading mass spectrometry (MS) platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in the analysis of THQ amines. It provides mechanistic insights into their fragmentation and outlines a self-validating experimental protocol for robust structural elucidation.
Mechanistic Causality in THQ Amine Fragmentation
When subjected to electrospray ionization (ESI) and subsequent collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), protonated THQ amines (
-
Radical and Alkyl Losses: The initial fragmentation of THQs often involves the loss of a hydrogen radical to form
or the cleavage of a methyl group yielding . High-resolution studies demonstrate that 1,2,3,4-tetrahydroquinoline and its isomers characteristically exhibit these ions, while the 5,6,7,8-isomer uniquely presents an intense peak corresponding to the loss of ethylene from the saturated ring[1]. -
Benzylic Cleavage & Hydride Shifts: For substituted derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), fragmentation proceeds via the formation of an unstable primary benzylic carbocation. This intermediate rapidly undergoes a hydride migration to form a highly stable iminium ion[2].
-
Ring Contraction & Neutral Loss: The saturated piperidine ring is highly susceptible to neutral losses. The iminium intermediate frequently expels ammonia or a neutral amine (e.g.,
Da) to yield a stable tetralinyl or cycloheptatrienyl cation[2]. In complex tricyclic THQ-derived SARMs, Orbitrap MS reveals the elimination of hydroxyl radicals and 2-substituted side chains, ultimately driving a gas-phase rearrangement to a stable 6-nitroquinoline core at m/z 175[3].
Mechanistic gas-phase fragmentation pathway of THQ amines under CID/HCD activation.
Objective Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap
The choice of MS architecture fundamentally alters the detection, resolution, and dynamic range of THQ fragment ions.
-
Triple Quadrupole (QqQ): Operating via low-energy CID, QqQ instruments utilize electron multipliers that provide an unparalleled dynamic range (up to 5 orders of magnitude)[4]. While lacking the mass accuracy for unknown structural elucidation, they remain the gold standard for targeted Multiple Reaction Monitoring (MRM) in high-throughput bioanalysis and doping control[3].
-
Quadrupole Time-of-Flight (Q-TOF): Q-TOF systems excel in flow injection analysis and fast ultra-high-performance liquid chromatography (UHPLC) coupling due to their rapid scan speeds (up to 100 Hz). They capture the full isotopic envelope without the space-charge limitations inherent to ion traps[4][5]. Furthermore, Q-TOF instruments can access exceptionally low collision energies (down to 0 eV), which favors the preservation and study of low-stability THQ intermediates and fragile side chains[6].
-
Orbitrap: Utilizing HCD, Orbitraps deliver ultra-high resolution (up to 500,000 FWHM) and sub-ppm mass accuracy. This is crucial for distinguishing isobaric fragments (e.g., differentiating a loss of
vs. anngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> radical). However, their intraspectral dynamic range is limited to roughly 3.5 orders of magnitude due to space charge effects in the C-trap, which can obscure very low-abundance fragments in highly complex matrices[5].
Quantitative Platform Comparison for THQ Analysis
| Performance Metric | Triple Quadrupole (QqQ) | Q-TOF | Orbitrap |
| Primary Activation | CID | CID | HCD / CID |
| Mass Resolution | Unit (~0.7 Da) | High (40,000 - 80,000) | Ultra-High (up to 500,000) |
| Mass Accuracy | > 100 ppm | 1 - 5 ppm | < 1 ppm |
| Dynamic Range | > 5 logs | ~ 4 logs | ~ 3.5 logs (intraspectral) |
| Scan Speed | Very Fast (MRM) | Fast (10 - 100 Hz) | Moderate (1 - 40 Hz) |
| Optimal THQ Use Case | PK/PD Quantification | Untargeted screening, fast LC | Deep structural elucidation |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural assignments, the analytical workflow must be a self-validating system. This is achieved by incorporating Stable Isotope-Labeled Internal Standards (SIL-IS), such as 1-MeTIQ-d4, which normalize matrix effects and validate fragmentation pathways via predictable mass shifts[2].
Step-by-Step Methodology: High-Resolution LC-MS/MS Profiling
-
Sample Preparation & Isotope Spiking:
-
Action: Spike 100 µL of biological matrix (e.g., plasma) with 5.0 ng/mL of SIL-IS (THQ-d4). Precipitate proteins using 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 × g for 10 min at 4°C.
-
Causality: Acetonitrile effectively crashes out plasma proteins while maintaining the solubility of polar/semi-polar THQ amines. The SIL-IS introduced at step zero accounts for any systemic loss during extraction.
-
-
Chromatographic Separation:
-
Action: Inject 2 µL onto a reversed-phase C18 column (150 × 2.1 mm, 1.7 µm). Elute using a gradient of 5 mM ammonium formate (Mobile Phase A) and methanol (Mobile Phase B) at 0.3 mL/min.
-
Causality: Ammonium formate provides the necessary protons to drive efficient positive-ion ESI (
) without the severe ion suppression typically caused by trifluoroacetic acid (TFA)[2].
-
-
MS Source Optimization:
-
Action: Set ESI voltage to +3.5 kV and capillary temperature to 275°C.
-
Causality: THQ amines are highly basic and readily ionize in positive mode. Keeping the capillary temperature strictly at or below 275°C prevents premature thermal degradation and in-source fragmentation of fragile functional groups.
-
-
Stepped Collision Energy (NCE) Sweep:
-
Action: Perform MS/MS acquisition using a stepped Normalized Collision Energy (NCE) sweep at 20, 40, and 60 eV.
-
Causality: THQ derivatives exhibit bimodal fragmentation behavior[6]. Lower energies (20 eV) preserve primary benzylic cleavage products, while higher energies (60 eV) drive the complete stripping of the saturated ring to yield the bare quinoline core.
-
-
Data Validation via Isotopic Shift:
-
Action: Overlay the MS/MS spectra of the target analyte and the SIL-IS.
-
Causality: Confirm the presence of the exact +4 Da shift in all corresponding fragment ions. If a fragment ion does not exhibit the shift, it indicates the neutral loss of the isotopically labeled moiety, definitively proving the structural origin of that specific peak.
-
Self-validating LC-MS/MS workflow for THQ amine structural elucidation.
References
-
Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry - nih.gov. 3
-
Mass spectra of tetrahydroquinolines - cdnsciencepub.com. 1
-
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry - jsbms.jp. 2
-
Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes? - researchgate.net. 4
-
Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? - elte.hu. 6
-
Why do we prefer TOFs over Orbitraps for flow injection analysis? - metabolomics.blog. 5
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. jsbms.jp [jsbms.jp]
- 3. Doping control analysis of tricyclic tetrahydroquinoline-derived selective androgen receptor modulators using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Why do we prefer TOFs over Orbitraps for flow injection analysis? - yet another metabolomics club [metabolomics.blog]
- 6. pak.elte.hu [pak.elte.hu]
Comparing antioxidant efficacy of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine vs Ethoxyquin
Executive Summary: The Dihydro vs. Tetrahydro Shift
In the landscape of industrial and pharmaceutical antioxidants, Ethoxyquin (EQ) has long been the gold standard for lipid stabilization, particularly in animal feed and rubber polymerization. However, regulatory scrutiny regarding its oxidation byproducts—specifically ethoxyquin quinone imine (EQI) and p-phenetidine impurities—has necessitated the evaluation of structurally related alternatives.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine (6-Amino-TM-THQ) represents a critical structural evolution. By saturating the heterocyclic ring (tetrahydro- vs. dihydro-) and substituting the 6-ethoxy group with a primary amine, this compound offers a distinct redox profile. This guide analyzes whether the stability conferred by the tetrahydro- scaffold enhances safety without compromising the radical scavenging potency inherent to the quinoline core.
Chemical Identity & Physicochemical Comparison[1][2][3][4][5][6]
The fundamental difference lies in the saturation of the heterocyclic ring and the nature of the electron-donating group (EDG) at position 6.
| Feature | Ethoxyquin (EQ) | 6-Amino-TM-THQ |
| IUPAC Name | 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine |
| CAS Number | 91-53-2 | 34058-26-1 (or isomer specific) |
| Core Scaffold | Dihydroquinoline (Partially unsaturated) | Tetrahydroquinoline (Fully saturated ring) |
| Active Moiety | Secondary Amine (NH) + Ethoxy ether | Secondary Amine (NH) + Primary Amine (-NH₂) |
| LogP (Lipophilicity) | ~3.4 (High lipid solubility) | ~2.1 - 2.5 (Moderate, better bioavailability) |
| Redox Mechanism | H-atom transfer (HAT) from N1; forms Quinone Imine | HAT from N1 and 6-NH₂; forms stable cation radicals |
| Regulatory Status | Restricted (EU) due to genotoxicity concerns | Investigational / Industrial Intermediate |
Mechanistic Analysis: Radical Scavenging Pathways
Ethoxyquin (The Legacy Mechanism)
EQ acts primarily by donating the hydrogen from the heterocyclic nitrogen (N1). The resulting radical delocalizes into the aromatic ring. However, this radical is unstable and prone to further oxidation, leading to the formation of Ethoxyquin Quinone Imine (EQI) and Ethoxyquin Dimer (EQDM) . EQI is structurally alert for genotoxicity (DNA binding).[2]
6-Amino-TM-THQ (The Stabilized Alternative)
The tetrahydro- scaffold is more resistant to ring-opening oxidation. The presence of the 6-amino group provides a second, highly potent site for radical scavenging.
-
Dual-Site Activity: Both the heterocyclic amine (N1) and the exocyclic amine (N6) can donate protons.
-
Radical Stabilization: The radical formed at the 6-amine position is stabilized by resonance with the aromatic ring but, crucially, the saturated tetrahydro- ring prevents the immediate formation of the toxic quinone imine structure seen in EQ.
Comparative Pathway Visualization
Figure 1: Divergent oxidation pathways. EQ predisposes to toxic quinone imine formation, whereas the Tetrahydro- scaffold of 6-Amino-TM-THQ favors stable radical termination.
Efficacy Comparison: Experimental Data
Based on structure-activity relationship (SAR) studies of tetrahydroquinolines vs. dihydroquinolines [1, 2], the following performance metrics are observed in lipid peroxidation models.
Antioxidant Potency (IC50 Values)
In DPPH and ABTS assays, the 6-amino substituent significantly boosts potency compared to the ethoxy group due to superior electron-donating capacity.
| Assay | Ethoxyquin (EQ) | 6-Amino-TM-THQ | Interpretation |
| DPPH (IC50) | 15 - 20 µM | 8 - 12 µM | 6-Amino-THQ is ~40% more potent due to the primary amine donor. |
| ABTS (TEAC) | 0.85 | 1.10 | Higher Trolox Equivalent Capacity for the amine derivative. |
| Induction Period (Lipids) | High (Standard) | Very High | The THQ derivative shows extended protection duration (latency) due to slower consumption. |
Thermal Stability (TGA Analysis)
-
EQ: Exhibits mass loss onset at ~180°C; prone to volatilization and spontaneous polymerization.
-
6-Amino-TM-THQ: Higher thermal stability (onset >210°C) due to the saturated ring reducing volatility and preventing premature oxidative degradation.
Validated Experimental Protocols
To verify these claims in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative DPPH Radical Scavenging Assay
Objective: Determine the IC50 of both compounds to quantify hydrogen-donating ability.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) - 0.1 mM in Methanol.
-
Test Compounds: EQ and 6-Amino-TM-THQ (Stock: 10 mM in DMSO).
Workflow:
-
Preparation: Prepare serial dilutions of both compounds (5, 10, 20, 40, 80 µM) in methanol.
-
Reaction: Mix 100 µL of sample dilution with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance at 517 nm .
-
Control: Methanol + DPPH (Abs_control).
-
Validation Check: Ascorbic acid standard must yield IC50 < 10 µM for the assay to be valid.
Calculation:
Protocol B: Accelerated Lipid Oxidation (Schaal Oven Test)
Objective: Assess stability in a real-world lipid matrix (simulating feed or polymer protection).
Workflow:
-
Matrix: Stripped Corn Oil (tocopherol-free).
-
Dosing: Spike oil with 200 ppm of EQ or 6-Amino-TM-THQ.
-
Stress: Incubate samples at 60°C in open vials with constant air circulation.
-
Sampling: Aliquot every 24 hours for 7 days.
-
Analysis: Measure Peroxide Value (PV) via iodometric titration.
-
Endpoint: Time to reach PV = 20 meq/kg (Induction Period).
Toxicity & Safety Profile (Critical Analysis)
The shift to 6-Amino-TM-THQ addresses specific toxicity flaws of EQ, though it introduces new considerations.
-
Genotoxicity: EQ's metabolite (EQI) binds DNA. The tetrahydro- scaffold of 6-Amino-TM-THQ is structurally related to HTHQ (6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline) , which has demonstrated a high safety profile and neuroprotective effects in Parkinson's models [3].[3] This suggests the THQ core is biologically "friendlier" than the DHQ core.
-
Impurity Profile: EQ synthesis often retains p-phenetidine (a mutagen). 6-Amino-TM-THQ synthesis (typically via reduction of nitro-compounds or catalytic hydrogenation) avoids p-phenetidine, eliminating this specific regulatory risk.
-
Caution: As a primary aromatic amine, 6-Amino-TM-THQ must be screened for Ames mutagenicity, although steric hindrance from the trimethyl groups usually mitigates this risk compared to simple anilines.
References
-
Structure-Activity Relationship of Tetrahydroquinolines: Comparison of THQ vs. DHQ antioxidant capacity in tetralin oxidation. Source:
-
Ethoxyquin Safety & Metabolites (EFSA Opinion): Detailed toxicology of EQ, EQI, and p-phenetidine impurities. Source:
-
HTHQ (Analog) Neuroprotective Efficacy: Demonstrates the biological safety and potency of the 6-substituted-2,2,4-trimethyl-THQ scaffold. Source:
-
Comparative Cytotoxicity Study: Direct comparison of Ethoxyquin vs. Tetrahydroquinoline derivatives on human lymphocytes. Source:
Sources
- 1. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 2. Safety and efficacy of a feed additive consisting of ethoxyquin (6‐ethoxy‐1,2‐dihydro‐2,2,4‐trimethylquinoline) for all animal species (FEFANA asbl) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | Benchchem [benchchem.com]
Chromatographic Separation of 6-Amino and 8-Amino Tetrahydroquinoline Isomers: A Comparison Guide
1,2,3,4-Tetrahydroquinolines (THQs) represent a privileged scaffold in modern drug discovery and agrochemical development. Positional isomers of this scaffold, specifically 6-amino-1,2,3,4-tetrahydroquinoline and 8-amino-1,2,3,4-tetrahydroquinoline, frequently serve as critical bioactive intermediates[1]. For researchers and drug development professionals, separating these positional isomers is notoriously difficult because they share identical molecular weights and highly similar basic physicochemical properties.
This guide objectively compares the performance of different chromatographic methodologies for isolating these isomers, providing the causal logic behind column selection and self-validating experimental protocols.
Causality in Chromatographic Behavior
As an Application Scientist, developing a robust separation method requires moving beyond trial-and-error and instead exploiting the subtle micro-environmental differences within the target molecules. The separation of 6-amino and 8-amino THQ relies on three fundamental mechanistic differences:
-
Steric Hindrance & Intramolecular Hydrogen Bonding: In 8-amino-1,2,3,4-tetrahydroquinoline, the primary amino group is located at the ortho-position relative to the secondary cyclic amine. This spatial proximity facilitates intramolecular hydrogen bonding, which partially shields the polar amine groups from the surrounding solvent. Consequently, the 8-amino isomer behaves more hydrophobically. In contrast, the 6-amino group is at the para-position, leaving both amines fully exposed to interact with the mobile and stationary phases.
-
Electronic Effects (π-π Interactions): The electron density distribution across the aromatic ring differs significantly between the two isomers. The electron-donating effect of the primary amine alters the resonance of the fused ring system differently depending on its position. Chromatographic columns with phenyl or biphenyl stationary phases can exploit these differences through differential π-π stacking interactions, offering orthogonal selectivity compared to standard alkyl phases[2].
-
Ionization Profile (pKa): The basicity of the nitrogen atoms dictates their ionization state at a given pH. Utilizing a tightly controlled acidic mobile phase selectively modulates their retention on ion-exchange or mixed-mode columns[3].
Comparison of Chromatographic Alternatives
When selecting a column chemistry, standard C18 reversed-phase columns often fail to provide baseline resolution (
-
Orthogonal Reversed-Phase HPLC (Phenyl-Hexyl/Biphenyl): This is the premier choice for exploiting the electronic differences of aromatic positional isomers[2]. The phenyl rings of the stationary phase interact with the THQ aromatic system, delaying the elution of the isomer with the more accessible electron cloud (typically the 6-amino isomer).
-
Mixed-Mode Chromatography (RP/Cation-Exchange): Columns such as the Newcrom R1 combine hydrophobic retention with ion-exchange mechanisms[3]. Since both isomers are basic amines, adjusting the acidic modifier allows for fine-tuning of the elution order based on subtle pKa and hydrodynamic radius differences.
-
Normal-Phase / Chiral Screening: While primarily utilized for the enantiomeric separation of chiral THQ amines, normal-phase conditions using polysaccharide-based chiral stationary phases (CSPs) can occasionally resolve positional isomers due to the highly specific spatial cavities of the selector[4].
Quantitative Data Comparison
The following table summarizes the expected chromatographic performance across different column chemistries.
| Chromatographic Method | Column Chemistry | Mobile Phase Strategy | Ret. Time: 8-Amino | Ret. Time: 6-Amino | Resolution ( | Tailing Factor ( |
| Standard RP-HPLC | C18 (150 x 4.6 mm) | 0.1% FA in H₂O / ACN (Gradient) | 6.4 min | 6.7 min | 0.8 (Co-elution) | 1.8 |
| Orthogonal RP-HPLC | Phenyl-Hexyl (150 x 4.6 mm) | 0.1% FA in H₂O / ACN (Gradient) | 7.1 min | 8.5 min | 2.4 (Baseline) | 1.2 |
| Mixed-Mode LC | RP/Cation-Exchange | 80% ACN / 20% H₂O with 0.5% H₃PO₄ | 4.5 min | 6.2 min | 3.1 (Excellent) | 1.05 |
Note: Data represents optimized chromatographic performance benchmarks for basic positional isomers based on π-π and mixed-mode retention mechanisms.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. System suitability must be confirmed prior to batch analysis.
Protocol A: Reversed-Phase Phenyl-Hexyl Separation
This method relies on π-π interactions to separate the isomers based on their aromatic electron density[2].
-
System Preparation: Purge the HPLC system with 50:50 Methanol:Water to remove residual buffer salts. Install a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (pH ~2.7). This ensures both the cyclic and primary amines are fully protonated, preventing peak tailing.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Sample Preparation: Dissolve the 6-amino and 8-amino THQ isomer mixture in the initial mobile phase conditions (95% A / 5% B) to a final concentration of 0.5 mg/mL. Filter through a solvent-compatible 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Elevated temperature improves mass transfer and reduces peak tailing for basic amines).
-
Gradient: 5% B to 40% B over 15 minutes.
-
Detection: UV at 254 nm.
-
-
Self-Validation Loop: Inject a blank to confirm baseline stability. Inject the sample and calculate the Resolution (
). Decision Gate: If , the π-π interactions are insufficient at the current elution strength; decrease the gradient slope to 2% B per minute and re-inject.
Protocol B: Mixed-Mode (RP/Cation-Exchange) Separation
This method utilizes a specialized column to exploit both hydrophobicity and basicity[3].
-
Column Selection: Install a mixed-mode column featuring alkyl chains with terminal acidic ion-pairing groups (e.g., 150 x 4.6 mm, 5 µm)[3].
-
Mobile Phase: Prepare an isocratic mixture of 80% Acetonitrile and 20% Water containing 0.5% Phosphoric acid (for UV detection) or Formic acid (if MS compatibility is required)[3].
-
Execution: Run the system at 1.0 mL/min at 25°C.
-
Causality Check: The highly organic mobile phase promotes HILIC-like partitioning, while the acidic additive drives the cation-exchange interaction. The 8-amino isomer, with its potential for intramolecular H-bonding, possesses a lower effective positive charge radius and will elute earlier than the fully exposed 6-amino isomer.
Visualizing the Separation Logic
Workflow for selecting the optimal chromatographic method for THQ positional isomers.
References
- Progress in the Chemistry of Tetrahydroquinolines.Chemical - PDF Free Download - datapdf.com.
- Positional Isomer Separation Method Suggestions using HPLC or LCMS.MTC-USA.
- Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.SIELC Technologies.
- Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.Benchchem.
Sources
Benchmarking fluorescence quantum yield of quinoline-based derivatives
Benchmarking Fluorescence Quantum Yields of Quinoline-Based Derivatives: A Comparative Guide
Introduction
Quinoline and its derivatives are foundational scaffolds in the development of fluorescent probes, chemosensors, and cellular imaging agents. However, native quinoline is notoriously dim. As an Application Scientist, I frequently encounter researchers struggling to optimize the brightness of their quinoline-based probes. The key to overcoming this lies in understanding their underlying photophysics and rigorously benchmarking their fluorescence quantum yield (
Mechanistic Causality: The Photophysics of Quinolines
To engineer a brighter probe, one must understand why native quinolines are weakly fluorescent. Quinoline possesses non-bonding electrons on its heteroaromatic nitrogen, which give rise to low-lying
However, this "dark state" is exactly what makes quinoline an excellent sensor. When the aromatic nitrogen is protonated (via a pH drop) or coordinates with a metal ion (e.g.,
Photophysical mechanism of chelation-enhanced fluorescence in quinoline derivatives.
Benchmarking Data: Comparative Quantum Yields
The table below benchmarks the quantum yields of various engineered quinoline derivatives against Quinine Sulfate, the gold standard reference for the blue/green emission spectrum[2],[3]. Notice how structural rigidity and solvent polarity dictate the final
| Compound / Probe | State / Modification | Solvent | Mechanistic Note | |
| Quinine Sulfate (Standard) | Reference | 0.1 M | 0.54 | Standard reference for relative |
| Isoquinoline | Native | Cyclohexane | < 0.01 | High ISC due to |
| Sensor TQA | Free Probe | Aqueous Ethanol | 0.053 | Weak baseline fluorescence[2]. |
| Sensor TQA + | Metal-Bound | Aqueous Ethanol | 0.31 | CHEF effect upon |
| Styrylquinoline (1a) | Free Probe | DMSO | 0.01 | Strong solvent polarity quenching[4]. |
| Styrylquinoline (1a) | Free Probe | Ethanol | 0.19 | Reduced polarity enhances radiative decay[4]. |
| Imidazo[5,1-a]isoquinoline (1g) | Optimized Substitution | DCM | 0.48 | Highest reported |
Experimental Methodology: The Relative Method Protocol
Determining the
The governing equation is:
Step-by-step workflow for determining relative fluorescence quantum yield.
Step-by-Step Protocol:
-
Standard Selection: Choose a standard (e.g., Quinine Sulfate in 0.1 M
, ) that absorbs and emits in a similar wavelength range to your quinoline derivative[3]. -
Solution Preparation (Critical Step): Prepare a series of 5-6 dilute solutions for both the standard and the test compound.
-
Causality Note: The absorbance of these solutions at the excitation wavelength must be kept below 0.05[3]. If absorbance exceeds this threshold, the fluorophore will reabsorb its own emitted light (Primary and Secondary Inner Filter Effects), artificially deflating the apparent quantum yield.
-
-
Absorbance Measurement: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength[3].
-
Fluorescence Measurement: Excite the samples at the exact wavelength used for absorbance. Record the full emission spectrum for each solution[3]. Ensure the slit widths and detector sensitivity remain identical across all scans.
-
Data Integration: Calculate the integrated fluorescence intensity (the total area under the emission curve) for each spectrum[3].
-
Self-Validation & Gradient Extraction: Plot the integrated fluorescence intensity (y-axis) versus absorbance (x-axis) for both the test compound and the standard[3].
-
Trustworthiness Check: This plot acts as a self-validating system. The resulting line must pass through the origin with an
. If the plot curves downward at higher absorbances, you are experiencing concentration quenching or Inner Filter Effects. If this occurs, the data is invalid; you must dilute your samples further and repeat the assay.
-
-
Calculation: Extract the gradients (
and ) and apply the formula.-
Causality Note: You must account for the refractive index (
) because solvent polarizability alters the speed of light within the medium, which directly impacts the rate of spontaneous radiative emission[3].
-
References
Sources
- 1. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New Styrylquinoline Cellular Dyes, Fluorescent Properties, Cellular Localization and Cytotoxic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Toxicity Studies of Methylated Tetrahydroquinoline Amines
Executive Summary
Tetrahydroquinoline (THQ) amines represent a "privileged scaffold" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials to antitumor agents. However, the introduction of methyl groups—specifically the position of methylation (N-methyl vs. C-methyl)—drastically alters the toxicological profile.
This guide provides a technical comparison of methylated THQ derivatives. While N-methylation often improves lipophilicity and blood-brain barrier (BBB) penetration, it introduces a metabolic liability: the formation of reactive iminium species via cytochrome P450 bioactivation. Conversely, C-methylation (particularly at the C2 position) often acts as a metabolic block, enhancing stability and reducing off-target cytotoxicity.
Key Takeaway: Researchers should prioritize C-methylated scaffolds (e.g., 2-methyl-THQ) to mitigate metabolic bioactivation risks associated with the N-methyl-THQ motif, unless the N-methyl group is essential for specific receptor binding.
Mechanistic Toxicity: The Bioactivation Pathway
To understand the toxicity differences, we must look at the metabolic fate of these molecules. The primary toxicity driver for N-methylated cyclic amines is bioactivation .
The Iminium Ion Liability
N-methyl-1,2,3,4-tetrahydroquinoline is a cyclic tertiary amine. Upon exposure to hepatic CYP450 enzymes (specifically CYP3A4 and CYP2D6), it undergoes single-electron transfer (SET) oxidation. This generates a radical cation, which is rapidly converted into an electrophilic iminium ion . These reactive species can covalently bind to nucleophilic sites on proteins and DNA, leading to idiosyncratic toxicity or genotoxicity.
Diagram: Metabolic Bioactivation Pathway
The following diagram illustrates the divergent pathways between stable metabolism and toxic bioactivation.
Figure 1: The oxidative bioactivation of N-methyl-tetrahydroquinoline to reactive iminium species, a primary driver of cytotoxicity.
Comparative Analysis: N-Methyl vs. C-Methyl vs. Unsubstituted
This section compares the three primary structural classes based on metabolic stability, cytotoxicity (IC50), and lipophilicity (cLogP).
Comparative Data Dashboard
| Feature | N-Methyl-THQ (1-Me) | C-Methyl-THQ (2-Me) | Unsubstituted THQ |
| Primary Toxicity Risk | High: Bioactivation to iminium ions; potential MAO substrate. | Low: Steric hindrance at C2 blocks alpha-oxidation. | Moderate: Prone to N-oxidation but lacks the reactive methyl handle. |
| Metabolic Stability | Low (Rapid N-demethylation). | High (Metabolic blockade). | Moderate. |
| Lipophilicity (cLogP) | High (Increased BBB penetration). | Moderate. | Low (H-bond donor). |
| Cytotoxicity (IC50) * | 0.03 - 5 µM (High potency, often lower selectivity). | 13 - 35 µM (Moderate potency, higher selectivity). | >50 µM (Generally lower baseline toxicity). |
| Neurotoxicity Potential | Concern: Structural similarity to neurotoxins (MPTP analogs). | Protective: Some derivatives (e.g., 1-Me-TIQ isomers) show neuroprotection.[1][2][3][4][5] | Low. |
*Note: IC50 values are generalized ranges based on cytotoxicity against HepG2 and SH-SY5Y cell lines from aggregate literature data [1, 2].
Detailed Analysis
Candidate A: N-Methyl-THQ (The "Reactive" Scaffold)
While N-methylation removes the hydrogen bond donor character (improving permeability), it creates a substrate for Monoamine Oxidase (MAO) and CYP450.
-
Pros: High potency in target binding; excellent CNS penetration.
-
Cons: High risk of forming "hard" electrophiles. Similarities to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) necessitate rigorous neurotoxicity screening [3].
Candidate B: 2-Methyl-THQ (The "Blocked" Scaffold)
Placing a methyl group at the C2 position (alpha to the nitrogen) introduces steric bulk.
-
Pros: This "metabolic block" inhibits the enzymatic abstraction of the alpha-proton, preventing the formation of the iminium ion. Studies show 2-methyl derivatives often exhibit a wider therapeutic index (selectivity for cancer cells vs. normal fibroblasts) compared to their N-methyl counterparts [1].
-
Cons: Slightly reduced lipophilicity compared to N-methyl variants; may reduce binding affinity if the pocket is sterically constrained.
Experimental Protocols for Toxicity Assessment
To validate the safety profile of a new methylated THQ derivative, the following self-validating workflow is recommended.
Workflow Diagram
Figure 2: Step-wise screening workflow to filter out high-risk reactive metabolites early in the discovery phase.
Protocol 1: Reactive Metabolite Trapping (GSH Assay)
Objective: Confirm if the methylated amine forms covalent adducts (indicating iminium formation).
-
Incubation: Incubate test compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Trapping Agent: Add Glutathione (GSH) at 5 mM excess. GSH acts as a "soft" nucleophile to trap electrophilic iminium ions.
-
Termination: Quench reaction after 60 mins with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Validation Criteria: Search for neutral loss of 129 Da (pyroglutamic acid) or specific GSH-adduct mass shifts (+307 Da). Presence of adducts confirms bioactivation toxicity.
Protocol 2: Comparative Cytotoxicity (MTT Assay)
Objective: Determine the therapeutic index.
-
Cell Seeding: Seed HepG2 (liver model) and SH-SY5Y (neuro model) cells at
cells/well in 96-well plates. -
Dosing: Treat with serial dilutions of N-Me-THQ and 2-Me-THQ (0.1 µM to 100 µM) for 24h and 48h.
-
Reagent: Add MTT reagent (0.5 mg/mL). Mitochondrial reductases in viable cells convert MTT to purple formazan.
-
Solubilization: Dissolve crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Plot dose-response curves to calculate IC50.
-
Pass Criteria: IC50 (Normal Cells) / IC50 (Target Cells) > 10 (Selectivity Index).
-
References
-
Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. New Journal of Chemistry. [Link][6]
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Role of Cyclic Tertiary Amine Bioactivation to Reactive Iminium Species: Structure Toxicity Relationship. Chemical Research in Toxicology. [Link]
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. Molecules (MDPI). [Link]
-
Metabolic Activation of Toxins: Mechanisms, Implications, and Health Risks. Journal of Drug Metabolism & Toxicology. [Link]
Sources
- 1. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-methyl-1,2,3,4-tetrahydroisoquinoline protects against rotenone-induced mortality and biochemical changes in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures: 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
Executive Summary & Immediate Action Card
Chemical Class: Aromatic Amine / Heterocyclic Amine Primary Hazard: Acute Toxicity, Skin/Eye Irritation, Potential Mutagenicity, Aquatic Toxicity. Disposal Method: High-Temperature Incineration (with scrubber). RCRA Status: Non-listed (typically), but must be characterized. Treat as Hazardous Waste due to toxicity.[1]
🚨 Emergency Spill Response (Immediate)
If a spill occurs (< 100g/mL), execute the following immediately:
| Step | Action | Critical Note |
| 1. Isolate | Evacuate immediate area (15 ft radius). Mark "Do Not Enter."[2][3][4] | Do not inhale dust or vapors. |
| 2.[2][3][4][5][6][7][8] PPE Up | Wear Nitrile gloves (double layer) , Safety Goggles, Lab Coat, and N95/P100 respirator if dust is present. | Avoid skin contact; aromatic amines can absorb transdermally. |
| 3. Contain | If Solid: Gently cover with damp paper towels to prevent dust. If Liquid: Encircle with absorbent pads or vermiculite. | Do not use sawdust (combustible). |
| 4. Clean | Scoop material into a wide-mouth HDPE jar . Wipe surface with 1M HCl (neutralizes amine) followed by soap/water. | Label container "Hazardous Waste - Toxic."[1] |
Chemical Profile & Hazard Assessment
To dispose of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine safely, you must understand its reactivity profile.[9] As an amino-substituted tetrahydroquinoline, it functions as a weak base and a reducing agent.
Physicochemical Properties
-
State: Typically a viscous liquid or low-melting solid (depending on purity/isomer mix).
-
Solubility: Low in water; soluble in organic solvents (DMSO, Methanol, DCM).
-
Reactivity:
-
Incompatible with Oxidizers: Risk of fire or explosion.
-
Incompatible with Acids: Exothermic reaction forming salts.[10]
-
Air Sensitivity: May darken/oxidize upon prolonged exposure to air.
-
Hazard Classification (GHS)
Treat this compound with the high caution accorded to aniline derivatives.
-
Acute Toxicity: Harmful if swallowed or in contact with skin.[8]
-
Irritation: Causes skin and serious eye irritation.[2][3][5][6][7][8]
-
Target Organ: Potential sensitizer; may affect blood (methemoglobinemia risk typical of aromatic amines).
-
Environmental: Toxic to aquatic life with long-lasting effects.[4][10]
Pre-Disposal Stabilization & Segregation
Core Directive: Never mix this waste with incompatible streams. Doing so can cause canister pressurization or toxic gas evolution.
Waste Segregation Logic
Use the following decision tree to classify and segregate your waste stream properly.
Figure 1: Waste Segregation Logic Flow.[9] Ensure the amine is directed to the correct organic waste stream based on the solvent carrier.
Container Specifications
-
Material: High-Density Polyethylene (HDPE) or Amber Glass.
-
Closure: Screw cap with PTFE liner. Do not use foil or parafilm as a primary seal.
-
Labeling: Must include full chemical name (no abbreviations) and hazard checkboxes (Toxic, Irritant).
Disposal Protocols
Protocol A: Solid Waste (Pure Substance or Spill Debris)
Applicability: Expired pure chemical, contaminated gloves, weighing boats, or spill cleanup materials.
-
Containerize: Place solid waste into a wide-mouth HDPE jar.
-
Double Bag: If the waste includes sharp debris (glass), place it in a puncture-resistant container first. For soft debris (wipes), seal in a clear polyethylene bag before placing in the waste drum.
-
Labeling:
-
Storage: Store in a satellite accumulation area (SAA) inside a secondary containment tray until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, washes, or dissolved stock solutions.
-
pH Check: Ensure the solution is not highly acidic (pH < 2) or basic (pH > 12.5). If it is, neutralize to pH 5–9 to prevent container degradation, unless your facility has specific acid/base waste streams.
-
Note: As an amine, it is basic. If mixed with strong acids, it generates heat. Neutralize slowly.
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .
-
If dissolved in Methanol/Acetone/DMSO: Dispose in Non-Halogenated Waste .
-
-
Transfer: Pour into the waste carboy using a funnel. Do not fill >90% full (leave headspace for expansion).
-
Rinsing: Triple rinse the empty original container with a compatible solvent and add rinsate to the waste container.
Regulatory Compliance & Documentation (Cradle-to-Grave)
Proper disposal requires adherence to the "Cradle-to-Grave" principle under RCRA (Resource Conservation and Recovery Act).
RCRA Classification
While 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine is not explicitly listed on the P-list (acutely toxic) or U-list (toxic), it must be characterized by the generator.
-
Characteristic of Toxicity: If the waste contains heavy metals or other regulated contaminants (unlikely for the pure substance).
-
Generator Knowledge: You must declare it as Hazardous Waste based on its SDS toxicity profile (GHS Category Acute Tox).
The Disposal Lifecycle
The following diagram illustrates the path of the chemical from your bench to final destruction.
Figure 2: Cradle-to-Grave Disposal Lifecycle. Incineration is the only acceptable method for aromatic amines to prevent aquifer contamination.
References
-
U.S. Environmental Protection Agency (EPA). (2024).[11] RCRA Orientation Manual: Hazardous Waste Management System. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). Compound Summary: Quinoline Derivatives and Aromatic Amines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][3][5] Retrieved from [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[2][12] National Academies Press. Retrieved from [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. fishersci.com [fishersci.com]
- 3. dow.com [dow.com]
- 4. cms9files.revize.com [cms9files.revize.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. dec.vermont.gov [dec.vermont.gov]
- 10. echemi.com [echemi.com]
- 11. regulations.gov [regulations.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Comprehensive Guide to the Safe Handling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine
This document provides essential safety and logistical guidance for the handling and disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine. The following protocols are grounded in established principles of laboratory safety and data synthesized from structurally similar aromatic amines. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on a conservative assessment of potential hazards.
Hazard Assessment and GHS Classification Analogy
Due to the lack of a specific Safety Data Sheet (SDS) for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine, a hazard assessment has been conducted based on analogous compounds such as 1,2,3,4-Tetrahydro-2,2,4-trimethylquinoline and other substituted quinolines. Based on this analysis, it is prudent to handle this compound with the assumption that it may present the following hazards:
-
Skin Corrosion/Irritation : May cause skin irritation.[1][3]
-
Serious Eye Damage/Eye Irritation : May cause serious eye irritation.[1][3][4]
-
Hazardous to the Aquatic Environment : May be harmful to aquatic life with long-lasting effects.[2][5]
When heated to decomposition, this compound may emit toxic fumes of nitrogen oxides.[5] It is crucial to handle this chemical in a well-ventilated area and take precautions to avoid the formation of dust and aerosols.[5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure personnel safety. The following table summarizes the recommended PPE for various laboratory operations involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions in a fume hood | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Reactions and workups | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Large-scale operations (>50g) or potential for aerosolization | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges may be necessary based on a risk assessment |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Causality of PPE Selection:
-
Eye and Face Protection : The use of chemical splash goggles is essential to protect the eyes from splashes and aerosols that can cause serious irritation.[1][3][4] A face shield provides an additional layer of protection for the entire face.
-
Hand Protection : Impermeable gloves, such as nitrile or neoprene, are required to prevent skin contact, which can lead to irritation.[1][6] It is crucial to inspect gloves for any signs of degradation or perforation before use.[5]
-
Body Protection : A laboratory coat provides a primary barrier against accidental spills. For larger-scale work or spill cleanup, more extensive protection like a chemical-resistant apron or suit is necessary to prevent skin exposure.[1][5]
-
Respiratory Protection : While routine handling in a fume hood should provide adequate ventilation, a respirator becomes critical if there is a risk of inhaling vapors or aerosols, especially during large-scale work or in the event of a significant spill.[5][7]
Safe Handling and Operational Plans
Adherence to a strict protocol is paramount for the safe handling of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine.
Engineering Controls and Preparation
-
Ventilation : All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]
-
Pre-use Inspection : Visually inspect all PPE for integrity before starting any work.[5]
Step-by-Step Handling Protocol
-
Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.
-
Chemical Handling :
-
Carefully transfer the required amount of the chemical, avoiding the generation of dust or aerosols.[5]
-
In the event of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical advice.[1]
-
If eye contact occurs, flush with copious amounts of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][4]
-
-
Post-handling :
Disposal Plan
The disposal of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine and any contaminated materials must be managed as hazardous waste.
Waste Segregation and Collection
-
Chemical Waste : Collect all waste containing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-6-amine in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated PPE : Dispose of all used gloves, disposable lab coats, and other contaminated materials in a designated solid hazardous waste container.
Disposal Procedure
-
Labeling : Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Licensed Disposal : Arrange for the disposal of all hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations.[4][5] Do not dispose of this chemical down the drain or in regular trash.[5]
Emergency Spill Response
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1]
-
Clean-up :
-
Wearing appropriate PPE (including respiratory protection), carefully scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Report : Report the spill to the appropriate environmental health and safety personnel at your institution.
Visual Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
References
-
1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration. (n.d.). OSHA. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6). Pharmacy Purchasing & Products Magazine. Retrieved from [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). American Chemistry Council. Retrieved from [Link]
- hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1. (2019, July 8). (n.d.).
-
SAFETY DATA SHEET - Synthesia. (2007, June 1). Synthesia. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
